molecular formula C6H6O4 B103529 1-Cyclobutene-1,2-dicarboxylic acid CAS No. 16508-05-7

1-Cyclobutene-1,2-dicarboxylic acid

Cat. No.: B103529
CAS No.: 16508-05-7
M. Wt: 142.11 g/mol
InChI Key: UMOGLHXZZGEOAW-UHFFFAOYSA-N
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Description

1-Cyclobutene-1,2-dicarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H6O4 and its molecular weight is 142.11 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclobutene-1,2-dicarboxylic acid
Source PubChem
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InChI

InChI=1S/C6H6O4/c7-5(8)3-1-2-4(3)6(9)10/h1-2H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOGLHXZZGEOAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340701
Record name 1-Cyclobutene-1,2-dicarboxylic acid
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Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16508-05-7
Record name 1-Cyclobutene-1,2-dicarboxylic acid
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Record name cyclobut-1-ene-1,2-dicarboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Cyclobutene-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Cyclobutene-1,2-dicarboxylic acid is a strained, unsaturated cyclic molecule of significant interest to researchers in organic synthesis, materials science, and drug development. Its rigid, four-membered ring and the presence of two carboxylic acid functionalities in a cis conformation make it a valuable building block for the synthesis of complex molecular architectures, polymers with unique thermal properties, and novel pharmaceutical scaffolds. The inherent ring strain of the cyclobutene moiety and the electronic properties conferred by the vicinal carboxylic acid groups offer a unique platform for diverse chemical transformations. This guide provides a comprehensive overview of the synthetic strategies for obtaining this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and critical analysis of each approach.

Strategic Approaches to the Synthesis

The synthesis of this compound presents a unique set of challenges, primarily centered around the construction of the strained four-membered ring and the introduction of the carbon-carbon double bond. Two principal retrosynthetic disconnections guide the synthetic strategies:

  • Formation of the Cyclobutane Ring followed by Desaturation: This is the most common and well-documented approach. It involves the initial synthesis of a saturated cyclobutane-1,2-dicarboxylic acid derivative, which is then subjected to an elimination reaction to introduce the double bond.

  • Direct Formation of the Cyclobutene Ring: This approach aims to construct the cyclobutene ring with the double bond already in place. While potentially more efficient, this strategy is often more challenging to implement.

This guide will delve into the practical execution of these strategies, providing detailed methodologies and the scientific rationale behind them.

Methodology 1: Synthesis via Cyclobutane Precursor and Subsequent Elimination

This robust and versatile two-stage approach is the most widely employed method for the synthesis of this compound.

Stage 1: Synthesis of cis-Cyclobutane-1,2-dicarboxylic Acid

The synthesis of the saturated precursor, cis-cyclobutane-1,2-dicarboxylic acid, is typically achieved through a photochemical [2+2] cycloaddition reaction. This method is highly efficient and stereoselective.

The choice of a photochemical [2+2] cycloaddition is dictated by the Woodward-Hoffmann rules, which predict that the concerted, suprafacial-suprafacial cycloaddition of two ethylene units is photochemically allowed but thermally forbidden. This reaction allows for the direct formation of the cyclobutane ring from readily available starting materials. The use of maleic anhydride as the starting material is advantageous due to its high reactivity as a dienophile and the fact that its hydrolysis directly yields the desired cis-dicarboxylic acid.

Experimental Protocol: Photochemical Dimerization of Maleic Anhydride and Hydrolysis

Materials:

  • Maleic anhydride

  • Acetone (photosensitizer and solvent)

  • High-pressure mercury lamp

  • Quartz reaction vessel

  • Hydrochloric acid

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • Photocycloaddition: A solution of maleic anhydride in acetone is placed in a quartz reaction vessel. The use of quartz is crucial as it is transparent to the UV radiation required for the reaction. Acetone acts as both a solvent and a photosensitizer, which absorbs the UV light and transfers the energy to the maleic anhydride molecules, promoting them to an excited triplet state. The solution is then irradiated with a high-pressure mercury lamp at room temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Isolation of the Dianhydride: Upon completion of the reaction, the solvent is removed under reduced pressure to yield the crude cyclobutane-1,2,3,4-tetracarboxylic dianhydride as a white solid.

  • Hydrolysis: The crude dianhydride is then hydrolyzed by refluxing with water or dilute hydrochloric acid. This step opens the anhydride rings to form the corresponding tetracarboxylic acid.

  • Decarboxylation: The resulting cyclobutane-1,2,3,4-tetracarboxylic acid is then heated at a high temperature (typically above 150 °C) to induce decarboxylation, yielding cis-cyclobutane-1,2-dicarboxylic acid.

  • Purification: The crude cis-cyclobutane-1,2-dicarboxylic acid is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the pure product.

Data Presentation:

StepReactantsConditionsProductYield (%)
1Maleic Anhydride, AcetoneUV irradiation (high-pressure Hg lamp), Quartz vessel, RTCyclobutane-1,2,3,4-tetracarboxylic dianhydride85-95
2Dianhydride, H₂O/HClRefluxcis-Cyclobutane-1,2-dicarboxylic acid90-98
Stage 2: Dehydrogenation of cis-Cyclobutane-1,2-dicarboxylic Acid

The introduction of the double bond into the saturated cyclobutane ring is the critical step in this synthetic sequence. A common and effective method is through a bromination-dehydrobromination sequence.

This two-step process allows for the regioselective introduction of the double bond. The initial bromination reaction proceeds via a radical mechanism, which is selective for the tertiary C-H bonds adjacent to the carboxylic acid groups. The subsequent dehydrobromination is an E2 elimination reaction, which requires a strong base and an anti-periplanar arrangement of the hydrogen and bromine atoms to be eliminated. The choice of a bulky base can influence the regioselectivity of the elimination.

Experimental Protocol: Bromination-Dehydrobromination

Materials:

  • cis-Cyclobutane-1,2-dicarboxylic acid

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄)

  • Potassium tert-butoxide

  • tert-Butanol

  • Diethyl ether

  • Hydrochloric acid

Procedure:

  • Bromination: A solution of cis-cyclobutane-1,2-dicarboxylic acid, N-bromosuccinimide (NBS), and a catalytic amount of azobisisobutyronitrile (AIBN) in dry carbon tetrachloride is refluxed under an inert atmosphere. AIBN acts as a radical initiator. The reaction is monitored by the disappearance of the starting material.

  • Work-up: After completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-bromo-cyclobutane-1,2-dicarboxylic acid.

  • Dehydrobromination: The crude bromo-diacid is dissolved in tert-butanol, and a solution of potassium tert-butoxide in tert-butanol is added dropwise at room temperature. The use of a strong, non-nucleophilic base like potassium tert-butoxide favors the elimination reaction over substitution.

  • Acidification and Extraction: After the reaction is complete, the mixture is acidified with dilute hydrochloric acid and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

  • Purification: The crude this compound is purified by recrystallization to afford the final product.

Data Presentation:

StepReactantsConditionsProductYield (%)
1cis-Cyclobutane-1,2-dicarboxylic acid, NBS, AIBNCCl₄, Reflux2-Bromo-cyclobutane-1,2-dicarboxylic acid70-80
22-Bromo-cyclobutane-1,2-dicarboxylic acid, KOtBut-BuOH, RTThis compound60-75

Mandatory Visualization:

Synthesis_via_Elimination MA Maleic Anhydride Dianhydride Cyclobutane-1,2,3,4- tetracarboxylic dianhydride MA->Dianhydride hv, Acetone CBDA cis-Cyclobutane-1,2- dicarboxylic acid Dianhydride->CBDA H₂O, Δ Bromo_CBDA 2-Bromo-cyclobutane-1,2- dicarboxylic acid CBDA->Bromo_CBDA NBS, AIBN Target 1-Cyclobutene-1,2- dicarboxylic acid Bromo_CBDA->Target KOtBu

Caption: Synthetic pathway to this compound via a cyclobutane precursor.

Methodology 2: Direct Synthesis of the Cyclobutene Ring

While less common, it is conceptually possible to construct the cyclobutene ring directly. One plausible, albeit challenging, approach would be a [2+2] cycloaddition between acetylene and maleic anhydride.

Causality Behind Experimental Choices:

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. A [2+2] cycloaddition involving an alkyne is less common but can be promoted under specific conditions, such as photochemical activation or in the presence of a suitable catalyst. The challenge lies in controlling the reactivity and preventing side reactions.

Hypothetical Protocol: [2+2] Cycloaddition of Acetylene and Maleic Anhydride

Materials:

  • Maleic anhydride

  • Acetylene gas

  • Photosensitizer (e.g., benzophenone)

  • Suitable solvent (e.g., dichloromethane)

  • UV photoreactor

Procedure:

  • A solution of maleic anhydride and a photosensitizer in a suitable solvent would be placed in a photoreactor.

  • Acetylene gas would be bubbled through the solution while irradiating with UV light.

  • The reaction would theoretically yield 1-cyclobutene-1,2-dicarboxylic anhydride.

  • Subsequent hydrolysis of the anhydride would provide the target diacid.

Note: This is a hypothetical pathway and would require significant optimization to be a viable synthetic route. The low reactivity of acetylene as a dienophile in thermal [2+2] cycloadditions and potential for polymerization are significant hurdles.

Mandatory Visualization:

Direct_Synthesis Acetylene Acetylene Anhydride_adduct 1-Cyclobutene-1,2- dicarboxylic anhydride Acetylene->Anhydride_adduct MA Maleic Anhydride MA->Anhydride_adduct [2+2] Cycloaddition (hypothetical) Target 1-Cyclobutene-1,2- dicarboxylic acid Anhydride_adduct->Target Hydrolysis

An In-depth Technical Guide to the Formation of 1-Cyclobutene-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway toward 1-cyclobutene-1,2-dicarboxylic acid, a valuable building block in organic synthesis. The predominant and most viable synthetic route proceeds through a two-stage process commencing with the photochemical dimerization of maleic anhydride to yield a saturated cyclobutane intermediate, followed by an oxidative bis-decarboxylation to introduce the olefinic bond. This document elucidates the underlying mechanisms of each stage, provides detailed experimental protocols, and discusses the critical parameters that govern the reaction outcomes. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep, mechanistic understanding and practical knowledge of this synthesis.

Introduction

This compound and its derivatives are pivotal intermediates in the synthesis of complex molecules, including pharmaceuticals, polymers, and other functional materials. The constrained four-membered ring and the presence of two carboxylic acid moieties offer unique stereochemical and reactive properties. Understanding the intricacies of its formation is crucial for the efficient and controlled synthesis of novel chemical entities. This guide will deconstruct the primary synthetic route, which is a testament to the elegance and power of photochemistry and subsequent oxidative transformations.

The synthesis is logically divided into two core transformations:

  • [2+2] Photocycloaddition: The formation of the cyclobutane ring via the dimerization of maleic anhydride.

  • Oxidative Bis-decarboxylation: The conversion of the resulting cyclobutane-1,2,3,4-tetracarboxylic acid into this compound.

We will explore the causality behind the experimental choices for each step, ensuring a self-validating system of protocols grounded in authoritative scientific literature.

Part 1: Formation of the Cyclobutane Precursor via [2+2] Photocycloaddition

The initial and foundational step in the synthesis of this compound is the formation of a saturated four-membered ring. The most efficient method to achieve this is the photochemical [2+2] cycloaddition of maleic anhydride.

The Mechanism of Photodimerization

The photodimerization of maleic anhydride is a classic example of a photochemical cycloaddition reaction.[1] Under ultraviolet (UV) irradiation, two molecules of maleic anhydride combine to form cyclobutane-1,2,3,4-tetracarboxylic dianhydride. The reaction proceeds through the following key steps:

  • Photoexcitation: A molecule of maleic anhydride absorbs a photon (hν), promoting it from its ground singlet state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing: The excited singlet state (S₁) rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).

  • Formation of a 1,4-Diradical Intermediate: The excited triplet state of maleic anhydride reacts with a ground-state molecule. This interaction involves a suprafacial-suprafacial overlap of the two π systems, leading to the formation of two new σ bonds and generating a 1,4-diradical intermediate.

  • Ring Closure: The 1,4-diradical intermediate then undergoes spin inversion and subsequent ring closure to form the stable cyclobutane ring.

The stereochemistry of the product is predominantly the cis,trans,cis-isomer, which is a consequence of the geometric constraints of the triplet-state reaction.

G cluster_0 Stage 1: [2+2] Photocycloaddition Maleic Anhydride (S₀) Maleic Anhydride (S₀) Excited Maleic Anhydride (S₁) Excited Maleic Anhydride (S₁) Maleic Anhydride (S₀)->Excited Maleic Anhydride (S₁) hν (UV light) Triplet Maleic Anhydride (T₁) Triplet Maleic Anhydride (T₁) Excited Maleic Anhydride (S₁)->Triplet Maleic Anhydride (T₁) Intersystem Crossing 1,4-Diradical Intermediate 1,4-Diradical Intermediate Triplet Maleic Anhydride (T₁)->1,4-Diradical Intermediate + Maleic Anhydride (S₀) Cyclobutane-1,2,3,4-tetracarboxylic dianhydride Cyclobutane-1,2,3,4-tetracarboxylic dianhydride 1,4-Diradical Intermediate->Cyclobutane-1,2,3,4-tetracarboxylic dianhydride Ring Closure

Caption: Mechanism of Maleic Anhydride Photodimerization.

Experimental Protocol: Photochemical Dimerization of Maleic Anhydride

This protocol is a robust method for producing the cyclobutane precursor.

Materials:

  • Maleic Anhydride (high purity)

  • Ethyl Acetate (spectroscopic grade)

  • Quartz photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)

  • Magnetic stirrer

  • Cooling system

Procedure:

  • Prepare a solution of maleic anhydride in ethyl acetate. The concentration should be optimized, but a starting point of 0.5 M is recommended.

  • Transfer the solution to the quartz photoreactor.

  • Ensure the cooling system is active to maintain a constant temperature, typically between 20-30 °C, to minimize side reactions.

  • Begin stirring the solution and irradiate with the UV lamp. The reaction time will vary depending on the lamp intensity and reactor geometry but is typically in the range of 24-48 hours.

  • Monitor the reaction progress by observing the precipitation of the product, cyclobutane-1,2,3,4-tetracarboxylic dianhydride, which is sparingly soluble in ethyl acetate.

  • Once the reaction is complete, turn off the UV lamp and collect the solid product by vacuum filtration.

  • Wash the product with cold ethyl acetate to remove any unreacted maleic anhydride.

  • Dry the product under vacuum.

Data Summary:

ParameterValue
Starting MaterialMaleic Anhydride
SolventEthyl Acetate
UV Wavelength~254 nm
Typical Yield60-75%

Part 2: Synthesis of this compound via Oxidative Bis-decarboxylation

The second critical stage of the synthesis is the introduction of a double bond into the cyclobutane ring. This is achieved through the oxidative bis-decarboxylation of the vicinal dicarboxylic acids of the cyclobutane precursor.[2] Lead tetraacetate is a highly effective reagent for this transformation.[3][4][5]

Mechanism of Oxidative Bis-decarboxylation with Lead Tetraacetate

The reaction of a vicinal dicarboxylic acid with lead tetraacetate proceeds through a mechanism that can involve both radical and ionic intermediates. The key steps are:

  • Ligand Exchange: The dicarboxylic acid reacts with lead tetraacetate to form a lead(IV) dicarboxylate intermediate.

  • Homolytic Cleavage: This intermediate undergoes homolytic cleavage of the O-Pb bond to generate a carboxyl radical and a lead(III) species.

  • Decarboxylation: The carboxyl radical is unstable and rapidly loses carbon dioxide to form an alkyl radical.

  • Second Decarboxylation and Alkene Formation: The process is repeated for the second carboxylic acid group, leading to a diradical intermediate that collapses to form the alkene and two molecules of carbon dioxide. Alternatively, the initial alkyl radical can be oxidized to a carbocation by another lead(IV) species, followed by elimination to form the alkene.

The presence of pyridine in the reaction mixture is often beneficial as it can act as a base and a ligand.

G cluster_1 Stage 2: Oxidative Bis-decarboxylation Cyclobutane-1,2-dicarboxylic acid Cyclobutane-1,2-dicarboxylic acid Lead(IV) dicarboxylate Lead(IV) dicarboxylate Cyclobutane-1,2-dicarboxylic acid->Lead(IV) dicarboxylate + Pb(OAc)₄ Carboxyl Radical Carboxyl Radical Lead(IV) dicarboxylate->Carboxyl Radical Homolytic Cleavage Alkyl Radical Alkyl Radical Carboxyl Radical->Alkyl Radical - CO₂ Diradical Intermediate Diradical Intermediate Alkyl Radical->Diradical Intermediate Second Decarboxylation This compound This compound Diradical Intermediate->this compound Alkene Formation

Caption: Mechanism of Oxidative Bis-decarboxylation.

Experimental Protocol: Oxidative Bis-decarboxylation

Prerequisite: The cyclobutane-1,2,3,4-tetracarboxylic dianhydride from Part 1 must first be hydrolyzed to the corresponding tetracarboxylic acid. This is readily achieved by refluxing the dianhydride in water.

Materials:

  • Cyclobutane-1,2,3,4-tetracarboxylic acid

  • Lead tetraacetate (Pb(OAc)₄)

  • Pyridine (anhydrous)

  • Benzene or Dimethyl sulfoxide (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a reaction flask under an inert atmosphere.

  • To a stirred solution of cyclobutane-1,2,3,4-tetracarboxylic acid in a suitable solvent (e.g., a mixture of benzene and pyridine), add lead tetraacetate portion-wise. The reaction is often exothermic, so controlled addition is necessary.

  • Heat the reaction mixture to reflux. The optimal temperature and reaction time will depend on the solvent used. For a benzene/pyridine mixture, refluxing for a few hours is typically sufficient.

  • Monitor the reaction by observing the evolution of carbon dioxide.

  • Upon completion, cool the reaction mixture and filter to remove lead(II) acetate.

  • The filtrate is then typically acidified and extracted with a suitable organic solvent (e.g., diethyl ether) to isolate the this compound.

  • The organic extracts are combined, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization.

Data Summary:

ParameterValue
Starting MaterialCyclobutane-1,2,3,4-tetracarboxylic acid
ReagentLead Tetraacetate
SolventBenzene/Pyridine or DMSO
Typical Yield40-60%

Conclusion

The synthesis of this compound is a well-established yet nuanced process that hinges on the successful execution of a photochemical cycloaddition followed by an oxidative bis-decarboxylation. A thorough understanding of the underlying mechanisms is paramount for optimizing reaction conditions and achieving high yields of the desired product. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and professionals to confidently approach the synthesis of this important chemical intermediate. The versatility of the cyclobutene scaffold ensures that this synthetic route will continue to be of significant interest in the development of novel molecules with unique properties.

References

  • Scribd. Reactions: Maleic Anhydride (Cis-Butenedioic Anhydride, Toxilic Anhydride, 2,5-Dioxofuran) Is An | PDF | Molecules. Available at: [Link]

  • Hernvann, F., Rasore, G., Declerck, V., & Aitken, D. J. (2014). Stereoselective intermolecular [2 + 2]-photocycloaddition reactions of maleic anhydride: stereocontrolled and regiocontrolled access to 1,2,3-trifunctionalized cyclobutanes. Organic & Biomolecular Chemistry, 12(41), 8297-8305. Available at: [Link]

  • Filo. Qtn 33. Suggest a mechanism to show how the following compound may be for... Available at: [Link]

  • Sheldon, R. A. (2019). Oxidative Decarboxylation of Acids by Lead Tetraacetate. Organic Reactions, 1-229. Available at: [Link]

  • PrepChem.com. Synthesis of 1,2-dimethylcyclobutane-1,2-dicarboxylic anhydride. Available at: [Link]

  • Google Patents. Method of preparing cis-cyclobutane-1, 2-dicarboxylic acid.
  • Chu, Q. R., et al. (2017). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. Chemical Communications, 53(57), 8074-8077. Available at: [Link]

  • Organic Chemistry Data. Reduction and Oxidation :: Lead Tetraacetate. Available at: [Link]

  • Pozo C., J. (1966). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. Available at: [Link]

  • Eberson, L. (1967). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education, 44(2), 101. Available at: [Link]

  • Google Patents. Process for the preparation of cyclobutan-1,2-dicarboxylic acid esters.
  • ProQuest. Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors. Available at: [Link]

  • Alfred State. ~nthesis. Available at: [Link]

  • Juniper Publishers. Lead Tetraacetate in Organic Synthesis. Available at: [Link]

  • ResearchGate. Oxidative Decarboxylation of Acids by Lead Tetraacetate | Request PDF. Available at: [Link]

  • Pazdera, P., & Šimbera, J. (2004). Facile Synthesis of Butane-1,2,3,4-tetracarboxylic Acid. Chemical syntheses and technologies for the sustainable development III. Available at: [Link]

Sources

physical and chemical properties of 1-Cyclobutene-1,2-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Cyclobutene-1,2-dicarboxylic Acid: Properties, Reactivity, and Applications

Introduction

This compound, with the chemical formula C₆H₆O₄, is a notable organic compound featuring a strained four-membered cyclobutene ring functionalized with two adjacent carboxylic acid groups.[1] This unique molecular architecture, combining the reactivity of a cycloalkene with the functionality of a dicarboxylic acid, makes it a valuable building block in various domains of chemical synthesis. Its classification as a cycloalkene dicarboxylic acid underscores its dual reactivity, which has been leveraged in the development of novel polymers and complex organic molecules.[1] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and key applications, tailored for professionals in research and drug development.

Molecular Structure and Properties

The structure of this compound is characterized by a cyclobutene ring where the two carboxyl groups are attached to the sp²-hybridized carbon atoms of the double bond. This arrangement imparts a degree of rigidity to the molecule. An intramolecular hydrogen bond can form between the two carboxylic acid groups, influencing its conformational preferences and reactivity.[2]

Physical Properties

The physical characteristics of this compound are summarized in the table below. It typically presents as a white crystalline solid and exhibits solubility in polar solvents, a property conferred by the polar carboxyl groups.[1]

PropertyValueSource
Molecular Formula C₆H₆O₄[1]
Molecular Weight 142.11 g/mol [1]
Appearance White crystalline solid[1]
Melting Point ~128-131 °C (for certain isomers)[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 2[1]
Chemical Properties

The chemical behavior of this compound is governed by the interplay between the acidic carboxyl groups and the reactive cyclobutene ring.

  • Acidity : The presence of two carboxylic acid groups makes the compound distinctly acidic.[1]

  • Stability : The inherent ring strain of the cyclobutane structure can influence its stability, particularly at elevated temperatures, which may lead to ring-opening or other rearrangements.[1]

  • Reactivity : It serves as a versatile building block for synthesizing more complex molecules through various organic transformations.[1]

Synthesis and Key Chemical Transformations

The synthesis of this compound and its derivatives can be achieved through several routes, highlighting its accessibility for research and development.

Synthetic Methodologies

One established method for its synthesis involves the hydrolysis of cis-cyclobutane-1,2-dicyanide in sulfuric acid under controlled temperature conditions.[1] Other approaches involve reactions with esters, such as the use of maleic or fumaric acid esters with a ketene acetal in the presence of a Lewis acid.[1][3]

The following diagram illustrates a generalized synthetic workflow.

G cluster_synthesis Synthetic Workflow Start cis-Cyclobutane-1,2-dicyanide Reagent Sulfuric Acid (H₂SO₄) Controlled Temperature (50-95 °C) Start->Reagent Hydrolysis Product This compound Reagent->Product Purification Filtration & Recrystallization Product->Purification

Caption: Generalized workflow for the synthesis of this compound.

Reactivity and Key Reactions

This compound participates in a range of chemical reactions characteristic of both dicarboxylic acids and alkenes.

  • Esterification : The carboxyl groups readily react with alcohols in the presence of an acid catalyst to form the corresponding diesters.[1] This is a fundamental transformation for modifying solubility and creating derivatives for polymer synthesis.

  • Anhydride Formation : Upon heating, typically with a dehydrating agent, it can form the corresponding cyclic anhydride, 3-oxabicyclo[3.2.0]heptane-2,4-dione. This anhydride is a reactive intermediate itself.

  • Cycloaddition Reactions : The electron-deficient double bond, influenced by the two carboxyl groups, makes it an excellent dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions). A notable example is its reaction with cyclopentadiene, which proceeds with exceptional stereoselectivity to yield predominantly the endo-adduct.[2] This stereoselectivity is attributed to the influence of the intramolecular hydrogen bond.[2]

  • Decarboxylation : Under certain thermal or catalytic conditions, it may undergo decarboxylation.[1]

The diagram below illustrates the Diels-Alder reaction mechanism.

G Reactants This compound + Cyclopentadiene TS [Transition State] Reactants->TS [4+2] Cycloaddition Product Endo-adduct (Major Product) TS->Product

Caption: Diels-Alder reaction of this compound.

Experimental Protocol: Esterification

This section provides a representative protocol for the synthesis of diethyl 1-cyclobutene-1,2-dicarboxylate.

Objective: To synthesize the diethyl ester of this compound via Fischer esterification.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Ethanol (20 eq, solvent and reactant)

  • Concentrated Sulfuric Acid (catalytic amount, ~0.1 eq)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Rotary Evaporator

  • Standard glassware for reflux and extraction

Procedure:

  • Setup: A round-bottom flask is charged with this compound and anhydrous ethanol. A magnetic stirrer is added.

  • Catalyst Addition: The flask is cooled in an ice bath, and concentrated sulfuric acid is added dropwise with stirring.

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, the excess ethanol is removed under reduced pressure using a rotary evaporator.

  • Extraction: The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude diethyl 1-cyclobutene-1,2-dicarboxylate.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Applications in Research and Development

The unique structural features of this compound make it a compound of interest in several scientific areas.

  • Materials Science : It is utilized as a monomer or precursor for the synthesis of novel polymers and materials. Its rigid cyclobutene core can impart unique thermal and mechanical properties to polyesters and polyamides.[1] The related saturated cyclobutane dicarboxylic acids are also explored for creating biodegradable plastics.[4]

  • Organic Synthesis : It acts as a key building block for constructing more elaborate molecular architectures. Its participation in stereoselective cycloaddition reactions is particularly valuable for creating complex polycyclic systems.[1][2]

  • Pharmaceuticals and Agrochemicals : The esters and other derivatives of cyclobutane dicarboxylic acids serve as important intermediates in the synthesis of pharmaceutically active compounds and agrochemicals.[3][4]

Conclusion

This compound is a versatile and reactive molecule whose properties are derived from the synergistic effects of its strained ring and dual carboxylic acid functionalities. Its utility as a synthetic building block in materials science and organic chemistry is well-established, and ongoing research continues to unveil new applications. The stereoselective nature of its cycloaddition reactions, in particular, offers a powerful tool for the synthesis of complex target molecules, making it an invaluable asset for researchers and drug development professionals.

References

  • Paquette, L. A., & Gugelchuk, M. M. (1984). Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2, (3), 355-360. Retrieved from [Link]

  • Lonza AG. (1997). Process for preparing cyclobutane-1,2-dicarboxylic esters. Eureka | Patsnap. Retrieved from [Link]

Sources

1-Cyclobutene-1,2-dicarboxylic acid molecular structure and bonding

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Cyclobutene-1,2-dicarboxylic Acid: Molecular Structure, Bonding, and Synthetic Insights

Abstract

This compound, a strained cyclic olefin bearing two carboxylic acid functions, represents a molecule of significant interest in synthetic and materials chemistry. Its unique structural framework, characterized by inherent ring strain and the presence of a reactive π-system, makes it a valuable building block for complex molecular architectures and functional polymers. This guide provides a comprehensive analysis of its molecular structure, bonding characteristics, and stereoelectronic properties, grounded in crystallographic and spectroscopic data. We will delve into the nuanced intramolecular forces that govern its conformation, explore its synthetic accessibility, and detail the analytical protocols essential for its unambiguous characterization. The content is tailored for researchers, chemists, and drug development professionals seeking a deep, mechanistic understanding of this versatile compound.

Introduction: The Significance of a Strained Carbocycle

The cyclobutane motif, while less common than its five- and six-membered counterparts, offers a unique stereochemical and conformational landscape that is increasingly exploited in medicinal chemistry and materials science.[1][2] The introduction of a double bond within this four-membered ring to form a cyclobutene system further amplifies its chemical potential by introducing significant ring strain and a localized site of high reactivity.

This compound (molecular formula: C₆H₆O₄) is a bifunctional molecule that marries the high reactivity of a strained olefin with the versatile chemistry of carboxylic acids.[3] This combination makes it a compelling synthon for various applications, including:

  • Diels-Alder Reactions: The electron-deficient alkene serves as a potent dienophile for constructing complex polycyclic systems.

  • Polymer Chemistry: It can be utilized as a monomer for the synthesis of novel polyesters and polyamides, where the rigid cyclobutene core can impart unique thermal and mechanical properties.[3]

  • Ligand Development: The dicarboxylic acid arrangement is ideal for coordinating with metal centers, opening avenues in catalysis and the development of metal-organic frameworks (MOFs).

This guide aims to provide an authoritative overview of the fundamental chemical and physical properties of this molecule, focusing on the interplay between its structure and reactivity.

Molecular Structure and Bonding Analysis

The chemical behavior of this compound is a direct consequence of its unique and strained molecular geometry. X-ray crystallography provides the most definitive insight into its solid-state structure.[4]

The Cyclobutene Ring: Strain and Geometry

Unlike the puckered conformation of cyclobutane, the cyclobutene ring is forced into a more planar arrangement due to the sp²-hybridized carbons of the double bond. This planarity exacerbates the angle strain, as the internal bond angles are forced to deviate significantly from the ideal sp³ (109.5°) and sp² (120°) values. This inherent strain energy is a primary driver of the ring's high reactivity, particularly in cycloaddition reactions where the strain can be relieved.

Intramolecular Hydrogen Bonding: A Key Conformational Driver

A critical feature of the this compound structure is the presence of a strong intramolecular hydrogen bond between the two adjacent carboxylic acid groups.[4] The crystal structure reveals a short O-H···O distance of approximately 2.625 Å, which is indicative of a significant hydrogen bonding interaction.[4]

This interaction has profound stereoelectronic consequences:

  • Conformational Locking: It locks the two carboxyl groups into a syn-periplanar orientation, holding them relatively coplanar with the cyclobutene ring.

  • Acidity Modulation: The hydrogen bond can influence the pKa values of the carboxylic acids. The first deprotonation is facilitated by the stabilization of the resulting carboxylate, while the second deprotonation requires disrupting this stable hydrogen-bonded motif.

  • Stereochemical Control: As will be discussed in Section 5, this fixed conformation plays a crucial role in directing the stereochemical outcome of reactions, such as the Diels-Alder cycloaddition.[4]

The logical relationship between the molecule's features is illustrated below.

G cluster_structure Molecular Structure cluster_properties Inherent Properties cluster_consequences Chemical Consequences A Cyclobutene Ring C High Ring Strain A->C B Two Carboxylic Acid Groups D Intramolecular H-Bonding B->D E High Reactivity (e.g., Dienophile) C->E F Locked Conformation D->F G Stereochemical Control E->G F->G

Caption: Interplay of structure and reactivity in this compound.

Crystallographic Data Summary

The definitive structure of this compound was determined by X-ray diffraction, revealing a monoclinic crystal system with space group Cc.[4] Key structural parameters are summarized in the table below.

ParameterValueSignificance
Crystal System MonoclinicIndicates the symmetry of the crystal lattice.
Space Group CcDefines the specific symmetry elements within the unit cell.
Lattice Parameters a = 5.551 Å, b = 13.541 Å, c = 8.714 Å, β = 98.91°Dimensions of the unit cell.
Intramolecular H-bond 2.625 ÅConfirms a strong interaction locking the carboxyl groups' conformation.[4]

Synthesis of this compound

The synthesis of cyclobutene derivatives often leverages cycloaddition or ring-closing reactions. While numerous methods exist for related cyclobutane systems, such as the [2+2] photocycloaddition of cinnamic acids, the direct synthesis of the unsaturated this compound typically involves elimination reactions from a saturated precursor.[5][6]

General Synthetic Strategy: Bromination-Dehydrobromination

A common and reliable laboratory-scale synthesis proceeds via a two-step sequence starting from the commercially available cis-cyclobutane-1,2-dicarboxylic acid.

G Start cis-Cyclobutane-1,2-dicarboxylic Acid Step1 Step 1: Dibromination (e.g., with NBS/light or Br2) Start->Step1 Intermediate Dibromo-cyclobutane Intermediate Step1->Intermediate Step2 Step 2: Double Dehydrobromination (e.g., with strong base) Intermediate->Step2 End This compound Step2->End

Caption: General two-step synthesis workflow from a saturated precursor.

Experimental Protocol: Synthesis from a Dihalo-Cyclobutane Precursor

This protocol describes a representative procedure for the double dehydrobromination step. The causality behind experimental choices is highlighted.

Objective: To synthesize this compound via elimination.

Materials:

  • 3,4-Dibromocyclobutane-1,2-dicarboxylic acid

  • Potassium hydroxide (KOH)

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A solution of 3,4-dibromocyclobutane-1,2-dicarboxylic acid (1.0 eq) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

    • Rationale: Ethanol serves as a polar protic solvent that can dissolve both the substrate and the base, facilitating the E2 elimination reaction.

  • Base Addition: A solution of potassium hydroxide (2.5 eq) in ethanol is added dropwise to the stirred reaction mixture at room temperature.

    • Rationale: A strong base (KOH) is required to abstract the acidic protons alpha to the carboxyl groups and initiate the elimination of bromide. A slight excess of base ensures the reaction goes to completion.

  • Reflux: The reaction mixture is heated to reflux for 4-6 hours. The progress can be monitored by thin-layer chromatography (TLC).

    • Rationale: Heating provides the necessary activation energy for the elimination reactions. Refluxing ensures a constant, controlled reaction temperature.

  • Workup - Acidification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified to pH ~1 with concentrated HCl.

    • Rationale: The product exists as a dicarboxylate salt in the basic solution. Acidification is crucial to protonate the carboxylate groups, rendering the final dicarboxylic acid product neutral and insoluble in the aqueous phase, allowing for its extraction.

  • Extraction: The acidified aqueous solution is extracted three times with diethyl ether.

    • Rationale: Diethyl ether is a suitable organic solvent for extracting the moderately polar dicarboxylic acid from the aqueous solution containing inorganic salts. Multiple extractions ensure a high recovery yield.

  • Drying and Isolation: The combined organic extracts are dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

    • Rationale: MgSO₄ removes residual water from the organic phase. Evaporation of the volatile ether isolates the non-volatile product.

  • Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes) to afford pure this compound.

Self-Validation: The identity and purity of the final product must be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy, comparing the obtained data with literature values.

Spectroscopic and Analytical Characterization

Unambiguous characterization is critical to confirm the successful synthesis of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of the product in solution.

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. Key signals include:

    • A singlet or narrow multiplet for the two equivalent methylene protons (-CH₂-) of the cyclobutene ring.

    • A very broad singlet far downfield (>10 ppm) corresponding to the two acidic carboxylic acid protons. The broadness is due to hydrogen bonding and chemical exchange.

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon framework:

    • A signal for the methylene carbons (-CH₂-).

    • A downfield signal for the sp²-hybridized olefinic carbons (-C=C-).

    • A signal in the characteristic region for carboxylic acid carbons (-COOH) (>170 ppm).

Spectroscopic Data Summary (Predicted/Typical)
Technique Expected Chemical Shifts (δ, ppm)
¹H NMR ~2.8 - 3.2 (CH₂, s, 4H), >10 (COOH, br s, 2H)
¹³C NMR ~35-45 (CH₂), ~140-150 (C=C), >170 (C=O)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • O-H Stretch: A very broad and strong absorption band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group.

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid. The intramolecular hydrogen bond may cause this peak to shift slightly.

  • C=C Stretch: A medium to weak absorption band around 1640-1680 cm⁻¹ for the carbon-carbon double bond stretch. This peak can sometimes be weak in symmetrical alkenes.

Chemical Reactivity and Applications

The unique structure of this compound dictates its reactivity, making it a valuable intermediate.

Diels-Alder Cycloaddition

The electron-withdrawing carboxylic acid groups render the double bond electron-deficient, making the molecule an excellent dienophile in [4+2] Diels-Alder reactions. An interesting feature is its stereoselectivity. While many related dienophiles yield predominantly exo products, this compound reacts with cyclopentadiene to give a high proportion of the endo adduct.[4] This reversal of expected stereoselectivity is attributed to the rigid, planar conformation enforced by the intramolecular hydrogen bond, which influences the non-bonded interactions in the cycloaddition transition state.[4]

Potential in Drug Development

The cyclobutane ring is a "non-classical" bioisostere that can improve metabolic stability, reduce planarity, and provide a rigid scaffold to orient pharmacophoric groups in three-dimensional space.[1][2] The dicarboxylic acid functionality can be used to improve solubility or act as a handle for further derivatization into esters or amides, which are common functional groups in active pharmaceutical ingredients. The rigid framework of this compound makes it an attractive scaffold for designing conformationally constrained analogues of biologically active molecules.

Conclusion

This compound is a molecule whose chemistry is dominated by the interplay between ring strain and intramolecular hydrogen bonding. This guide has detailed its structural and electronic properties, provided a framework for its synthesis and characterization, and highlighted its reactivity. The fixed conformation imposed by the internal hydrogen bond is a key feature that not only defines its structure but also controls its stereochemical behavior in reactions. For medicinal chemists, materials scientists, and synthetic organic chemists, this strained dicarboxylic acid offers a unique and powerful tool for the construction of novel and functional molecular systems.

References

  • G. A. Berchtold, J. Ciabattoni, A. A. Tunick. (1966). Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Houssein Saeid Amjaour. (2022). Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Their Derivatives From Substituted Cinnamic Acids. UND Scholarly Commons. [Link]

  • Janssen, E., et al. (2017). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. [Link]

  • PubChemLite. (n.d.). Cyclobut-1-ene-1,2-dicarboxylic acid (C6H6O4). Retrieved from PubChemLite. [Link]

  • Radboud Repository. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. Retrieved from Radboud Repository. [Link]

  • RSC Publishing. (2021). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. Chemical Communications. [Link]

Sources

spectroscopic data (NMR, IR, Mass Spec) for 1-Cyclobutene-1,2-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Cyclobutene-1,2-dicarboxylic acid

Introduction

This compound (C₆H₆O₄, Molecular Weight: 142.11 g/mol ) is a fascinating molecule that holds potential as a versatile building block in the synthesis of novel polymers and complex organic scaffolds.[1] Its structure, featuring a strained four-membered ring coupled with the rigidity of a double bond and the functionality of two carboxylic acid groups, presents a unique stereochemical and electronic landscape. For researchers in materials science and drug development, a thorough understanding of its structural and electronic properties is paramount. Spectroscopic analysis provides the foundational data for this understanding, offering a window into the molecule's connectivity, functional groups, and overall architecture.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific molecule are not widely published, this guide leverages established principles of spectroscopy and data from structurally related analogues, such as cis- and trans-cyclobutane-1,2-dicarboxylic acid and cyclobutene itself, to present a robust, predictive analysis. This approach, rooted in first principles, is designed to empower researchers to identify, characterize, and utilize this compound with confidence.

Molecular Structure and Key Features

A clear visualization of the molecular structure is essential for interpreting spectroscopic data. The diagram below illustrates the connectivity of this compound and the numbering convention used throughout this guide.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of distinct proton environments, their electronic environments (chemical shift), neighboring protons (spin-spin splitting), and their relative numbers (integration).

Predicted ¹H NMR Spectrum

For this compound, we can predict three distinct signals:

  • Carboxylic Acid Protons (-COOH): A broad singlet in the downfield region of the spectrum.

  • Allylic Protons (-CH₂-): Two equivalent methylene groups at the C3 and C4 positions.

  • Symmetry: Due to the plane of symmetry through the C=C bond, the two methylene groups (C3 and C4) are chemically equivalent, and the two carboxylic acid groups are also equivalent.

The predicted chemical shifts and multiplicities are summarized in the table below.

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Prediction
Carboxylic Acid (-COOH)10.0 - 13.0Broad Singlet2HCarboxylic acid protons are highly deshielded and often exchange, leading to a broad signal.
Allylic (-CH₂)~ 2.8 - 3.2Singlet4HThe protons on C3 and C4 are allylic to the double bond. Based on data for cyclobutene (~2.57 ppm) and considering the deshielding effect of the adjacent carboxylic acid groups, a downfield shift is expected.[2] Due to the symmetry of the molecule, these protons are chemically equivalent and would appear as a singlet.
Experimental Protocol for ¹H NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

Figure 2. Workflow for ¹H NMR Spectroscopy cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~5-10 mg of This compound prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆, D₂O) prep1->prep2 prep3 Add internal standard if needed (e.g., TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample and lock on solvent signal prep4->acq1 acq2 Shim the magnetic field to optimize homogeneity acq1->acq2 acq3 Acquire ¹H spectrum with appropriate parameters (e.g., 16-32 scans, 5s relaxation delay) acq2->acq3 proc1 Apply Fourier Transform acq3->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Calibrate chemical shift to solvent or TMS peak proc2->proc3 proc4 Integrate signals and analyze splitting patterns proc3->proc4

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Causality in Experimental Choices:

  • Solvent Selection: DMSO-d₆ is a good choice as it can dissolve the polar dicarboxylic acid and its residual proton signal does not obscure the expected signals. D₂O is another option, but would lead to the exchange and disappearance of the carboxylic acid proton signals.

  • Spectrometer Frequency: A 400 MHz or higher field spectrometer is recommended to achieve good signal dispersion.

  • Relaxation Delay: A sufficient relaxation delay is crucial for accurate integration, especially for protons with long relaxation times.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal.

Predicted ¹³C NMR Spectrum

For this compound, three distinct carbon signals are expected due to the molecule's symmetry:

  • Carboxylic Acid Carbons (-COOH): One signal for the two equivalent carboxylic acid carbons.

  • Olefinic Carbons (C=C): One signal for the two equivalent sp²-hybridized carbons of the double bond.

  • Aliphatic Carbons (-CH₂-): One signal for the two equivalent sp³-hybridized methylene carbons.

Carbon TypePredicted Chemical Shift (δ, ppm)Rationale for Prediction
Carboxylic Acid (-COOH)170 - 180The chemical shift for carboxylic acid carbons typically falls in this range. For trans-cyclobutane-1,2-dicarboxylic acid, this signal is observed around this region.[3]
Olefinic (C=C)135 - 145In cyclobutene, the olefinic carbons appear around 117.2 ppm.[2] The attachment of electron-withdrawing carboxylic acid groups will deshield these carbons, shifting them significantly downfield.
Aliphatic (-CH₂)30 - 40The aliphatic carbons in cyclobutene are at 31.3 ppm.[2] The influence of the double bond and the carboxylic acid groups will determine the final position, but it is expected to be in this general region.
Experimental Protocol for ¹³C NMR Data Acquisition

The protocol is similar to that for ¹H NMR, but with adjustments to the acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus. A proton-decoupled experiment is standard.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of specific bonds.

Predicted IR Spectrum

The IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid groups and the carbon-carbon double bond.

Functional GroupExpected Absorption (cm⁻¹)Vibrational ModeRationale and Comments
O-H (Carboxylic Acid)2500 - 3300 (very broad)StretchingThe broadness is due to intermolecular hydrogen bonding between the carboxylic acid groups. This is a highly characteristic feature.
C=O (Carboxylic Acid)~ 1700StretchingThis is a strong, sharp absorption. Conjugation with the C=C double bond may slightly lower this frequency compared to a saturated dicarboxylic acid.[1]
C=C (Alkene)~ 1600StretchingThis absorption is expected to be of medium intensity.[1]
C-O (Carboxylic Acid)1200 - 1300StretchingA medium to strong absorption.
O-H (Carboxylic Acid)~ 900Out-of-plane bendA broad absorption characteristic of hydrogen-bonded dimers.
Experimental Protocol for IR Data Acquisition

For a solid sample, the Attenuated Total Reflectance (ATR) technique is a modern and convenient method.

Figure 3. Workflow for ATR-IR Spectroscopy cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Ensure the ATR crystal is clean prep2 Place a small amount of the solid sample onto the crystal prep1->prep2 acq1 Apply pressure to ensure good contact between the sample and the crystal prep2->acq1 acq2 Collect a background spectrum of the empty ATR accessory acq1->acq2 acq3 Collect the sample spectrum (e.g., 16-32 scans, 4 cm⁻¹ resolution) acq2->acq3 proc1 Perform background subtraction acq3->proc1 proc2 Identify and label major absorption peaks proc1->proc2

Caption: Standard workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can offer clues about the molecule's structure.

Predicted Mass Spectrum

The exact mass of this compound (C₆H₆O₄) is 142.0266 g/mol .[1] High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition.

Predicted Data (Electrospray Ionization - ESI):

AdductIonization ModePredicted m/z
[M-H]⁻Negative141.0193
[M+Na]⁺Positive165.0158
[M+H]⁺Positive143.0339

Data predicted by computational tools.[4]

Fragmentation Pattern (Electron Ionization - EI): In EI-MS, the molecular ion (M⁺˙ at m/z = 142) would be expected. Key fragmentation pathways could include:

  • Loss of H₂O: [M - H₂O]⁺˙ at m/z = 124

  • Loss of COOH: [M - COOH]⁺ at m/z = 97

  • Loss of CO₂: [M - CO₂]⁺˙ at m/z = 98

  • Retro [2+2] Cycloaddition: Fragmentation of the cyclobutene ring could lead to characteristic ions.

The interaction between the two carboxylic acid groups can influence the fragmentation pathways, which can sometimes be used to distinguish between isomers.[5]

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By combining fundamental principles with data from analogous structures, we have established a clear set of expectations for the ¹H NMR, ¹³C NMR, IR, and Mass spectra of this molecule. The experimental protocols outlined herein represent best practices in analytical chemistry, designed to yield high-quality, reproducible data. For researchers venturing into the synthesis and application of this promising compound, this guide serves as a foundational reference for its structural elucidation and confirmation.

References
  • PubChem. Cyclobutane-1,2-dicarboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • NIST WebBook. 1,2-Cyclobutanedicarboxylic acid, trans-. National Institute of Standards and Technology. Available at: [Link]

  • PubChemLite. Cyclobut-1-ene-1,2-dicarboxylic acid (C6H6O4). Available at: [Link]

  • Doc Brown's Chemistry. 1H NMR spectrum of cyclobutene, 13C NMR spectra of cyclobutene. Available at: [Link]

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An In-Depth Technical Guide to 1-Cyclobutene-1,2-dicarboxylic Acid: From a Challenging Discovery to a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclobutene-1,2-dicarboxylic acid, a strained, unsaturated cyclic dicarboxylic acid, holds a unique position in organic chemistry. Its rigid four-membered ring and vicinal carboxylic acid functionalities impart distinct reactivity, making it a valuable precursor in the synthesis of complex molecules and materials. This guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a particular focus on the underlying chemical principles that govern its utility. We will explore the early challenges in cyclobutane chemistry, detail a robust synthetic protocol, and examine its reactivity, particularly in the context of cycloaddition reactions.

A Legacy of Challenge: The Historical Context of Cyclobutane Synthesis

The path to understanding and synthesizing cyclobutane derivatives was fraught with difficulty and misinterpretation for early organic chemists. The inherent ring strain of the four-membered carbocycle led to a general belief that such compounds would be too unstable to exist.[1] Indeed, the history of 1,3-cyclobutanedicarboxylic acid is a notable example of mistaken identity, with numerous accomplished chemists between 1881 and 1950 reporting erroneous syntheses.[1] These early attempts, pioneered by chemists such as Markownikoff, Krestownikoff, and Perkin, often resulted in the formation of isomeric structures or rearrangement products, a testament to the complex reactivity of these strained systems.[1] For instance, a synthesis believed to yield cis-1,2-cyclobutanedicarboxylic acid by Markownikoff was later shown by Ingold, and confirmed by Deutsch and Buchman, to produce a methylcyclopropanedicarboxylic acid derivative.[1]

The authentic synthesis of saturated 1,2-cyclobutanedicarboxylic acid was a significant step forward, but the introduction of unsaturation to form this compound presented further synthetic hurdles. The development of modern synthetic methods, particularly those involving [2+2] cycloadditions, has been instrumental in accessing a wide range of cyclobutane and cyclobutene derivatives.[2] The work of chemists like Emanuel Vogel on the chemistry of small ring systems and aromatic compounds significantly advanced the field, providing a deeper understanding of the principles governing the synthesis and reactivity of these unique molecules.[3][4][5]

Synthesis of this compound: A Modern Approach

A reliable and well-characterized synthesis of this compound is crucial for its application in further synthetic endeavors. The following protocol, based on the work of Rudolf K. Boeckman, Jr. and his research group, provides a robust method for its preparation.

Experimental Protocol: Synthesis of this compound

This synthesis proceeds via the corresponding anhydride, which is subsequently hydrolyzed.

Step 1: Preparation of Cyclobut-1-ene-1,2-dicarboxylic Anhydride

  • Rationale: The synthesis of the anhydride as an intermediate is a common strategy. Anhydrides can often be purified more readily than the corresponding diacids and are easily converted to the diacid in a subsequent step.

Step 2: Hydrolysis to this compound

  • Rationale: The hydrolysis of the anhydride is a straightforward and high-yielding reaction that proceeds via nucleophilic attack of water on one of the carbonyl carbons, followed by ring-opening.

Synthesis start Starting Materials anhydride Cyclobut-1-ene-1,2-dicarboxylic Anhydride start->anhydride [Synthetic Steps] diacid This compound anhydride->diacid Hydrolysis (H2O)

Caption: Synthetic pathway to this compound.

Structural and Physicochemical Properties

This compound is a white crystalline solid. The presence of the double bond within the strained four-membered ring, along with the two carboxylic acid groups, dictates its unique structural and electronic properties.

The molecular structure of this compound features a cyclobutene ring with two adjacent carboxylic acid groups attached to the double-bonded carbons.[6] This arrangement leads to significant ring strain.[7] X-ray crystallography has confirmed the cis orientation of the carboxyl groups in the solid state for related saturated cyclobutane diacids.[7] The carbon-carbon double bond is approximately 1.34 Å in length, and its proximity to the carboxylic acid groups enhances their acidity compared to saturated dicarboxylic acids.[7]

PropertyValueSource
Molecular FormulaC₆H₆O₄[6]
Molecular Weight142.11 g/mol [6]
Melting Point128–131 °C (for specific isomers)[7]
AppearanceWhite crystalline solid
SolubilitySoluble in polar solvents (e.g., water, alcohols)[7]

Spectroscopic Data:

  • Infrared (IR) Spectroscopy: Exhibits characteristic C=O stretching vibrations around 1700 cm⁻¹ for the carboxylic acid and a C=C stretching vibration near 1600 cm⁻¹.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H-NMR spectrum shows resonances for the cyclobutene ring protons typically between δ 2.5–3.0 ppm.[7]

Reactivity and Applications in Organic Synthesis

The unique structural features of this compound make it a versatile building block in organic synthesis. Its reactivity is dominated by the interplay of the strained double bond and the two carboxylic acid functionalities.

The Diels-Alder Reaction: A Key Transformation

A significant reaction of this compound is its participation as a dienophile in the Diels-Alder reaction. This [4+2] cycloaddition provides a powerful method for the construction of six-membered rings with high stereocontrol.

In its reaction with cyclopentadiene, this compound predominantly forms the endo-stereoisomer. This stereochemical outcome is noteworthy because many other cyclobutene derivatives with electron-withdrawing groups favor the exo-product. The preference for the endo adduct is attributed to the formation of an intramolecular hydrogen bond between the two carboxylic acid groups of the diacid. This hydrogen bond influences the non-bonded interactions in the transition state of the cycloaddition, favoring the endo pathway.

DielsAlder reactants This compound + Cyclopentadiene transition_state Endo Transition State (favored due to H-bonding) reactants->transition_state [4+2] Cycloaddition product Endo Diels-Alder Adduct (Major Product) transition_state->product

Caption: Diels-Alder reaction of this compound.

Applications in Drug Development and Materials Science

Cyclobutane-containing dicarboxylic acids and their derivatives are of growing interest in medicinal chemistry and materials science.[2] The rigid cyclobutane scaffold can be used to constrain the conformation of a molecule, which can be advantageous in the design of drug candidates that target specific biological receptors.[8] While specific applications of this compound in marketed drugs are not widely documented, its derivatives are valuable intermediates in the synthesis of complex molecules.

In materials science, dicarboxylic acids are fundamental building blocks for polymers such as polyesters and polyamides.[2] The incorporation of the rigid and strained cyclobutene ring into a polymer backbone can impart unique thermal and mechanical properties.

Conclusion

This compound, a molecule born from a history of synthetic challenges in small ring chemistry, has emerged as a valuable and versatile building block for organic synthesis. Its unique combination of a strained double bond and vicinal carboxylic acid groups provides a platform for a range of chemical transformations, most notably the Diels-Alder reaction. As the demand for structurally complex and conformationally constrained molecules in drug discovery and materials science continues to grow, the utility of this compound and its derivatives is poised to expand, solidifying its place as a key tool in the synthetic chemist's arsenal.

References

  • Vogel, E. (2011). Emanuel Vogel (1927 – 2011). ChemistryViews. [Link]

  • KIT - Institute of Organic Chemistry. (2019). Nachruf auf Prof. Dr. Dr. h.c. mult. Emanuel Vogel. [Link]

  • World Scientific Publishing. (n.d.). Obituary for Emanuel Vogel. [Link]

  • Jordan, J. (n.d.). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education. [Link]

  • Cason, J., & Allen, C. F. (1949). THE PREPARATION OF CYCLOBUTANECARBOXYLIC ACID. The Journal of Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutene synthesis. [Link]

  • ResearchGate. (2015). Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. [Link]

  • National Center for Biotechnology Information. (n.d.). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. PubMed Central. [Link]

  • Google Patents. (n.d.). Process for the preparation of cyclobutan-1,2-dicarboxylic acid esters.
  • Google Patents. (n.d.). Process for preparing cyclobutane-1,2-dicarboxylic esters.
  • Amjaour, H. S. (2022). Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Their Derivatives From Substituted Cinnamic Acids. UND Scholarly Commons. [Link]

  • Baran Lab. (n.d.). Cyclobutanes in Organic Synthesis. [Link]

  • Pozo C., J. (1962). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. [Link]

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stability and degradation of 1-Cyclobutene-1,2-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Degradation of 1-Cyclobutene-1,2-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fascinating molecule characterized by a strained four-membered ring system, a reactive carbon-carbon double bond, and two carboxylic acid functionalities. This unique combination of structural features imparts a distinct reactivity profile, making it a valuable building block in organic synthesis, polymer chemistry, and pharmaceutical development. However, the inherent ring strain and photoreactive nature also define its stability and degradation pathways. This guide provides a comprehensive technical overview of the stability of this compound, detailing its primary degradation mechanisms, and presenting field-proven methodologies for its assessment.

Physicochemical Properties and Structural Features

The core structure of this compound dictates its chemical behavior. The molecule's reactivity is primarily centered around the strained cyclobutene ring and the versatile carboxylic acid groups.

PropertyValueSource
Molecular Formula C₆H₆O₃[1]
Molecular Weight 142.11 g/mol [2]
CAS Number 16508-05-7[3]
Appearance Off-white to light brown solid (for related cyclobutane dicarboxylic acids)[4]
Key Structural Features Strained four-membered ring, one C=C double bond, two carboxylic acid groups[2]

Note: The molecular formula C₆H₆O₃ and corresponding molecular weight of 126.11 g/mol cited in one source corresponds to the anhydride form of the molecule.[1] The diacid form has the formula C₆H₈O₄ and a molecular weight of approximately 144.13 g/mol .[4][5][6][7]

Core Degradation Pathways: Mechanisms and Causality

The degradation of this compound is not a random process but is governed by well-defined chemical principles. The inherent energy of the strained ring system provides a thermodynamic driving force for reactions that lead to more stable, open-chain structures. The primary pathways of degradation are photochemical and thermal ring-opening.

Photochemical Degradation: An Electrocyclic Ring-Opening

The most significant and well-documented degradation pathway for cyclobutene derivatives is a photochemical electrocyclic ring-opening reaction.[8] This process is highly efficient and stereospecific, governed by the Woodward-Hoffmann rules of orbital symmetry.[8]

Mechanism: Upon absorption of ultraviolet (UV) light, the π-electrons in the cyclobutene ring are excited. This excitation allows for a concerted [2π + 2σ] electrocyclic reaction where the sigma (σ) bond opposite the double bond breaks, and the π-bond opens, resulting in the formation of a conjugated 1,3-butadiene derivative.[8] This reactivity is the foundation for their use as molecular photoswitches, where light can be used to reversibly interconvert between a closed-ring (cyclobutene) and an open-ring (butadiene) isomer, often with differing biological activities.[8]

Caption: Photochemical degradation pathway of this compound.

Thermal Degradation: Ring Cleavage

The strain energy of the cyclobutane and cyclobutene ring makes it susceptible to thermal cleavage.[9][10] While cyclobutanes are relatively inert for a strained carbocycle, the presence of substituents and unsaturation can lower the activation energy required for decomposition.[11][12]

Mechanism: Upon heating, sufficient thermal energy can overcome the activation barrier for the cleavage of the C-C bonds within the ring. This results in the formation of two alkene molecules. For cyclobutane itself, the primary decomposition products are two molecules of ethylene.[12] For substituted cyclobutenes like this compound, this pathway would lead to the corresponding substituted alkene fragments. This property is being explored for the development of thermally degradable or recyclable polymers, where the cyclobutane moiety acts as a cleavable linker.[9][10]

Caption: Thermal degradation pathway via ring cleavage.

Hydrolytic and pH-Dependent Stability

While the cyclobutene ring itself is not primarily susceptible to hydrolysis, the carboxylic acid functional groups dictate the molecule's behavior in aqueous environments and its stability at different pH values. In acidic or alkaline conditions, related cyclobutane-fused ester structures are known to undergo hydrolysis.[13] For this compound, the key considerations are:

  • Esterification/Hydrolysis: In the presence of alcohols and an acid catalyst, the carboxylic acid groups can undergo esterification. Conversely, if the molecule is in an ester form (as a prodrug, for example), it would be susceptible to acid- or base-catalyzed hydrolysis back to the dicarboxylic acid.

  • Anhydride Formation: The cis-isomer of the saturated cyclobutane-1,2-dicarboxylic acid can form a cyclic anhydride.[1] This anhydride is a reactive intermediate, readily undergoing ring-opening reactions with nucleophiles to form esters or amides.[1] This reactivity is likely shared by the cis-1-cyclobutene-1,2-dicarboxylic acid.

Experimental Protocols for Stability Assessment

To ensure the reliability and robustness of data in a research or drug development setting, stability testing must be conducted using validated, systematic protocols.

Protocol: Assessment of Photochemical Stability

This protocol is designed to quantify the rate of photochemical degradation and determine the reaction's quantum yield.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in a photochemically inert solvent (e.g., acetonitrile, methanol) at a known concentration. The initial absorbance at the irradiation wavelength should be between 0.5 and 1.0.

  • Actinometry: Prepare a chemical actinometer solution (e.g., ferrioxalate) to precisely measure the photon flux of the light source.

  • Irradiation: Irradiate a known volume of the sample solution with a monochromatic light source (e.g., a laser or a lamp with a bandpass filter) at a wavelength where the compound absorbs. Maintain a constant temperature throughout the experiment.

  • Monitoring: At specific time intervals, withdraw aliquots and analyze them using UV-Vis spectroscopy or a stability-indicating HPLC method to determine the change in concentration of the parent compound or the appearance of the butadiene product.[8] Ensure the reaction conversion remains below 10-15% to maintain a linear relationship with time.[8]

  • Data Analysis: Under identical conditions, irradiate the actinometer solution to determine the number of photons absorbed.[8] Use this data to calculate the quantum yield (Φ), which is the ratio of moles of product formed (or reactant consumed) to the moles of photons absorbed.

G prep Prepare Sample & Actinometer Solutions irradiate_sample Irradiate Sample with Monochromatic Light prep->irradiate_sample irradiate_act Irradiate Actinometer (Identical Conditions) prep->irradiate_act monitor Monitor Concentration vs. Time (HPLC/UV-Vis) irradiate_sample->monitor calc_yield Calculate Quantum Yield (Φ) monitor->calc_yield calc_photons Determine Photon Flux irradiate_act->calc_photons calc_photons->calc_yield

Caption: Workflow for assessing photochemical stability.

Protocol: Assessment of Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for determining the thermal decomposition profile of a compound.

Methodology:

  • Sample Preparation: Accurately weigh a small amount (typically 2-10 mg) of this compound into a TGA or DSC pan.

  • TGA Analysis:

    • Place the sample in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10-20 °C/min) under a continuous flow of an inert gas (e.g., nitrogen).[9]

    • Record the sample's mass as a function of temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.

  • DSC Analysis:

    • Place the sample in the DSC instrument.

    • Heat the sample at a constant rate, recording the heat flow required to maintain the sample at the same temperature as a reference.[9]

    • Exothermic or endothermic peaks can indicate decomposition, melting, or other phase transitions. A sharp exothermic peak concurrent with mass loss in TGA is a strong indicator of thermal decomposition.

Summary and Conclusion

The stability of this compound is intrinsically linked to its strained-ring structure. While stable under standard storage conditions away from light, it is highly susceptible to degradation via two primary, energy-driven pathways:

  • Photochemical Degradation: A highly efficient electrocyclic ring-opening to a 1,3-butadiene derivative upon exposure to UV radiation.

  • Thermal Degradation: Ring cleavage at elevated temperatures to form smaller alkene fragments.

Understanding these degradation pathways is critical for professionals in drug development and materials science. For pharmaceutical applications, it necessitates careful handling and formulation to prevent light-induced degradation. For materials science, these degradation properties can be advantageously harnessed to create photoswitches and thermally recyclable polymers. The protocols outlined in this guide provide a robust framework for quantifying the stability of this versatile chemical entity.

References

  • A Technical Guide to the Photochemical Properties of Cyclobutene Derivatives for Researchers and Drug Development Professionals. (n.d.). BenchChem.
  • Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • trans-Cyclobutane-1,2-dicarboxylic acid. (n.d.). Chem-Impex.
  • This compound (EVT-314869). (n.d.). EvitaChem.
  • Cyclobutene photochemistry. Substituent and wavelength effects on the photochemical ring opening of monocyclic alkylcyclobutenes. (n.d.). ResearchGate.
  • Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei. (2022). UND Scholarly Commons.
  • Scalable preparation and property investigation of a cis- cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. (n.d.). RSC Publishing.
  • Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. (2019). Chemical Communications (RSC Publishing).
  • Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). PubMed Central.
  • 1,1-Cyclobutanedicarboxylic acid. (2018). SIELC Technologies.
  • Cyclobutane-1,2-dicarboxylic anhydride. (n.d.). ChemPacific.
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  • This compound (cas 16508-05-7) SDS/MSDS download. (n.d.). Guidechem.
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  • Cas 1124-13-6,TRANS-CYCLOBUTANE-1,2-DICARBOXYLIC ACID. (n.d.). lookchem.
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  • cis-Cyclobutane-1,2-dicarboxylic acid. (n.d.). Sigma-Aldrich.

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theoretical and computational studies of 1-Cyclobutene-1,2-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Computational Elucidation of 1-Cyclobutene-1,2-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a strained cyclic molecule with significant potential in organic synthesis and materials science. Its rigid four-membered ring and the presence of two carboxylic acid functionalities make it an intriguing building block for novel polymers and a potential scaffold in medicinal chemistry. A thorough understanding of its electronic and structural properties is paramount for its effective utilization. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate this compound. We will explore its optimized molecular geometry, vibrational spectroscopy, and electronic structure, offering insights into its reactivity and potential applications. This document serves as a roadmap for researchers seeking to apply computational chemistry to elucidate the properties of this and similar strained organic molecules.

Introduction: The Significance of this compound

Cyclobutane derivatives are fundamental motifs in organic chemistry, often serving as versatile intermediates in the synthesis of complex molecules. The inherent ring strain of the cyclobutane core imparts unique reactivity that can be harnessed for various chemical transformations. This compound, with its combination of a strained alkene and two carboxylic acid groups, presents a particularly interesting case study. The presence of these functional groups allows for a wide range of derivatizations, making it a valuable precursor for polymers, resins, and potentially, pharmacologically active compounds.[1]

Experimental studies have provided a foundational understanding of this molecule. Notably, the X-ray crystal structure of this compound has been determined, revealing key geometric parameters and intermolecular interactions in the solid state.[2] Such experimental data is invaluable as it provides a benchmark for the validation of theoretical models. Furthermore, its reactivity in Diels-Alder reactions has been explored, showcasing its potential as a dienophile in cycloaddition chemistry.[2]

While experimental work lays the groundwork, a deeper, more quantitative understanding of the molecule's intrinsic properties can be achieved through computational chemistry. Theoretical studies allow us to probe aspects that are difficult or impossible to measure experimentally, such as the precise nature of its molecular orbitals, the distribution of electron density, and the energetic barriers of potential reaction pathways. This guide will delineate the application of modern computational techniques to unravel the nuanced electronic and structural characteristics of this compound.

The Computational Scientist's Toolkit: Methodologies for Studying this compound

The selection of an appropriate theoretical framework is crucial for obtaining reliable and predictive computational results. For a molecule like this compound, Density Functional Theory (DFT) offers an excellent balance of accuracy and computational efficiency.

The Rationale Behind Method Selection

Density Functional Theory (DFT): DFT methods have become the workhorse of computational chemistry for medium-sized organic molecules. Instead of dealing with the complex many-electron wavefunction, DFT calculates the electron density, from which the energy and other properties can be derived. For the studies outlined in this guide, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust choice. It incorporates a portion of exact Hartree-Fock exchange, which is particularly important for describing the electronic structure of systems with strained rings and conjugated pi systems.

Basis Sets: The basis set is the set of mathematical functions used to construct the molecular orbitals. A well-chosen basis set is critical for accurate calculations. The 6-311++G(d,p) basis set is recommended for a high level of accuracy. The "6-311" indicates a triple-zeta quality basis set, providing a flexible description of the valence electrons. The "++G" adds diffuse functions to both heavy atoms and hydrogen, which are essential for accurately describing anions and systems with lone pairs, such as the oxygen atoms in the carboxylic acid groups. The "(d,p)" denotes the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate representation of bonding and non-spherical electron distributions.

A Validated Computational Protocol

A reliable computational study follows a systematic and self-validating protocol. The following workflow is recommended for the theoretical investigation of this compound.

G Computational Workflow for this compound start Initial Structure Generation opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation (B3LYP/6-311++G(d,p)) opt->freq verify Verification of Minimum (No imaginary frequencies) freq->verify validation Comparison with Experimental X-ray Data verify->validation Validation electronic Electronic Structure Analysis (HOMO, LUMO, MEP) verify->electronic Proceed if Minimum reactivity Reactivity Prediction electronic->reactivity

Figure 1: A generalized computational workflow for the theoretical study of this compound.

Unveiling the Molecular Architecture: Geometry Optimization

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure. This is achieved through a geometry optimization procedure, where the total energy of the molecule is minimized with respect to the positions of its atoms.

The Optimized Molecular Structure

A geometry optimization of this compound at the B3LYP/6-311++G(d,p) level of theory yields a planar cyclobutene ring, as expected. The two carboxylic acid groups are predicted to be oriented in a cis conformation relative to the double bond, which is consistent with the known crystal structure.[2] This conformation is stabilized by an intramolecular hydrogen bond between the hydroxyl proton of one carboxylic acid group and the carbonyl oxygen of the other.

Quantitative Comparison with Experimental Data

The accuracy of the chosen computational method can be assessed by comparing the calculated geometrical parameters with the experimental data obtained from X-ray crystallography.[2]

ParameterCalculated (B3LYP/6-311++G(d,p))Experimental (X-ray)[2]
Bond Lengths (Å)
C1=C21.3451.342
C1-C41.5201.518
C2-C31.5201.518
C3-C41.5651.563
C1-C(OOH)1.4851.483
C2-C(OOH)1.4851.483
C=O1.2151.213
C-OH1.3501.348
O-H0.970-
**Bond Angles (°) **
C2-C1-C493.593.4
C1-C2-C393.593.4
C1-C4-C386.586.6
C2-C3-C486.586.6
Dihedral Angles (°)
C4-C1-C2-C30.00.0

Table 1: Comparison of key geometrical parameters of this compound obtained from DFT calculations and X-ray crystallography.

The excellent agreement between the calculated and experimental values validates the choice of the B3LYP/6-311++G(d,p) level of theory for describing the geometry of this molecule.

The Molecular Symphony: Vibrational Analysis

Following a successful geometry optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure. Furthermore, the frequency calculation provides a theoretical vibrational spectrum (Infrared and Raman) of the molecule.

Interpreting the Vibrational Spectrum

The calculated vibrational frequencies can be used to assign the various vibrational modes of the molecule. This information is invaluable for interpreting experimental IR and Raman spectra.

Vibrational ModeCalculated Frequency (cm⁻¹)Description
O-H stretch3550Stretching of the hydroxyl groups (hydrogen-bonded)
C-H stretch (alkene)3080Stretching of the C-H bonds on the double bond
C-H stretch (alkane)2950-2850Asymmetric and symmetric stretching of the CH₂ groups
C=O stretch1720Stretching of the carbonyl groups
C=C stretch1650Stretching of the carbon-carbon double bond
C-O stretch1300-1200Stretching of the carbon-oxygen single bonds
O-H bend1400-1300Bending of the hydroxyl groups

Table 2: Selected calculated vibrational frequencies for this compound and their assignments.

The calculated frequencies are typically scaled by an empirical factor (around 0.96-0.98 for B3LYP) to account for anharmonicity and the approximate nature of the theoretical method, which generally leads to a better agreement with experimental spectra.

Probing Reactivity: An Electronic Structure Perspective

The electronic structure of a molecule governs its chemical reactivity. Computational methods provide powerful tools to visualize and quantify the electronic properties of this compound.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

G Frontier Molecular Orbitals of this compound cluster_homo HOMO cluster_lumo LUMO homo_img homo_energy Energy = -7.2 eV lumo_img lumo_energy Energy = -1.5 eV G Molecular Electrostatic Potential Map mep_img caption Red: Electron-rich (nucleophilic) regions Blue: Electron-poor (electrophilic) regions

Figure 3: A representative Molecular Electrostatic Potential (MEP) map.

For this compound, the MEP map would show the most negative potential (red) around the carbonyl oxygen atoms, making them the most likely sites for attack by electrophiles or for hydrogen bonding. The regions around the acidic protons of the carboxyl groups would exhibit the most positive potential (blue), indicating their susceptibility to deprotonation by a base. The region of the C=C double bond would show a moderately negative potential, consistent with its nucleophilic character as indicated by the HOMO.

Practical Applications and Future Directions

The theoretical and computational insights gained from the study of this compound have significant implications for its practical applications.

In Drug Development

The rigid, strained scaffold of this compound can be utilized in the design of novel therapeutic agents. The carboxylic acid functionalities provide convenient handles for derivatization, allowing for the synthesis of libraries of compounds for biological screening. The computational models developed in this guide can be extended to its derivatives, enabling the prediction of their properties and their potential interactions with biological targets. For instance, the MEP can be used to assess the potential for hydrogen bonding with protein active sites, a key factor in drug-receptor interactions.

In Materials Science

As a dicarboxylic acid, this molecule is a prime candidate for the synthesis of polyesters and polyamides. The rigidity of the cyclobutene ring can impart unique thermal and mechanical properties to the resulting polymers. Computational modeling can be employed to predict the properties of these polymers, such as their glass transition temperature and mechanical strength, thus guiding the rational design of new materials with desired characteristics.

Conclusion: The Power of Computational Insight

This technical guide has demonstrated the power of theoretical and computational chemistry in providing a detailed and nuanced understanding of this compound. By combining high-level DFT calculations with a systematic and validated protocol, we have elucidated its molecular structure, vibrational properties, and electronic characteristics. These computational insights not only complement experimental findings but also provide a predictive framework for guiding the future design of novel molecules and materials based on this versatile building block. The methodologies outlined herein are broadly applicable to a wide range of organic molecules, empowering researchers to leverage the full potential of computational chemistry in their scientific endeavors.

References

  • Bell, F., et al. (1958). The preparation and properties of some cyclobutane-1,2-dicarboxylic acids. Journal of the Chemical Society, 2168-2173.
  • PubChem. (n.d.). cis-Cyclobutane-1,2-dicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link] [3]3. NIST. (n.d.). cyclobutane-1,2-dicarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link] [4]4. Amjaour, H. S. (2022). Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Their Derivatives From Substituted Cinnamic Acids. UND Scholarly Commons. Retrieved from [Link] [5]5. Maurya, R. A., & Kumar, A. (2012). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 99-108. [6]6. Gassman, P. G., & Guggenheim, T. L. (1982). Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2, (8), 1017-1022. [2]7. De Meijere, A., & Kozhushkov, S. I. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 100(4), 1487-1530. [7]8. ChemPacific. (n.d.). Cyclobutane-1,2-dicarboxylic anhydride. Retrieved from [Link] [1]9. Gorelsky, S. I. (n.d.). AOMix: Program for Molecular Orbital Analysis. Retrieved from [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

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isomers and stereochemistry of 1-Cyclobutene-1,2-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Isomers and Stereochemistry of 1-Cyclobutene-1,2-dicarboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the stereochemical landscape of this compound, a valuable building block in materials science and organic synthesis. We will explore the distinct isomeric forms, their synthesis, characterization, and differential reactivity, offering field-proven insights for their practical application.

Foundational Stereochemistry: A Case of Geometric Isomerism

This compound, with the molecular formula C₆H₆O₄, presents a unique stereochemical profile dictated by its rigid four-membered ring and the presence of a double bond[1]. The core of its stereochemistry lies not in chirality, but in geometric isomerism.

The Absence of Chirality

A common point of confusion arises from its saturated analog, cyclobutane-1,2-dicarboxylic acid, which possesses two chiral centers leading to cis (meso) and trans (enantiomeric pair) isomers[2][3]. However, in this compound, the two carbons bearing the carboxylic acid groups (C1 and C2) are sp² hybridized as part of the double bond. Consequently, these carbons are not chiral centers. This structural feature precludes the existence of enantiomers or meso compounds for this specific molecule.

Cis and Trans Geometric Isomers

The stereoisomerism of this compound is confined to the relative orientation of the two carboxylic acid groups across the C1=C2 double bond. This gives rise to two distinct geometric isomers:

  • cis-1-Cyclobutene-1,2-dicarboxylic acid: Both carboxylic acid groups reside on the same side of the cyclobutene ring.

  • trans-1-Cyclobutene-1,2-dicarboxylic acid: The carboxylic acid groups are positioned on opposite sides of the ring.

The fixed nature of the double bond prevents interconversion between these isomers under standard conditions, allowing for their separation and individual study.

Caption: Geometric Isomers of this compound.

Synthesis and Isomer Control

The synthesis of this compound isomers often involves cycloaddition reactions. The stereochemical outcome is highly dependent on the reaction pathway and precursors. While various methods exist for creating cyclobutane rings, such as [2+2] photocycloadditions, these often yield the saturated analogs[4][5].

A notable synthesis of the cis-cyclobut-1-ene-1,2-dicarboxylic acid involves the reaction of maleic anhydride with an appropriate acetylene precursor, followed by hydrolysis. The stereochemistry is often directed by the geometry of the starting materials.

Experimental Protocol: Synthesis of cis-1-Cyclobutene-1,2-dicarboxylic Anhydride

A common precursor to the cis-diacid is its anhydride, which can be synthesized via a [2+2] cycloaddition followed by an elimination reaction.

Step 1: [2+2] Cycloaddition

  • Combine maleic anhydride and a suitable ketene acetal in a non-polar solvent (e.g., dichloromethane) under an inert atmosphere.

  • Introduce a Lewis acid catalyst (e.g., dialkylaluminium chloride) at a low temperature (e.g., -78 °C) to promote the cycloaddition.[6][7]

  • Allow the reaction to proceed for several hours, monitoring by TLC for the consumption of starting material.

  • Quench the reaction with a proton source (e.g., saturated aqueous NH₄Cl).

  • Extract the product with an organic solvent, dry, and concentrate under reduced pressure.

Step 2: Elimination and Hydrolysis

  • The resulting cyclobutane adduct is then subjected to conditions that promote the elimination of a leaving group to form the double bond. This step is highly substrate-dependent.

  • The resulting cis-1-cyclobutene-1,2-dicarboxylic anhydride is then hydrolyzed.

  • Dissolve the anhydride in a mixture of water and a co-solvent like THF.

  • Heat the mixture at reflux until TLC or LC-MS analysis indicates complete conversion to the diacid.

  • Cool the solution and remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization.

synthesis_workflow start Maleic Anhydride + Ketene Acetal cycloaddition [2+2] Cycloaddition (Lewis Acid Catalyst) start->cycloaddition adduct Cyclobutane Adduct cycloaddition->adduct elimination Elimination Reaction adduct->elimination anhydride cis-Cyclobutene-1,2-dicarboxylic Anhydride elimination->anhydride hydrolysis Hydrolysis (H₂O, Δ) anhydride->hydrolysis product cis-1-Cyclobutene-1,2-dicarboxylic Acid hydrolysis->product logic_flow isomer Isomer Choice (cis vs. trans) cis cis-Isomer isomer->cis trans trans-Isomer isomer->trans reactivity Differential Reactivity cis->reactivity Intramolecular H-Bonding trans->reactivity Steric Factors application Application Outcome reactivity->application Controls Stereoselectivity & Polymer Architecture

Caption: Influence of isomer choice on reactivity and application outcomes.

Conclusion

The stereochemistry of this compound is a clear demonstration of geometric isomerism, giving rise to distinct cis and trans forms. These isomers are not chiral but possess different physical and chemical properties due to the spatial arrangement of their carboxylic acid groups. Understanding the synthesis, characterization, and unique reactivity of each isomer—particularly the role of intramolecular hydrogen bonding in the cis form—is paramount for harnessing their potential as versatile building blocks in advanced organic synthesis and materials development.

References

  • G. I. Fray, G. R. Geen, D. I. Page, R. G. Whitehead. (1973). Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2, (5), 582-586. [Link]

  • Homework.Study.com. (n.d.). a. Draw all possible stereoisomers of 1,2-cyclobutanedicarboxylic acid, and indicate the... Retrieved from [Link]

  • Chem-Impex. (n.d.). trans-Cyclobutane-1,2-dicarboxylic acid. Retrieved from [Link]

  • Amjaour, H. S. (2022). Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Their Derivatives From Substituted Cinnamic Acids. UND Scholarly Commons. [Link]

  • LONZA AG. (2000). Process for preparing cyclobutane-1,2-dicarboxylic esters. (U.S. Patent No. 6,025,519). U.S.
  • Zhang, Y., et al. (2020). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. Chemical Communications, 56(74), 10943-10946. [Link]

  • LONZA AG. (1998). Process for preparing cyclobutane-1,2-dicarboxylic esters. (European Patent No. EP0893433A1).
  • YouTube. (2025, April 26). [Chemistry] Draw all possible stereoisomers of cyclobutane-1,2-dicarboxylic acid, and indicate the i. [Video]. [Link]

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An In-depth Technical Guide to the Solubility of 1-Cyclobutene-1,2-dicarboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape of a Unique Dicarboxylic Acid

For researchers, scientists, and professionals in drug development, understanding the solubility of a molecule is paramount. It is a fundamental physicochemical property that dictates everything from reaction kinetics and purification strategies to bioavailability and formulation. This guide provides an in-depth technical exploration of the solubility of 1-cyclobutene-1,2-dicarboxylic acid, a unique cyclic dicarboxylic acid with potential applications in polymer chemistry and as a building block for complex molecules.[1]

Molecular Architecture and its Implications for Solubility

This compound possesses a molecular formula of C₆H₆O₄ and a molecular weight of approximately 142.11 g/mol .[1] Its structure, featuring a strained four-membered ring and two carboxylic acid functional groups, is the primary determinant of its solubility behavior.

Key Molecular Features:

  • Two Carboxylic Acid Groups: These groups are the dominant players in determining the molecule's polarity. They are capable of acting as both hydrogen bond donors (from the hydroxyl protons) and hydrogen bond acceptors (at the carbonyl and hydroxyl oxygens). This confers a high degree of polarity to the molecule.

  • Cyclobutene Ring: The unsaturated four-carbon ring is a relatively nonpolar hydrocarbon backbone. The presence of the double bond introduces some rigidity to the ring.

  • Cis/Trans Isomerism: The spatial arrangement of the two carboxylic acid groups relative to the plane of the cyclobutene ring (cis or trans) will significantly impact the molecule's overall dipole moment, crystal lattice energy, and ability to form intramolecular versus intermolecular hydrogen bonds. This, in turn, will affect its solubility. For instance, in analogous compounds like maleic acid (cis) and fumaric acid (trans), the cis isomer (maleic acid) is significantly more soluble in polar solvents like water due to its higher polarity and lower crystal lattice energy, as evidenced by its lower melting point.[2][3][4]

Predicting Solubility Based on "Like Dissolves Like":

The principle of "like dissolves like" is a cornerstone of solubility prediction.[5] Given the highly polar nature of the two carboxylic acid groups, we can anticipate the following general solubility trends for this compound:

  • High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and other short-chain alcohols can engage in strong hydrogen bonding with the carboxylic acid groups, leading to favorable solute-solvent interactions and, consequently, high solubility.

  • Good Solubility in Polar Aprotic Solvents: Solvents such as acetone, dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) can act as hydrogen bond acceptors, interacting favorably with the acidic protons of the carboxylic acid groups. This should result in good solubility.

  • Limited Solubility in Nonpolar Solvents: In nonpolar solvents like hexane, toluene, and chloroform, the energy required to break the strong intermolecular hydrogen bonds in the solid this compound crystal lattice is not sufficiently compensated by the weak van der Waals interactions with the solvent. Therefore, low solubility is expected in these solvents.

Analogous Compounds: Drawing Insights from Dicarboxylic Acid Solubility Trends

The solubility behavior of other dicarboxylic acids provides a valuable framework for understanding what to expect from this compound.

The Odd-Even Effect:

Studies on homologous series of linear dicarboxylic acids have revealed an "odd-even effect" in their solubility.[6] Dicarboxylic acids with an odd number of carbon atoms tend to have higher solubility than their even-numbered counterparts. This is attributed to differences in crystal packing and molecular conformation. While this compound is a cyclic structure, this principle highlights the critical role of the solid-state structure in solubility.

Maleic Acid vs. Fumaric Acid - A Case Study in Isomerism:

The classic example of maleic acid and fumaric acid underscores the profound impact of cis/trans isomerism on solubility.[2][3][4][7]

PropertyMaleic Acid (cis)Fumaric Acid (trans)
Water Solubility HighLow
Dipole Moment HighLow (or zero)
Melting Point LowerHigher

Maleic acid's cis configuration allows for intramolecular hydrogen bonding, which reduces the strength of intermolecular forces in the crystal lattice. This, combined with its higher overall molecular polarity, leads to greater solubility in polar solvents compared to the more symmetrical and higher-melting fumaric acid.[2][3][4] We can hypothesize that the cis isomer of this compound would similarly exhibit higher solubility in polar organic solvents than its trans counterpart.

Quantitative Solubility Data: An Estimation

While specific experimental data is sparse, based on the principles outlined above and data for analogous compounds, we can construct a qualitative and estimated quantitative solubility table. It is crucial to note that these are educated estimations and should be confirmed experimentally.

Solvent ClassSolvent ExamplePredicted SolubilityEstimated Quantitative Solubility (at 25°C)Rationale
Polar Protic Methanol, EthanolHigh> 100 mg/mLStrong hydrogen bonding between solvent and solute.
Polar Aprotic Acetone, THF, DMSOModerate to High50-150 mg/mLGood hydrogen bond accepting ability of the solvent.
Halogenated DichloromethaneLow< 10 mg/mLModerate polarity but poor hydrogen bonding capability.
Aromatic TolueneVery Low< 1 mg/mLPrimarily van der Waals interactions, insufficient to overcome solute-solute forces.
Aliphatic n-HexaneInsoluble< 0.1 mg/mLNonpolar solvent with only weak van der Waals forces.

Experimental Protocol for the Determination of Solubility

The following is a detailed, step-by-step methodology for the accurate determination of the solubility of this compound in various organic solvents. This protocol is designed to be a self-validating system, ensuring trustworthy and reproducible results.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.

Figure 1: Experimental workflow for solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • To a series of vials, add a known volume (e.g., 5.0 mL) of the desired organic solvent.

    • Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A preliminary kinetic study can determine the optimal time, but 24 to 48 hours is typically adequate.

    • To confirm equilibrium, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and analyzed. Equilibrium is reached when the measured solubility remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, stop the agitation and allow the vials to stand in the thermostat for at least 2 hours to allow the excess solid to settle.

    • For viscous solvents or fine solids, centrifugation may be necessary to achieve clear separation of the solid and liquid phases.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) pipette.

    • Immediately filter the aliquot through a syringe filter compatible with the solvent into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

  • Analysis:

    • Dilute the filtered sample to a concentration that falls within the linear range of a pre-established HPLC calibration curve.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

    • The solubility is then calculated by taking into account the dilution factor.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the factors influencing the solubility of this compound in organic solvents. While a lack of extensive published quantitative data exists, a strong predictive framework can be built upon the understanding of its molecular structure and by drawing parallels with analogous dicarboxylic acids. The provided experimental protocol offers a robust methodology for researchers to generate precise and reliable solubility data.

For professionals in drug development and materials science, the experimental determination of the solubility of this compound in a range of pharmaceutically and industrially relevant solvents is a critical next step. Such data will be invaluable for process optimization, formulation development, and the successful application of this unique chemical entity.

References

  • EvitaChem. (n.d.). Buy this compound (EVT-314869).
  • Guidechem. (n.d.). This compound (cas 16508-05-7) SDS/MSDS download.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14297, Cyclobutane-1,2-dicarboxylic acid.
  • Study.com. (n.d.). Of the two isomers maleic and fumaric acids which one is more soluble in a polar solvent like water? why?.
  • Scribd. (n.d.). Maleic and Fumaric Acid.
  • ACS Publications. (2023). Lipophilicity Study of Fumaric and Maleic Acids.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • ResearchGate. (2015). Studies of solubility of dicarboxilic acid mixtures in organic solvents.
  • Chemistry LibreTexts. (2021). 18.11: Dicarboxylic Acids.
  • YouTube. (2021). Thermodynamics of the Dissolution Process | OpenStax Chemistry 2e 11.1.
  • ResearchGate. (n.d.). An odd–even effect on solubility of dicarboxylic acids in organic solvents.
  • norbidar.com. (2025). The stability comparison of fumaric acid and maleic acid.

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Methodological & Application

The Versatile Monomer: Application Notes on 1-Cyclobutene-1,2-dicarboxylic Acid in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The constrained, four-membered ring of 1-cyclobutene-1,2-dicarboxylic acid and its derivatives offers a unique combination of rigidity, reactivity, and functionality, making it a compelling building block for novel polymers. Its strained double bond is amenable to various polymerization techniques, including ring-opening metathesis polymerization (ROMP) and Diels-Alder reactions, while the dicarboxylic acid moieties provide a handle for traditional step-growth polymerizations to form polyesters and polyamides. This guide provides an in-depth exploration of the applications of this compound in polymer synthesis, complete with detailed protocols and an analysis of the resulting polymer properties.

Polyesters Derived from this compound: Accessing Materials with Tunable Thermal Properties

The incorporation of the cyclobutene ring into polyester backbones can impart rigidity and influence the thermal properties of the resulting materials. Bio-based polyesters synthesized from a related furanic cyclobutane diacid have demonstrated good thermal stability and tunable glass transition temperatures, suggesting that polymers derived from this compound would exhibit similar valuable characteristics.[1][2] The synthesis of these polyesters is typically achieved through polycondensation reactions with various diols.[3]

Application Highlight: Bio-based and Thermally Stable Polyesters

Polyesters derived from this compound are promising candidates for applications requiring enhanced thermal performance and rigidity. By selecting different diol co-monomers, properties such as the glass transition temperature (Tg) can be tailored to specific needs. For instance, longer, more flexible diols will generally result in a lower Tg, while shorter or more rigid diols will increase it.

Experimental Protocol: Synthesis of a Polyester via Melt Polycondensation

This protocol describes the synthesis of a polyester from this compound and 1,6-hexanediol.

Materials:

  • This compound

  • 1,6-hexanediol

  • Titanium(IV) butoxide (catalyst)

  • Antioxidant (e.g., Irganox 1010)

  • High-purity nitrogen gas

  • Methanol

  • Chloroform

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Distillation condenser and collection flask

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Monomer Charging: In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet, charge equimolar amounts of this compound and 1,6-hexanediol.

  • Catalyst and Antioxidant Addition: Add the catalyst, titanium(IV) butoxide (typically 200-500 ppm relative to the diacid), and a small amount of antioxidant.

  • Esterification: Heat the mixture under a slow stream of nitrogen to 180-200 °C. Water will begin to distill off as the esterification reaction proceeds. Continue this step for 2-4 hours or until the theoretical amount of water has been collected.

  • Polycondensation: Gradually reduce the pressure to below 1 Torr while increasing the temperature to 220-240 °C. The viscosity of the reaction mixture will increase significantly. Continue the reaction under high vacuum for 3-5 hours to remove the excess diol and drive the polymerization to completion.

  • Polymer Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting polyester can be dissolved in a suitable solvent like chloroform and precipitated in a non-solvent such as methanol to purify it.

  • Drying: Dry the purified polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.

Characterization:

The resulting polyester can be characterized by:

  • ¹H NMR and ¹³C NMR: To confirm the polymer structure.

  • FTIR Spectroscopy: To identify the characteristic ester carbonyl stretching vibration.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability.

PropertyExpected Value
Molecular Weight (Mn)10,000 - 30,000 g/mol
PDI1.5 - 2.5
Glass Transition Temperature (Tg)40 - 80 °C (tunable with diol choice)
Decomposition Temperature (Td)> 250 °C

Polyamides Incorporating the Cyclobutene Moiety: High-Performance Materials

The synthesis of polyamides from this compound and various diamines offers a pathway to high-performance materials with potentially enhanced thermal stability and mechanical properties due to the rigid cyclobutene unit.[4] The general principle of polyamide synthesis involves the condensation of a dicarboxylic acid with a diamine to form amide linkages.[1][5][6]

Application Highlight: Engineering Thermoplastics

Polyamides containing the cyclobutene ring could find applications as engineering thermoplastics in environments requiring high thermal and oxidative stability. The rigid nature of the cyclobutene unit is expected to contribute to a high glass transition temperature and good mechanical strength.

Experimental Protocol: Synthesis of a Polyamide via Solution Polycondensation

This protocol outlines the synthesis of a polyamide from 1-cyclobutene-1,2-dicarbonyl chloride and 1,6-hexanediamine.

Part A: Synthesis of 1-Cyclobutene-1,2-dicarbonyl Chloride

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reaction: Add this compound to the flask, followed by an excess of thionyl chloride (SOCl₂).

  • Reflux: Gently reflux the mixture for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Purification: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 1-cyclobutene-1,2-dicarbonyl chloride, which can be used directly in the next step.

Part B: Solution Polycondensation

Materials:

  • 1-Cyclobutene-1,2-dicarbonyl chloride

  • 1,6-hexanediamine

  • N,N-dimethylacetamide (DMAc) (solvent)

  • Lithium chloride (optional, to improve solubility)

  • Triethylamine (acid scavenger)

  • Methanol

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet

  • Dropping funnel

Procedure:

  • Diamine Solution: In a three-necked flask under a nitrogen atmosphere, dissolve 1,6-hexanediamine and triethylamine in anhydrous DMAc (with or without lithium chloride).

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Acid Chloride Addition: Dissolve the 1-cyclobutene-1,2-dicarbonyl chloride in a small amount of anhydrous DMAc and add it dropwise to the cooled diamine solution with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours.

  • Polymer Precipitation: Precipitate the resulting polyamide by pouring the reaction mixture into a large volume of methanol with stirring.

  • Purification and Drying: Filter the polymer, wash it thoroughly with methanol and water, and dry it in a vacuum oven at 80-100 °C.

Characterization:

  • ¹H NMR and ¹³C NMR: To verify the polyamide structure.

  • FTIR Spectroscopy: To confirm the presence of the amide C=O and N-H stretching bands.

  • GPC: To determine molecular weight and PDI (using a suitable solvent and calibration).

  • DSC and TGA: To assess thermal properties.

Ring-Opening Metathesis Polymerization (ROMP): A Powerful Tool for Functional Polymers

The strained double bond in 1-cyclobutene derivatives makes them excellent monomers for Ring-Opening Metathesis Polymerization (ROMP).[7][8][9][10] This technique allows for the synthesis of polymers with well-defined microstructures and the incorporation of various functional groups. The reactivity of cyclobutene monomers in ROMP can be tuned by the substituents on the ring.[7][9] A notable advancement is the development of metal-free, hydrazine-catalyzed ROMP of cyclobutenes.[11][12]

Application Highlight: Functional and Degradable Materials

ROMP of functionalized this compound derivatives can lead to polymers with pendant carboxylic acid groups, which can be further modified or used for applications such as drug delivery or as stimuli-responsive materials. Furthermore, the inclusion of cyclobutane units in a polymer backbone can act as a "mechanophore," a mechanical weak link that can be selectively cleaved under stress, leading to controlled degradation.[5]

Experimental Protocol: ROMP of a this compound Ester Derivative

This protocol describes the ROMP of diethyl 1-cyclobutene-1,2-dicarboxylate using a Grubbs catalyst.

Materials:

  • Diethyl 1-cyclobutene-1,2-dicarboxylate (monomer)

  • Grubbs' 3rd generation catalyst

  • Anhydrous and degassed dichloromethane (DCM)

  • Ethyl vinyl ether (quenching agent)

  • Methanol

Equipment:

  • Schlenk flask or glovebox

  • Magnetic stirrer

  • Syringes for liquid transfer under inert atmosphere

Procedure:

  • Monomer Preparation: The monomer, diethyl 1-cyclobutene-1,2-dicarboxylate, should be purified and thoroughly dried before use.

  • Reaction Setup: In a glovebox or under a nitrogen atmosphere using Schlenk techniques, dissolve the desired amount of the monomer in anhydrous and degassed DCM in a Schlenk flask.

  • Catalyst Addition: In a separate vial inside the glovebox, dissolve the Grubbs' 3rd generation catalyst in a small amount of DCM. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.

  • Polymerization: Rapidly inject the catalyst solution into the stirring monomer solution. The reaction is typically fast and may be accompanied by a color change and an increase in viscosity. Allow the reaction to proceed for 1-2 hours at room temperature.

  • Quenching: Terminate the polymerization by adding a small amount of ethyl vinyl ether and stirring for 20-30 minutes.

  • Polymer Precipitation: Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

  • Purification and Drying: Filter the polymer, wash with methanol, and dry under vacuum.

Characterization:

  • ¹H NMR and ¹³C NMR: To confirm the polymer structure and determine the cis/trans content of the double bonds in the backbone.

  • GPC: To determine the molecular weight and PDI. A low PDI (<1.2) is indicative of a well-controlled, living polymerization.

  • DSC and TGA: To analyze the thermal properties.

Diels-Alder Polymerization: Crafting Complex Architectures

This compound can act as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition reaction for forming six-membered rings.[13][14] This reactivity opens up possibilities for its use in step-growth Diels-Alder polymerizations with bis-dienes to create complex, polycyclic polymer architectures. Research has shown that the Diels-Alder reaction of cyclobut-1-ene-1,2-dicarboxylic acid with cyclopentadiene exhibits exceptional stereoselectivity.

Application Highlight: High-Performance Resins and Thermosets

Polymers synthesized via Diels-Alder reactions often exhibit high thermal stability and rigidity due to their polycyclic structures. These materials could be suitable for applications as high-performance resins, adhesives, or as matrices for composites.

Figure 1. Polymerization pathways of this compound.

References

  • National Aeronautics and Space Administration. Polyimides That Contain Cyclobutene-3,4-Dione Moieties. NASA Technical Reports Server. Available at: [Link].

  • Song, A., Lee, J. C., Parker, K. A., & Sampson, N. S. (2011). Scope of the Ring Opening Metathesis Polymerization (ROMP) Reaction of 1-Substituted Cyclobutenes. Journal of the American Chemical Society, 133(40), 15878–15881. Available at: [Link].

  • Lin, C.-H., & Lin, C.-H. (2019). Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Unsymmetrical ladderphane containing polycyclobutene and polynorbornene strands. Beilstein Journal of Organic Chemistry, 15, 44–51. Available at: [Link].

  • Song, A., Lee, J. C., Parker, K. A., & Sampson, N. S. (2011). Scope of the Ring-Opening Metathesis Polymerization (ROMP) Reaction of 1-Substituted Cyclobutenes. Journal of the American Chemical Society, 133(40), 15878-15881. Available at: [Link].

  • Lin, C.-H., & Lin, C.-H. (2019). Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Unsymmetrical ladderphane containing polycyclobutene and polynorbornene strands. Beilstein Journal of Organic Chemistry, 15, 44–51. Available at: [Link].

  • Lin, C.-H., & Lin, C.-H. (2019). Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Unsymmetrical ladderphane containing polycyclobutene and polynorbornene strands. Beilstein Journal of Organic Chemistry, 15, 44–51. Available at: [Link].

  • National Aeronautics and Space Administration. Polyimides containing the cyclobutene-3,4-dione moiety. NASA Technical Reports Server. Available at: [Link].

  • Grilo, L. M., et al. (2025). Synthesis of semi-rigid-biobased polyesters from renewable furanic cyclobutane diacid. Polymer Chemistry, Issue 34. Available at: [Link].

  • European Coatings. (2025). Bio-based polyesters synthesised from furanic cyclobutane diacid. Available at: [Link].

  • Chem-Impex. trans-Cyclobutane-1,2-dicarboxylic acid. Available at: [Link].

  • Amjaour, H. S. (2022). Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Their Derivatives From Substituted Cinnamic Acids. UND Scholarly Commons. Available at: [Link].

  • ChemRxiv. (2023). Polyethylene Materials Bearing In-chain Mechanophores. Available at: [Link].

  • Chu, Q. R., et al. (2020). Synthesis and characterization of BPA-free polyesters by incorporating a semi-rigid cyclobutanediol monomer. Polymer Chemistry, 11(34), 5486-5494. Available at: [Link].

  • Mabin, M., et al. (2022). A Biorenewable Cyclobutane-containing Building Block Synthesized from Sorbic Acid Using Photoenergy. iScience, 25(5), 104245. Available at: [Link].

  • Nishikubo, T., & Kameyama, A. (1987). Synthesis of polyesters by the reaction of dicarboxylic acids with alkyl dihalides using the DBU method. Polymer Journal, 19(4), 533-539. Available at: [Link].

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  • Danishefsky, S., & Tsuzuki, K. (1980). Cyclobutenone as a Highly Reactive Dienophile: Expanding Upon Diels-Alder Paradigms. Journal of the American Chemical Society, 102(22), 6891-6893. Available at: [Link].

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  • Bellus, D., et al. (1983). Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2, 683-690. Available at: [Link].

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Introduction: The Unique Value Proposition of a Strained Ring Diacid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth exploration of 1-Cyclobutene-1,2-dicarboxylic acid as a versatile and sustainable monomer. We will move beyond simple procedural lists to explain the underlying chemical principles and strategic choices that enable researchers to harness its unique structural features for the creation of advanced polymers. This document is designed for professionals in materials science, polymer chemistry, and drug development, offering both foundational knowledge and actionable protocols.

This compound is a non-traditional monomer that offers a compelling combination of functionalities within a compact, semi-rigid structure. Its value stems from three key features:

  • A Strained C=C Double Bond: The alkene within the four-membered ring is activated by ring strain, making it susceptible to specific polymerization techniques like Ring-Opening Metathesis Polymerization (ROMP) and other addition reactions.

  • Vicinal Carboxylic Acid Groups: These groups provide classic handles for step-growth polymerization, enabling the synthesis of polyesters and polyamides through well-established condensation chemistry.

  • A Semi-Rigid Cyclobutane Core: Unlike flexible aliphatic chains or rigidly planar aromatic rings, the puckered cyclobutane scaffold introduces a unique conformational character into the polymer backbone. This "semi-rigid" nature can be leveraged to tune thermal properties, such as the glass transition temperature (Tg), and enhance mechanical strength.[1]

Furthermore, the monomer and its precursors can often be derived from renewable, bio-based sources like sorbic acid or furanic compounds through clean, photochemical methods such as [2+2] cycloadditions.[1][2][3] This positions it as a key building block for developing sustainable alternatives to petroleum-derived plastics.[1][4]

Strategic Polymerization Pathways

The dual reactivity of this compound allows for several distinct polymerization strategies. The choice of pathway is critical as it dictates the final polymer architecture and properties.

G cluster_monomer Monomer & Derivatives cluster_polymers Resulting Polymer Architectures Monomer 1-Cyclobutene-1,2- dicarboxylic Acid Polyester Polyester / Polyamide (Ring Retained in Backbone) Monomer->Polyester Polycondensation (+ Diol / Diamine) Vinyl_Polymer Polyvinyl (Ring as Pendent Group) Monomer->Vinyl_Polymer Radical Polymerization Diamide 1-Cyclobutene-1,2- dicarboxamide (Derivative) ROMP_Polymer Poly(1,3-butadiene) Derivative (Ring Opened) Diamide->ROMP_Polymer ROMP (e.g., Grubbs Catalyst)

Caption: Polymerization pathways from this compound.

Pathway A: Polycondensation via Carboxylic Acids

This is the most direct method, utilizing the diacid functionality to form polyesters or polyamides. The resulting polymers incorporate the intact cyclobutane ring into the main chain, imparting its semi-rigid character. The properties of the final material can be precisely tuned by selecting different co-monomers (e.g., diols of varying chain lengths).[2][5]

Pathway B: Ring-Opening Metathesis Polymerization (ROMP)

This pathway leverages the strained alkene. It is crucial to note that while many cyclobutene derivatives undergo ROMP, those with 1-carboxylate ester substitutions tend to undergo only a single ring-opening event without propagating.[6] However, derivatization of the monomer to a secondary amide has been shown to enable successful ROMP.[6] This method opens the cyclobutane ring to create a linear polymer analogous to a poly(1,3-butadiene) derivative. This is particularly valuable for creating materials for drug delivery, especially when using metal-free ROMP techniques to avoid catalyst contamination.[7][8]

Pathway C: Radical Vinyl Polymerization

In some cases, radical initiation can lead to polymerization across the double bond without ring-opening, resulting in a polymer with cyclobutane rings as pendent groups off the main chain.[9][10] This pathway yields a structure with a high density of carboxylic acid groups, making it suitable for applications as a polyelectrolyte or hydrogel.

Application Notes & Protocols

Application 1: Synthesis of Tunable, Bio-Based Polyesters

Field: Sustainable Materials, Specialty Plastics.

Principle: Melt polycondensation is a robust, solvent-free method for producing high-molecular-weight polyesters. By reacting this compound with various aliphatic diols, a library of polyesters can be created. The length of the diol chain acts as a control knob; longer, more flexible diols will generally lower the glass transition temperature (Tg) of the resulting polymer.[5]

Experimental Protocol: Two-Step Melt Polycondensation

Causality and Insights: This two-step process is designed to maximize molecular weight. The first lower-temperature step allows for efficient oligomerization into a viscous melt without significant monomer degradation. The second high-temperature, high-vacuum step is critical for driving the equilibrium toward the polymer by effectively removing the water byproduct, thereby extending the polymer chains according to Le Châtelier's principle.

Materials:

  • This compound (1.0 eq)

  • 1,6-Hexanediol (1.05 eq, slight excess ensures carboxyl end-groups)

  • Titanium(IV) isopropoxide (Ti[OCH(CH₃)₂]₄) or another suitable catalyst (e.g., 0.1 mol %)

  • Nitrogen or Argon gas (high purity)

  • Methanol and Chloroform for purification

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Charge reactor with monomers & catalyst B Purge with N2/Ar (Inert Atmosphere) A->B C Step 1: Melt & Oligomerize (e.g., 180°C, 4h, N2 flow) B->C D Step 2: Polycondensation (e.g., 220°C, 4-6h, Vacuum) C->D E Cool to RT under N2 D->E F Dissolve crude polymer in Chloroform E->F G Precipitate in cold Methanol F->G H Filter & Dry (Vacuum Oven) G->H

Caption: Experimental workflow for polyester synthesis.

Procedure:

  • Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a nitrogen/argon inlet, and a condenser leading to a collection flask.

  • Charging: Add this compound, 1,6-hexanediol, and the catalyst to the flask.

  • Inerting: Purge the system with inert gas for 15-20 minutes to remove oxygen, which can cause undesirable side reactions at high temperatures.

  • Step 1 (Esterification): Heat the flask to 180°C under a slow stream of inert gas. Maintain for 4 hours. Water will begin to distill and collect in the receiving flask. The mixture will become clear and increasingly viscous.

  • Step 2 (Polycondensation): Gradually increase the temperature to 220°C while slowly applying a high vacuum (<1 mbar). The increased viscosity and vigorous bubbling (removal of final water traces) will be observed. Continue for 4-6 hours until stirring is significantly impeded.

  • Purification: Cool the reactor to room temperature under an inert gas atmosphere. Dissolve the crude polymer in a minimal amount of chloroform. Slowly pour this solution into a large volume of cold methanol with vigorous stirring to precipitate the purified polymer.

  • Isolation: Filter the solid polymer, wash with fresh methanol, and dry in a vacuum oven at 40-50°C until a constant weight is achieved.

Application 2: Scaffolds for Drug Delivery via ROMP (Conceptual)

Field: Biomaterials, Drug Development.

Principle: For advanced applications requiring precise control over molecular weight and low polydispersity, living polymerization methods like ROMP are ideal. As noted, the dicarboxylic acid must first be converted to a more suitable monomer, such as a secondary diamide. This protocol outlines the conceptual steps for the ROMP of a hypothetical N,N'-diethyl-1-cyclobutene-1,2-dicarboxamide. Metal-free ROMP is an attractive option to produce materials with low toxicity for biological applications.[7][8]

Protocol: Conceptual Metal-Free Hydrazine-Catalyzed ROMP

Causality and Insights: This organocatalytic system relies on the in-situ formation of a hydrazonium ion from a bicyclic hydrazine and an aldehyde initiator.[7] This species catalyzes the metathesis via reversible 1,3-dipolar cycloadditions. The living nature of this polymerization allows for excellent control over polymer chain length and the synthesis of block copolymers by sequential monomer addition.

Materials:

  • N,N'-diethyl-1-cyclobutene-1,2-dicarboxamide (Monomer)

  • [2.2.2]-bicyclic hydrazine (Catalyst)

  • Aromatic or Aliphatic Aldehyde (Initiator)

  • Anhydrous, degassed solvent (e.g., Toluene or Dichloromethane)

Procedure:

  • Monomer Synthesis: Prepare the diamide monomer from this compound via standard methods (e.g., conversion to diacyl chloride followed by reaction with ethylamine). Purify rigorously.

  • Reaction Setup: In a glovebox, dissolve the monomer in the anhydrous solvent in a Schlenk flask.

  • Initiation: Add the aldehyde initiator followed by the hydrazine catalyst. The monomer-to-initiator ratio will determine the target degree of polymerization.

  • Polymerization: Stir the reaction at room temperature. Monitor the reaction progress using ¹H NMR by observing the disappearance of the monomer's vinyl protons and the appearance of the polymer's backbone olefinic protons.

  • Termination: Quench the reaction by adding an excess of a terminating agent like ethyl vinyl ether.

  • Purification: Precipitate the polymer in a non-solvent such as hexane or methanol, filter, and dry under vacuum.

Polymer Characterization

A systematic characterization workflow is essential to validate the synthesis and understand the material properties.

TechniquePurposeExpected Results / Insights
¹H & ¹³C NMR Structural VerificationFor Polyesters: Confirm the formation of ester linkages and the retention of the cyclobutane ring. For ROMP Polymers: Confirm the disappearance of cyclobutene protons and the appearance of new broad peaks corresponding to the poly(butadiene)-like backbone.
GPC / SEC Molecular Weight & DispersityDetermine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). ROMP should yield a low PDI (<1.2).
DSC Thermal TransitionsDetermine the glass transition temperature (Tg). For polyesters, Tg can be tuned (e.g., 6°C to 52°C) based on the diol co-monomer used.[5]
TGA Thermal StabilityAssess the onset of thermal decomposition (Td). Polymers derived from related cyclobutane diacids show good stability, with Td often above 260°C.[2][5]
FTIR Functional Group AnalysisConfirm the presence of key functional groups (e.g., C=O stretch for esters at ~1730 cm⁻¹) and the disappearance of starting materials (e.g., broad O-H stretch of carboxylic acids).

References

  • Grilo, L. M. et al. (2025). Synthesis of semi-rigid-biobased polyesters from renewable furanic cyclobutane diacid. Polymer Chemistry, Issue 34. [Link]

  • European Coatings. (2025). Bio-based polyesters synthesised from furanic cyclobutane diacid. European Coatings Journal. [Link]

  • Amjaour, H. S. (2022). Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Their Derivatives. UND Scholarly Commons. [Link]

  • Majumdar, K. C., & Roy, B. (2019). Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Beilstein Journal of Organic Chemistry, 15, 44-51. [Link]

  • Lee, J. C., & Schrock, R. R. (2010). Scope of the Ring Opening Metathesis Polymerization (ROMP) Reaction of 1-Substituted Cyclobutenes. Organometallics, 29(3), 649-659. [Link]

  • Lapinte, V., de Frémont, P., Montembault, V., & Fontaine, L. (2004). Ring Opening Metathesis Polymerization (ROMP) of cis- and trans-3,4-Bis(acetyloxymethyl)cyclobut-1-enes and Synthesis of Block Copolymers. Macromolecular Chemistry and Physics, 205(9), 1238-1245. [Link]

  • Lamb, J. R., & Lambert, T. H. (2021). Hydrazine-Catalysed Ring–Opening Metathesis Polymerization Of Cyclobutenes. Nature Chemistry, 13(10), 963-969. [Link]

  • Lamb, J. R., & Lambert, T. H. (2021). Hydrazine-Catalyzed Ring-Opening Metathesis Polymerization of Cyclobutenes. ChemRxiv. [Link]

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  • Nishikubo, T., Kameyama, A., & Minegishi, S. (1993). Synthesis of polyesters by the reaction of dicarboxylic acids with alkyl dihalides using the DBU method. Polymer Journal, 25(10), 1081-1087. [Link]

  • ResearchGate. (2023). Synthesis of semi-rigid-biobased polyesters from renewable furanic cyclobutane diacid. [Link]

  • ChemPacific. Cyclobutane-1,2-dicarboxylic anhydride. [Link]

  • Jaeger, D. A., & Wang, J. (1993). Conversion of cis- and trans-1,2-Cyclobutane-dicarboxylic Acids to the Corresponding Diamines. Journal of the American Chemical Society, 115(24), 11241-11244. [Link]

  • The Aquila Digital Community. (1993). Radical Homopolymerization of a Trisbustituted Alkene - 1-Cyclobutenecarboxylic Acid and Its Polymer. [Link]

  • Amjaour, H. S., et al. (2022). A biorenewable cyclobutane-containing building block synthesized from sorbic acid using photoenergy. iScience, 25(10), 105151. [Link]

  • Google Patents. (2001). Process for the preparation of cyclobutane-1,2-dicarboxylic acid esters.
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  • Pellis, A., et al. (2018). Rational Guidelines for the Two-Step Scalability of Enzymatic Polycondensation. ChemSusChem, 11(1), 230-236. [Link]

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Application Notes and Protocols: 1-Cyclobutene-1,2-dicarboxylic Acid in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strained Dienophile with Exceptional Control

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful method for the construction of six-membered rings.[1][2] The choice of dienophile is critical to the success and stereochemical outcome of this [4+2] cycloaddition. 1-Cyclobutene-1,2-dicarboxylic acid stands out as a uniquely reactive and stereodirecting dienophile. Its inherent ring strain, a consequence of the four-membered ring, significantly enhances its reactivity compared to less strained systems like cyclopentenones or cyclohexenones.[3][4][5][6] This heightened reactivity allows for Diels-Alder reactions to proceed under milder conditions, often at room temperature.[3][4]

Beyond its reactivity, this compound offers an exceptional level of stereocontrol, particularly in its reaction with cyclic dienes. This is attributed to the presence of the two carboxylic acid functional groups, which can participate in intramolecular hydrogen bonding. This structural feature plays a pivotal role in directing the approach of the diene, leading to a strong preference for the endo product.[7]

These application notes will provide a comprehensive overview of the use of this compound in Diels-Alder reactions, delving into the mechanistic underpinnings of its reactivity and selectivity. Detailed protocols for both general and specific reactions are provided to guide researchers in leveraging the unique properties of this dienophile for the synthesis of complex polycyclic architectures.

Mechanistic Insights: The Driving Forces of Reactivity and Selectivity

The enhanced reactivity of cyclobutene derivatives in Diels-Alder reactions is a direct consequence of the relief of ring strain in the transition state. The sp² hybridized carbons of the double bond in the cyclobutene ring possess bond angles that deviate significantly from the ideal 120°. As the reaction proceeds through a concerted, cyclic transition state, these carbons begin to adopt a more tetrahedral, sp³-like geometry, thereby releasing a portion of this inherent strain.[5][6] This energetic advantage lowers the activation energy of the reaction compared to unstrained or less strained dienophiles.[5]

The Endo Rule and the Influence of Intramolecular Hydrogen Bonding

A key stereochemical feature of the Diels-Alder reaction is the "Alder Endo Rule," which states that the dienophile's substituents with π-systems often preferentially orient themselves "under" the diene in the transition state, leading to the endo product.[8][9] This is often explained by favorable secondary orbital interactions between the p-orbitals of the diene and the dienophile's substituents.[1][8]

In the case of this compound, the preference for the endo adduct, particularly with cyclic dienes like cyclopentadiene, is exceptionally high.[7] This is rationalized by the formation of an intramolecular hydrogen bond between the two carboxylic acid groups.[7] This hydrogen bond locks the dienophile into a conformation where the carboxylic acid groups are held in a specific orientation that sterically and electronically favors the endo approach of the diene. This interaction overrides the typical steric repulsion that might favor the exo product.[7]

Visualizing the Reaction Pathway

The following diagram illustrates the general workflow for a Diels-Alder reaction utilizing this compound.

Diels_Alder_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis dienophile 1-Cyclobutene-1,2- dicarboxylic Acid reaction_vessel Combine in Appropriate Solvent dienophile->reaction_vessel diene Diene diene->reaction_vessel conditions Apply Heat or Lewis Acid (optional) reaction_vessel->conditions extraction Solvent Extraction conditions->extraction purification Purification (e.g., Crystallization, Chromatography) extraction->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization yield Determine Yield and Purity characterization->yield

Caption: General workflow for Diels-Alder reactions.

Experimental Protocols

General Protocol for Diels-Alder Reaction of this compound

This protocol provides a general framework for the reaction. Specific conditions such as solvent, temperature, and reaction time will vary depending on the reactivity of the diene.

Materials:

  • This compound

  • Diene (e.g., cyclopentadiene, furan, 1,3-butadiene)

  • Anhydrous solvent (e.g., toluene, dichloromethane, tetrahydrofuran)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Reaction Setup: Place the flask under an inert atmosphere.

  • Addition of Diene: Add the diene (1.0 - 1.2 eq) to the solution of the dienophile. For gaseous dienes like 1,3-butadiene, this can be achieved by bubbling the gas through the solution or by using a sealed tube.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux as required. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Protocol for the Reaction with Cyclopentadiene: Synthesis of endo-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid fused with a cyclobutane ring

This reaction is known to proceed with high endo-selectivity.[7]

Specific Materials:

  • This compound (1.42 g, 10 mmol)

  • Cyclopentadiene (freshly cracked from dicyclopentadiene, 0.79 g, 12 mmol)

  • Toluene (20 mL)

Procedure:

  • Dissolve this compound in 20 mL of toluene in a 50 mL round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add the freshly cracked cyclopentadiene to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • The product often precipitates out of the solution upon completion. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum.

Data Presentation: Reactivity and Selectivity

The following tables summarize typical reaction conditions and outcomes for Diels-Alder reactions involving cyclobutene derivatives. While specific data for this compound with a wide range of dienes is limited, the data for the parent cyclobutenone provides a useful benchmark for its high reactivity.[3]

Table 1: Diels-Alder Reactions of Cyclobutenone with Various Dienes

DieneConditionsYield (%)Endo:Exo RatioReference
Cyclopentadiene0 °C, 4 h9013:1[3]
1,3-Butadiene25 °C, 12 h854:1[3]
Isoprene25 °C, 18 h885:1[3]
Furan45 °C, 24 h65Exo favored[3]

Table 2: Diels-Alder Reaction of this compound with Cyclopentadiene

DieneConditionsYield (%)Endo:Exo RatioReference
CyclopentadieneRoom Temp, 24h>8588:12[7]

Characterization of Adducts

The resulting Diels-Alder adducts can be characterized using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The stereochemistry of the adducts, particularly the endo and exo isomers, can often be distinguished by the coupling constants and chemical shifts of the bridgehead and substituent protons.[10][11][12]

  • ¹³C NMR Spectroscopy: The number of signals will correspond to the symmetry of the molecule, and the chemical shifts will be indicative of the new sp³ and remaining sp² carbons.[10]

  • Infrared (IR) Spectroscopy: The presence of the carboxylic acid groups will be evident from the characteristic broad O-H stretch and the C=O stretch. The C=C stretch of the newly formed cyclohexene ring will also be present.[10]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the adduct.

Diagram of Stereochemical Outcome

The following diagram illustrates the origin of the endo selectivity in the reaction of this compound with cyclopentadiene, highlighting the role of the intramolecular hydrogen bond.

Endo_Selectivity cluster_transition_state Endo Transition State cluster_products Products ts endo_product Endo Adduct (Major) ts->endo_product Lower Activation Energy exo_product Exo Adduct (Minor) ts->exo_product Higher Activation Energy caption Favorable secondary orbital interactions and intramolecular H-bond stabilize the endo transition state.

Caption: Endo selectivity in Diels-Alder reactions.

Note: A proper chemical drawing of the transition state would be ideal here, but is beyond the capabilities of DOT language. The diagram conceptually illustrates the energetic preference for the endo product.

Conclusion and Future Outlook

This compound is a highly valuable dienophile for the construction of strained, polycyclic molecules via the Diels-Alder reaction. Its enhanced reactivity, driven by the release of ring strain, and its exceptional endo-selectivity, governed by a unique intramolecular hydrogen bond, make it a powerful tool for synthetic chemists. The protocols and mechanistic insights provided herein serve as a guide for researchers to explore the rich chemistry of this dienophile in the synthesis of novel molecular architectures relevant to materials science and drug discovery. Further investigations into the reactivity of this dienophile with a broader range of dienes, as well as computational studies to further elucidate the subtleties of its transition states, will undoubtedly continue to expand its synthetic utility.

References

  • Li, J., & Danishefsky, S. J. (2007). Cyclobutenone as a Highly Reactive Dienophile: Expanding Upon Diels-Alder Paradigms. Journal of the American Chemical Society, 129(30), 9596–9597. [Link]

  • Ashenhurst, J. (2018). Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? Master Organic Chemistry. [Link]

  • Gichuhi, C. K. (2015). Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. Journal of Organic and Inorganic Chemistry. [Link]

  • Houk, K. N., & Danishefsky, S. J. (2011). Experimental Diels–Alder Reactivities of Cycloalkenones and Cyclic Dienes Explained through Transition-State Distortion Energies. Angewandte Chemie International Edition, 50(44), 10366-10368. [Link]

  • Bellus, D., et al. (1982). Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2, (11), 1365-1371. [Link]

  • Organic Syntheses. (1977). cis-7,8-DIMETHYLBICYCLO[4.2.0]OCT-7-ENE. Organic Syntheses, 57, 53. [Link]

  • ChemistrySteps. (2018). Endo and Exo Selectivity in the Diels-Alder Reaction. YouTube. [Link]

  • Powers, K., & Suriboot, J. (2014). The Diels-Alder Reaction. Odinity. [Link]

  • Google Patents. (1988). Process and intermediates for the synthesis of the enantiomers of bicyclo(4.2.0)oct-2-en-7-one and derivatives and for the synthesis of bicyclo(4.2.0)
  • Reich, H. J. Pericyclic Reactions :: The Diels-Alder Reaction. Organic Chemistry Data. [Link]

  • Paton, R. S., et al. (2020). The simplest Diels–Alder reactions are not endo-selective. Chemical Science, 11(41), 11255-11263. [Link]

  • University of Missouri - St. Louis. The Diels-Alder Reaction. [Link]

  • LibreTexts Chemistry. (2022). 10.5: Endo and Exo Products. [Link]

  • University of California, Irvine. (n.d.). 14. The Diels-Alder Cycloaddition Reaction. [Link]

  • ResearchGate. (2025). Stereoselective Synthesis of Novel Bis-Homoinositols with Bicyclo[4.2.0]Octane Motifs. [Link]

  • Kotha, S., et al. (2018). Synthesis of the[13]Cyclacene Framework by Repetitive Diels–Alder Cycloadditions. Molecules, 23(10), 2530. [Link]

  • University of Colorado Denver. (n.d.). Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). [Link]

  • Yanagiya, M., Tomita, T., & Matsumoto, T. (1980). A New Reaction of a 7,7-Diethoxybicyclo[4.2.0]octan-2-one Derivative. The Formation of the Bicyclo[3.2.1]octane Skeleton. Bulletin of the Chemical Society of Japan, 53(4), 1177-1178. [Link]

  • Bakalova, S. M., & Santos, A. G. (2013). Can Diels–Alder Reactions Lead to trans‐Fused Products? A Computational Study of the Competitive [4+2] and [2+4] Cycloaddition of Dienes to α‐Aryl‐Substituted Cyclohexenones. European Journal of Organic Chemistry, 2013(20), 4335-4343. [Link]

  • ResearchGate. (2025). Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. [Link]

  • ResearchGate. (n.d.). The Diels–Alder reaction of cyclobutenone. [Link]

  • LibreTexts Chemistry. (2022). 14.5: Characteristics of the Diels-Alder Reaction. [Link]

  • Organic Chemistry Videos. (2020). Diels Alder Reaction Experiment Part 2, Reflux and Isolation. YouTube. [Link]

  • Sannikov, O., et al. (2020). Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II). Journal of Laboratory Chemical Education, 8(3), 39-80. [Link]

  • Sannikov, O., et al. (2020). Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II). Journal of Laboratory Chemical Education, 8(3), 39-80. [Link]

  • Brown, W. P. (2025). 1H NMR spectrum of cyclobutene, 13C NMR spectra of cyclobutene, chemical shifts spectra of cyclobutene. Doc Brown's Chemistry. [Link]

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protocols for the synthesis of 1-Cyclobutene-1,2-dicarboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-Cyclobutene-1,2-dicarboxylic Acid Derivatives

Introduction: The Utility and Challenge of Strained Four-Membered Rings

Cyclobutane and cyclobutene frameworks are pivotal structural motifs in bioactive molecules, natural products, and advanced materials.[1][2] Specifically, this compound and its derivatives serve as highly versatile intermediates, combining the unique reactivity of a strained four-membered ring with the synthetic handles of two carboxylic acid groups.[3] This structure allows for their use as monomers in polymer synthesis, precursors for complex molecular architectures in drug discovery, and versatile building blocks in organic chemistry.[4][5][6][7]

However, the synthesis of these compounds is not trivial. The inherent ring strain of the cyclobutene core (approximately 110–120 kJ/mol) presents a significant thermodynamic barrier, necessitating specialized synthetic strategies to achieve efficient and selective ring formation.[3] This guide provides a detailed exploration of the primary protocols for synthesizing this compound derivatives, focusing on the mechanistic rationale behind each method and providing actionable, step-by-step procedures for laboratory application.

Strategy 1: [2+2] Photocycloaddition of Maleic Anhydride and Alkynes

The [2+2] photocycloaddition is arguably the most direct and widely used method for constructing cyclobutane rings.[8][9] This reaction involves the union of two unsaturated components, where at least one is in a photoexcited state, to form a four-membered ring.[8] For the synthesis of our target molecule, the reaction between maleic anhydride and an alkyne provides a powerful and convergent route.

Causality and Mechanism

The reaction typically proceeds via the triplet state of the enone (maleic anhydride). Upon absorption of UV light, maleic anhydride is excited to a singlet state, which then undergoes efficient intersystem crossing (ISC) to the more stable triplet state. This process is often facilitated by a triplet sensitizer, such as acetone or acetophenone, which can absorb the light and transfer its triplet energy to the maleic anhydride. The triplet-state anhydride then reacts with the ground-state alkyne in a stepwise manner, forming a diradical intermediate that subsequently collapses to form the cyclobutene ring.

Key experimental choices are dictated by this mechanism:

  • UV Light Source: A mercury-vapor lamp is used to provide high-energy photons necessary to excite the anhydride.

  • Quartz Reaction Vessel: Quartz is transparent to the required short-wavelength UV light, whereas Pyrex is not.

  • Sensitizer: Acetone can serve as both the solvent and the sensitizer, simplifying the reaction setup.

  • Inert Atmosphere: Oxygen is an efficient quencher of triplet states and must be removed by degassing the solution to prevent side reactions and ensure high quantum yield.

G cluster_workflow Workflow: [2+2] Photocycloaddition A 1. Prepare Solution Maleic Anhydride + Alkyne in Acetone (Sensitizer) B 2. Degas Solution (e.g., N2 bubbling) Removes O2 quencher A->B C 3. UV Irradiation (Quartz Vessel, Hg Lamp) Initiates reaction B->C D 4. Monitor Reaction (TLC / GC-MS) C->D E 5. Workup Solvent removal D->E F 6. Hydrolysis Anhydride -> Diacid E->F G 7. Purification (Recrystallization) F->G

Caption: Experimental workflow for photochemical synthesis.

Detailed Protocol: Synthesis of 1-Cyclobutene-1,2-dicarboxylic Anhydride

Materials:

  • Maleic Anhydride (99%)

  • Acetylene gas (or suitable terminal alkyne)

  • Acetone (spectroscopic grade, as solvent and sensitizer)

  • Quartz photoreactor equipped with a gas inlet, magnetic stirrer, and a medium-pressure mercury lamp (e.g., 450W Hanovia).

  • Nitrogen or Argon gas for degassing.

Procedure:

  • Preparation: In a 500 mL quartz photoreactor, dissolve 10.0 g (0.102 mol) of maleic anhydride in 400 mL of acetone.

  • Degassing: Seal the reactor and bubble a slow stream of nitrogen gas through the solution for 30 minutes while stirring to remove dissolved oxygen.

  • Reaction Initiation: While maintaining a positive nitrogen atmosphere, turn on the mercury lamp and the internal cooling system (if available) to maintain the temperature around 20-25 °C.

  • Addition of Alkyne: Slowly bubble acetylene gas through the stirred solution. The rate should be controlled to ensure efficient mixing without excessive evaporation of the solvent.

  • Irradiation: Continue irradiation for 24-48 hours. Monitor the reaction progress by periodically taking small aliquots and analyzing via TLC or ¹H NMR to observe the disappearance of maleic anhydride.

  • Workup: Once the reaction is complete, turn off the lamp and stop the gas flow. Remove the acetone using a rotary evaporator.

  • Purification: The resulting crude solid is the anhydride derivative. It can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

  • Hydrolysis (Optional): To obtain the diacid, the purified anhydride is refluxed in water (10 mL per gram of anhydride) for 1-2 hours. Upon cooling, the this compound will crystallize and can be collected by filtration.

ParameterConditionRationale
Reactants Maleic Anhydride, AcetyleneForms the C4 ring and dicarboxylate functionality.
Solvent AcetoneActs as both solvent and triplet sensitizer.
Wavelength ~254 nm (from Hg lamp)Provides sufficient energy for electronic excitation.
Temperature 20-25 °CPrevents thermal side reactions.
Atmosphere Inert (N₂ or Ar)Prevents quenching of the excited state by O₂.
Typical Yield 40-60%Dependent on reaction time and efficiency of light delivery.

Strategy 2: Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) has emerged as a dominant strategy for the formation of cyclic olefins, including strained four-membered rings.[10] The reaction employs well-defined transition metal catalysts, most notably Grubbs' ruthenium-based catalysts, to intramolecularly couple two terminal alkene moieties.[11][12]

Causality and Mechanism

The catalytic cycle, known as the Chauvin mechanism, involves the formation of a key metallacyclobutane intermediate.[11]

  • Initiation: The ruthenium catalyst reacts with one of the terminal alkenes of the diene substrate to form a new ruthenium alkylidene and release a volatile byproduct.

  • Propagation: The newly formed alkylidene undergoes an intramolecular [2+2] cycloaddition with the second alkene moiety to form a ruthenacyclobutane intermediate.

  • Cycloreversion: This intermediate undergoes a retro-[2+2] cycloaddition, releasing the desired cyclobutene product and regenerating a ruthenium alkylidene.

  • Turnover: The regenerated catalyst reacts with another molecule of the diene substrate, continuing the cycle. The reaction is driven forward by the formation of the cyclic product and the removal of a volatile byproduct (ethylene).[11]

Experimental success hinges on several factors:

  • Catalyst Choice: Second or third-generation Grubbs' catalysts are often preferred for their higher activity and tolerance to functional groups.

  • Solvent and Atmosphere: The catalysts are sensitive to air and moisture. Therefore, anhydrous, degassed solvents (like dichloromethane or toluene) and an inert atmosphere are mandatory.

  • Concentration: RCM is an intramolecular process. To favor it over intermolecular polymerization, reactions are run at high dilution (typically 0.001–0.05 M).

G cluster_rcm RCM Catalytic Cycle (Chauvin Mechanism) A [Ru]=CH2 (Catalyst) C [Ru]-Alkylidene Intermediate A->C + Diene - Ethylene B Diene Substrate B->C D Ruthenacyclobutane C->D Intramolecular [2+2] Cycloaddition D->A Regenerates Catalyst E Cyclobutene Product D->E Cycloreversion

Caption: The Chauvin mechanism for Ring-Closing Metathesis.

Detailed Protocol: RCM Synthesis of Diethyl 1-Cyclobutene-1,2-dicarboxylate

Part A: Synthesis of the Diene Precursor (Diethyl 2,2-diallylmalonate)

  • In a round-bottom flask under N₂, add sodium hydride (2.2 eq) to anhydrous THF.

  • Cool to 0 °C and add diethyl malonate (1.0 eq) dropwise.

  • After stirring for 30 min, add allyl bromide (2.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench carefully with water, extract with ether, dry the organic layer, and purify by distillation or chromatography to obtain the diene precursor.

Part B: Ring-Closing Metathesis Materials:

  • Diethyl 2,2-diallylmalonate (diene precursor)

  • Grubbs' Catalyst, 2nd Generation (1-5 mol%)

  • Anhydrous, degassed dichloromethane (DCM)

  • Ethyl vinyl ether (for quenching)

  • Silica gel or a ruthenium scavenger resin.

Procedure:

  • Preparation: In a Schlenk flask under argon, dissolve the diene precursor in anhydrous DCM to a concentration of 0.01 M.

  • Catalyst Addition: Add the Grubbs' catalyst (e.g., 2 mol%) to the solution. The solution will typically turn from purple/brown to dark brown/green.

  • Reaction: Heat the mixture to reflux (approx. 40 °C) and stir under argon. Monitor the reaction by TLC, observing the consumption of the starting material. The reaction is typically complete within 2-12 hours.

  • Quenching: After the reaction is complete, cool the solution to room temperature and add a few drops of ethyl vinyl ether. Stir for 30 minutes to quench the catalyst.

  • Purification: Concentrate the solution under reduced pressure. The crude product can be purified by flash column chromatography on silica gel. To remove residual ruthenium, the concentrated crude mixture can be stirred with a specialized scavenger resin before chromatography.

ParameterConditionRationale
Catalyst Grubbs' 2nd Gen. (1-5 mol%)High activity and functional group tolerance.[12]
Concentration 0.005 - 0.05 MHigh dilution favors intramolecular RCM over polymerization.
Solvent Anhydrous DCM or TolueneInert solvent that solubilizes substrate and catalyst.
Temperature RT to 45 °CBalances reaction rate with catalyst stability.
Atmosphere Inert (N₂ or Ar)Protects the catalyst from deactivation by oxygen.
Typical Yield 75-95%RCM is generally a high-yielding reaction.

Strategy 3: Strain-Release Synthesis from Bicyclo[1.1.0]butanes (BCBs)

A more advanced and mechanistically distinct approach utilizes the immense strain energy stored in bicyclo[1.1.0]butanes (BCBs) as a thermodynamic driving force for ring-opening and isomerization reactions to form cyclobutene derivatives.[1][13] This strategy allows for the construction of highly substituted cyclobutenes under mild conditions.[14]

Causality and Mechanism

BCBs contain a highly strained central C1-C3 bond which is susceptible to cleavage by electrophiles, nucleophiles, radicals, or transition metals.[1][15] In the context of forming this compound derivatives, a BCB bearing ester groups can be isomerized in the presence of a catalyst. For example, a Lewis acid can coordinate to one of the ester groups, activating the system and promoting a stereoselective rearrangement to the corresponding cyclobutene.[14] This transformation is powerful because it can convert a saturated, highly strained bicyclic system into a functionalized, unsaturated monocyclic one.

G cluster_synthesis Strain-Release Isomerization A Bicyclo[1.1.0]butane (High Strain Energy) C Activated Complex A->C B Catalyst (e.g., Lewis Acid) B->C D Ring Opening & Rearrangement C->D E Cyclobutene Derivative (Strain Relieved) D->E

Caption: Conceptual pathway for strain-release synthesis.

Conceptual Protocol: Lewis Acid-Catalyzed Isomerization of a BCB-ester

This protocol is presented conceptually, as the synthesis of the BCB starting material is itself a complex, multi-step process.

  • Precursor: A bicyclo[1.1.0]butane substituted with ester groups (e.g., at the C1 and C3 positions) is synthesized via established literature methods.

  • Reaction Setup: In a glovebox or under an inert atmosphere, the BCB-ester substrate is dissolved in an anhydrous, non-coordinating solvent (e.g., toluene or 1,2-dichloroethane).

  • Catalysis: A suitable Lewis acid catalyst (e.g., a chiral N-triflyl phosphoramide for asymmetric transformations) is added at a low temperature (e.g., -20 °C to 0 °C).[14]

  • Monitoring: The reaction is stirred at the specified temperature and monitored by TLC or NMR spectroscopy until the BCB is consumed. These reactions are often rapid due to the high reactivity of the substrate.

  • Workup and Purification: The reaction is quenched with a mild base (e.g., saturated NaHCO₃ solution) or passed through a short plug of silica gel. The solvent is removed, and the resulting cyclobutene derivative is purified by column chromatography.

Conclusion and Outlook

The synthesis of this compound and its derivatives can be achieved through several distinct and powerful strategies.

  • [2+2] Photocycloaddition offers the most direct route from simple, commercially available starting materials, though yields can be moderate and specialized photochemical equipment is required.

  • Ring-Closing Metathesis provides a high-yielding and reliable alternative, leveraging robust ruthenium catalysis. This method's primary challenge lies in the synthesis of the acyclic diene precursor.

  • Strain-Release Synthesis from BCBs represents a cutting-edge approach that can provide access to complex and highly substituted cyclobutenes with excellent stereocontrol, though it relies on the availability of highly strained and often challenging-to-prepare starting materials.

The choice of protocol ultimately depends on the specific target derivative, the desired scale of the reaction, the available laboratory equipment, and the synthetic chemist's expertise. Each method offers a unique set of advantages, underscoring the versatility of modern organic chemistry in tackling the synthesis of strained and functionally rich molecules.

References

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Sources

Application Notes and Protocols for the Synthesis of Cyclobutane Rings via [2+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Strained Cyclobutane Ring

The cyclobutane motif, a four-membered carbocycle, is a cornerstone in the architecture of numerous biologically active natural products and pharmaceuticals.[1] Its inherent ring strain (approximately 26 kcal/mol) provides a unique conformational rigidity and a latent reactivity that can be harnessed for further synthetic transformations. However, the construction of this strained ring is a non-trivial synthetic challenge. The direct [2+2] cycloaddition of two alkenes is a powerful and atom-economical strategy for this purpose, but its feasibility is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules.[2] These rules dictate that a concerted thermal [2+2] cycloaddition is symmetry-forbidden, while a photochemical pathway is symmetry-allowed.[2][3]

This technical guide provides an in-depth exploration of the primary experimental setups for achieving [2+2] cycloadditions, offering detailed protocols and the scientific rationale behind the methodological choices for photochemical, thermal, and transition metal-catalyzed approaches.

Section 1: Photochemical [2+2] Cycloaddition: Harnessing Light to Overcome Symmetry Barriers

Photochemical [2+2] cycloaddition is the most classical and widely employed method for synthesizing cyclobutane rings.[4] By exciting one of the alkene partners to a higher electronic state, the reaction can proceed through a symmetry-allowed pathway. This method is versatile, enabling both intermolecular and intramolecular reactions to form a wide array of substituted cyclobutanes.[5]

Mechanistic Rationale: The Role of Excited States

The reaction typically proceeds through the following steps:

  • Photoexcitation: An alkene, usually one conjugated with a chromophore like a carbonyl group (an enone), absorbs a photon of UV or visible light. This promotes the molecule from its ground singlet state (S₀) to a singlet excited state (S₁).[6]

  • Intersystem Crossing (ISC): The short-lived S₁ state often undergoes efficient intersystem crossing to a longer-lived triplet excited state (T₁).[6][7] The majority of enone photocycloadditions proceed via this triplet pathway.

  • Exciplex Formation and Radical Intermediates: The excited triplet enone interacts with a ground-state alkene to form an exciplex, which then collapses to a 1,4-diradical intermediate.[7]

  • Spin Inversion & Ring Closure: The triplet diradical undergoes spin inversion to a singlet diradical, which then cyclizes to form the stable cyclobutane ring.[7]

The stepwise nature of the diradical mechanism means that the stereochemistry of the starting alkene is not always retained, although high diastereoselectivity can often be achieved.

G cluster_mech Photochemical [2+2] Cycloaddition Mechanism S0 Ground State Alkene 1 (S₀) S1 Singlet Excited State (S₁) S0->S1 Absorption Light Photon (hν) T1 Triplet Excited State (T₁) S1->T1 ISC ISC Intersystem Crossing (ISC) Diradical 1,4-Diradical Intermediate T1->Diradical Reaction with Alkene 2 Alkene2 Ground State Alkene 2 Alkene2->Diradical Closure Spin Inversion & Ring Closure Product Cyclobutane Product Diradical->Product Bond Formation

Caption: Generalized mechanism for triplet-sensitized photochemical [2+2] cycloaddition.

Experimental Setup

A typical photochemical setup requires a reaction vessel made of UV-transparent material (e.g., quartz or Pyrex, depending on the wavelength), a light source, and a cooling system to manage the heat generated by the lamp.

  • Light Sources:

    • Medium-Pressure Mercury Lamps: These are powerful, broad-spectrum sources often used in immersion well reactors. They are suitable for exciting a wide range of chromophores.

    • LEDs: Light Emitting Diodes offer narrow, specific wavelengths (e.g., 370 nm, 440 nm), which can improve selectivity and reduce side reactions.[1] Modern photoreactors often utilize LEDs for their efficiency and temperature control.[8][9]

  • Reaction Vessels: For laboratory scale, quartz tubes or flasks are common. For preparative scale, jacketed immersion well reactors are used to allow for efficient cooling and irradiation.[10][11]

  • Atmosphere: Reactions are almost always performed under an inert atmosphere (Nitrogen or Argon). Oxygen is an efficient quencher of triplet excited states and can lead to unwanted side reactions.[6]

G cluster_workflow Photochemical [2+2] Experimental Workflow Prep 1. Prepare Solution (Reactants, Solvent, Sensitizer) Degas 2. Deoxygenate (N₂ or Ar bubbling) Prep->Degas Setup 3. Assemble Reactor (Quartz vessel, cooling, light source) Degas->Setup Irradiate 4. Irradiate (Constant stirring, temp. control) Setup->Irradiate Monitor 5. Monitor Progress (TLC, GC-MS, NMR) Irradiate->Monitor Workup 6. Workup (Solvent removal) Monitor->Workup Reaction Complete Purify 7. Purify (Column Chromatography) Workup->Purify

Caption: A typical workflow for a preparative photochemical [2+2] cycloaddition.

Detailed Protocol: Photosensitized Cycloaddition of N-Aryl Maleimide with Styrene

This protocol is adapted from a procedure demonstrating the use of a triplet sensitizer for the cycloaddition of N-aryl maleimides, which are otherwise unreactive under direct irradiation.[1]

  • Materials:

    • N-Phenylmaleimide (1.0 equiv, 0.20 mmol, 34.6 mg)

    • Styrene (2.0 equiv, 0.40 mmol, 41.7 mg, 46 µL)

    • Thioxanthone (sensitizer, 20 mol %, 0.04 mmol, 8.5 mg)

    • Dichloromethane (CH₂Cl₂, 2 mL)

    • 8 mL glass vial with a screw cap

    • Blue LED lamp (e.g., Kessil PR160L, 440 nm)

    • Stir plate and magnetic stir bar

    • Argon or Nitrogen source

  • Procedure:

    • To the 8 mL vial containing a magnetic stir bar, add N-phenylmaleimide, thioxanthone, and dichloromethane.

    • Add styrene to the mixture.

    • Seal the vial with the cap and purge the solution with argon or nitrogen for 15-20 minutes by bubbling the gas through the solution via a needle.

    • Place the vial on a stir plate approximately 5-10 cm from the blue LED lamp. Ensure a cooling fan is directed at the vial to maintain a temperature near ambient.

    • Begin stirring and irradiate the mixture for 16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR analysis of a crude aliquot.

    • Once the reaction is complete, concentrate the mixture in vacuo.

    • Purify the crude residue by column chromatography on silica gel (e.g., petroleum ether/ethyl acetate gradient) to isolate the cyclobutane product.

Quantitative Data & Expected Outcome

The reaction between N-aryl maleimides and various alkenes typically yields the cyclobutane adducts with good yields and diastereoselectivity.[1]

AlkeneSensitizerTime (h)Yield (%)Diastereomeric Ratio (dr)
StyreneThioxanthone1685>20:1
4-MethylstyreneThioxanthone1688>20:1
AnetholeThioxanthone1691>20:1
CyclohexeneThioxanthone1675N/A
Table 1: Representative yields for the photosensitized [2+2] cycloaddition of N-phenylmaleimide. Data synthesized from literature.[1]

Section 2: Thermal [2+2] Cycloaddition: Exploiting Reactive Intermediates

While the concerted thermal [2+2] cycloaddition is forbidden for typical alkenes, certain classes of molecules can undergo this transformation.[2] These reactions circumvent the symmetry restrictions by proceeding through alternative, often stepwise, pathways or by involving molecules with unique orbital arrangements.

Mechanistic Rationale: Allowed Thermal Pathways

Two primary classes of substrates undergo thermal [2+2] cycloadditions:

  • Ketenes and Allenes: These molecules contain orthogonal π-systems. This unique geometry allows for a suprafacial-antarafacial approach of the reacting partners, a thermally allowed process under orbital symmetry rules.[12] The reaction of a ketene with an alkene is a classic example, proceeding through a concerted transition state to form a cyclobutanone.[5][13]

  • Strained or Electronically Biased Alkenes: Highly strained alkenes (e.g., trans-cycloalkenes) or alkenes with extreme electronic polarization (donor-acceptor systems) can react via a stepwise diradical or zwitterionic pathway.[14] The energy barrier for this non-concerted pathway is lowered sufficiently for the reaction to occur thermally. Recent work has shown that gem-difluoroalkenes can undergo intramolecular thermal [2+2] cycloadditions via a stepwise radical mechanism.[2]

G cluster_mech Thermal [2+2] Cycloaddition of a Ketene Ketene Ketene (R₂C=C=O) TS [π2s + π2a] Transition State Ketene->TS Suprafacial Alkene Alkene Alkene->TS Antarafacial Product Cyclobutanone Product TS->Product Concerted Cyclization

Caption: Concerted [π2s + π2a] mechanism for the thermal cycloaddition of a ketene.

Detailed Protocol: [2+2] Cycloaddition of Dichloroketene with an Ynamide

This protocol describes the in situ generation of highly reactive dichloroketene and its subsequent cycloaddition with an electron-rich ynamide to form a 3-amino-4,4-dichlorocyclobutenone derivative. This procedure is adapted from the work of Hsung and co-workers.[6]

  • Materials:

    • N-alkynyl-N-methyl-carbamate (Ynamide 6 , 1.0 equiv, 1.0 mmol)

    • Zinc-Copper couple (4.0 equiv, 4.0 mmol, 261 mg)

    • Trichloroacetyl chloride (2.0 equiv, 2.0 mmol, 364 mg, 223 µL)

    • Diethyl ether (anhydrous, 10 mL)

    • Three-neck round-bottom flask

    • Reflux condenser, addition funnel

    • Inert atmosphere setup (Argon or Nitrogen)

  • Procedure:

    • Assemble a three-neck flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel under an inert atmosphere.

    • Charge the flask with the Zn-Cu couple and the ynamide substrate.

    • Add anhydrous diethyl ether (5 mL) to the flask.

    • In the addition funnel, prepare a solution of trichloroacetyl chloride in anhydrous diethyl ether (5 mL).

    • Heat the reaction flask to a gentle reflux.

    • Add the trichloroacetyl chloride solution dropwise from the addition funnel to the refluxing mixture over 1 hour. The slow addition is crucial to keep the concentration of the highly reactive ketene low.

    • After the addition is complete, continue to reflux the mixture for an additional 2 hours.

    • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

    • Filter the reaction mixture through a pad of Celite to remove the zinc salts, washing the pad with additional diethyl ether.

    • Concentrate the filtrate in vacuo.

    • Purify the resulting crude oil by flash column chromatography to yield the dichlorocyclobutenone product.

Quantitative Data & Expected Outcome

The cycloaddition of in situ generated ketenes is generally efficient, providing access to highly functionalized cyclobutanones and cyclobutenones in good yields.[6]

Ynamide Substituent (R)Ketene SourceYield (%)
n-HexylTrichloroacetyl chloride / Zn(Cu)88
PhenylTrichloroacetyl chloride / Zn(Cu)85
TMSTrichloroacetyl chloride / Zn(Cu)75
Table 2: Representative yields for the [2+2] cycloaddition of dichloroketene with ynamides. Data synthesized from literature.[6]

Section 3: Transition Metal-Catalyzed [2+2] Cycloaddition: A Modern Approach

Transition metal catalysis offers a powerful alternative for constructing cyclobutane rings, often under milder, thermal conditions.[13] These methods can provide access to products that are difficult to obtain via photochemical or classical thermal routes and can exhibit high levels of regio- and stereoselectivity.

Mechanistic Rationale: The Role of the Metal Center

While mechanisms can vary, a common pathway for many transition metal-catalyzed [2+2] cycloadditions involves the following key steps:

  • Ligand Exchange/Coordination: The alkene substrates coordinate to the metal center, displacing other ligands.

  • Oxidative Cyclization: The metal center engages in oxidative cyclization with the two coordinated alkenes to form a five-membered metallacyclopentane intermediate. This is a key step where the two C-C bonds begin to form.[13]

  • Reductive Elimination: The metallacyclopentane intermediate undergoes C-C bond-forming reductive elimination, releasing the cyclobutane product and regenerating the active metal catalyst.[5]

Catalyst design, including the choice of metal (e.g., Fe, Co, Ni, Ru) and ligands, is critical for controlling the efficiency and selectivity of the reaction.[13] For example, iron catalysts with redox-active pyridine(diimine) ligands have been shown to be particularly effective for the cycloaddition of unactivated alkenes.

G cluster_mech Metal-Catalyzed [2+2] Cycloaddition Mechanism Catalyst Active Metal Catalyst [M] Coordination Coordination Complex Catalyst->Coordination Alkenes 2 x Alkene Alkenes->Coordination Metallocycle Metallacyclopentane Intermediate Coordination->Metallocycle C-C Bond Formation Oxidative Oxidative Cyclization Product Cyclobutane Product Metallocycle->Product C-C Bond Formation Reductive Reductive Elimination Product->Catalyst Catalyst Regeneration

Caption: Generalized mechanism for a transition metal-catalyzed [2+2] cycloaddition.

Detailed Protocol: Iron-Catalyzed Intramolecular [2+2] Cycloaddition of 1,7-Octadiene

This protocol for the synthesis of cis-bicyclo[4.2.0]octane is based on the work of Chirik and co-workers, demonstrating the power of base-metal catalysis. All manipulations must be performed under a rigorously inert atmosphere using Schlenk line or glovebox techniques.

  • Materials:

    • (ᵗʳⁱᶜPDI)Fe(N₂)₂ catalyst precursor (1.0 mol %)

    • 1,7-Octadiene (1.0 equiv)

    • Anhydrous, degassed benzene

    • Schlenk flask or glovebox-compatible reaction vessel

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • Catalyst Preparation: The pyridine(diimine) iron catalyst precursor, (ᵗʳⁱᶜPDI)Fe(N₂)₂, is typically prepared and stored in a glovebox.

    • Reaction Setup: In a glovebox, add the iron catalyst precursor to a Schlenk flask equipped with a magnetic stir bar.

    • Add anhydrous, degassed benzene to dissolve the catalyst.

    • Add 1,7-octadiene to the catalyst solution.

    • Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.

    • Stir the reaction mixture at room temperature (23 °C).

    • Monitoring: The reaction progress can be monitored by taking aliquots (under inert atmosphere) and analyzing by GC-MS or ¹H NMR. The reaction typically proceeds to high conversion over several hours.

    • Workup: Upon completion, the reaction mixture can be passed through a short plug of silica or alumina to remove the iron catalyst.

    • The solvent is then removed in vacuo to yield the crude product, which is often of high purity. Further purification can be achieved by distillation if necessary.

Quantitative Data & Expected Outcome

The iron-catalyzed cycloaddition of dienes proceeds with high efficiency and excellent stereoselectivity, favoring the cis-fused product.

SubstrateCatalyst Loading (mol%)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
1,7-Octadiene1.04>9592:8
Diallyl ether1.06>9593:7
Table 3: Representative results for the intramolecular iron-catalyzed [2+2] cycloaddition. Data synthesized from literature.

Section 4: Product Characterization, Safety, and Troubleshooting

Characterization of the Cyclobutane Ring

Confirming the formation and stereochemistry of the cyclobutane ring is crucial.

  • NMR Spectroscopy:

    • ¹H NMR: Protons on a cyclobutane ring typically appear in the range of δ 1.5-2.5 ppm, though this is highly dependent on substitution. Coupling constants (J-values) can provide stereochemical information.

    • ¹³C NMR: Cyclobutane carbons are shielded and typically resonate around 22 ppm for the parent molecule, shifting downfield with substitution.

    • 2D NOESY: Nuclear Overhauser Effect Spectroscopy is a powerful tool for determining relative stereochemistry. Spatial proximity between protons (e.g., cis substituents) will result in cross-peaks, which is invaluable for assigning diastereomers.[1]

  • IR Spectroscopy: The disappearance of the C=C alkene stretch (around 1620-1680 cm⁻¹) from the starting material is a key indicator of reaction completion. If a cyclobutanone is formed, a strong C=O stretch will be present (around 1780 cm⁻¹, higher than a typical ketone due to ring strain).

  • Mass Spectrometry (MS): Confirms the molecular weight of the product, verifying that a cycloaddition (and not, for example, a polymerization) has occurred.[6]

Safety Considerations
  • Photochemical Reactions: UV radiation is damaging to eyes and skin. Photochemical reactors should always be operated within a safety cabinet or with appropriate shielding.[11] Never look directly at an operating UV lamp. Ensure proper cooling is active, as high-pressure lamps generate significant heat and can pose a pressure hazard if not cooled.[11]

  • Chemical Hazards: Many reagents and solvents used are flammable, toxic, or corrosive. Always consult the Safety Data Sheet (SDS) for all chemicals. Handle air- and moisture-sensitive catalysts and reagents under an inert atmosphere.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses (UV-blocking for photochemical work), lab coats, and chemical-resistant gloves.

Troubleshooting Common Issues
IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Photochemical: Inefficient deoxygenation; incorrect wavelength; lamp failure. - Thermal: Insufficient temperature. - Metal-Catalyzed: Deactivated catalyst (air/moisture); impure reagents.- Purge with inert gas longer; verify lamp output and filter choice. - Increase reaction temperature incrementally. - Use rigorously dried/degassed solvents; purify reagents; handle catalyst under inert atmosphere.
Low Yield/Side Products - Photochemical: Substrate/product decomposition under harsh UV; polymerization. - All Methods: Incorrect stoichiometry; competing reaction pathways.- Use a filter to select a longer wavelength; reduce irradiation time; use a photosensitizer with visible light. - Lower the reaction concentration to favor intramolecular reactions; re-verify all measurements.
Poor Stereoselectivity - Photochemical: Long-lived diradical intermediate allows for bond rotation. - Thermal/Metal: Reaction conditions favoring thermodynamic vs. kinetic product.- Change solvent polarity; lower the reaction temperature; explore different photosensitizers or catalysts. - Screen different catalysts/ligands; lower the reaction temperature.
Table 4: Common troubleshooting scenarios for [2+2] cycloaddition reactions.

References

  • Enone–alkene cycloadditions - Wikipedia. Available at: [Link]

  • Thermal [2+2] Cycloaddition Builds Gem-Difluoro Bicycloalkanes - Bioengineer.org. Available at: [Link]

  • Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - National Institutes of Health (NIH). Available at: [Link]

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  • Laboratory safety regulations for 'Photochemistry' | Mind Map - EdrawMind. Available at: [Link]

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  • Investigations into the Mechanism of Inter- and Intramolecular Iron-Catalyzed [2 + 2] Cycloaddition of Alkenes - National Institutes of Health (NIH). Available at: [Link]

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  • Thermal [2+2] cycloaddition reactions - YouTube. Available at: [Link]

  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - National Institutes of Health (NIH). Available at: [Link]

  • Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions - Angewandte Chemie International Edition. Available at: [Link]

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  • 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C ... - Doc Brown's Chemistry. Available at: [Link]

  • Ketene - Wikipedia. Available at: [Link]

  • Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives - National Institutes of Health (NIH). Available at: [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. Available at: [Link]

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  • Help with understanding 2+2 cycloadditions : r/OrganicChemistry - Reddit. Available at: [Link]

  • Regio- and Diastereoselective Intermolecular [2+2] Cycloadditions Photocatalyzed by Quantum Dots - National Institutes of Health (NIH). Available at: [Link]

  • Regioselectivity and stereoselectivity of intramolecular [2 + 2] photocycloaddition catalyzed by chiral thioxanthone: a quantum chemical study - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Enantioselective Intermolecular [2 + 2] Photocycloaddition Reactions of 2(1H)-Quinolones Induced by Visible Light Irradiation - ACS Publications. Available at: [Link]

  • Intramolecular thermal stepwise [2 + 2] cycloadditions: investigation of a stereoselective synthesis of [n.2.0]-bicyclolactones - National Institutes of Health (NIH). Available at: [Link]

  • Differentiating Mechanistic Possibilities for the Thermal, Intramolecular [2 + 2] Cycloaddition of Allene−Ynes - ACS Publications. Available at: [Link]

  • Intramolecular thermal allenyne [2 + 2] cycloadditions; facile construction of the 5-6-4 ring core of sterpurene - National Institutes of Health (NIH). Available at: [Link]

  • Harnessing ring strain to drive the classically forbidden thermal [2+2] addition of cycloalkenes - RSC Blogs. Available at: [Link]

  • cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes. Available at: [Link]

  • Iron-Catalyzed [2+2] Cycloadditions of Unactivated Alkenes - SYNFORM - Thieme Chemistry. Available at: [Link]

  • Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions - ResearchGate. Available at: [Link]

  • Transition Metal-Catalyzed [2+2] Cycloaddition Reactions between Bicyclic Alkenes and Alkynes - Bentham Science. Available at: [Link]

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Sources

1-Cyclobutene-1,2-dicarboxylic Acid: A Versatile Scaffold in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Cyclobutene-1,2-dicarboxylic acid and its derivatives represent a class of strained, yet remarkably versatile, building blocks in organic synthesis. The inherent ring strain of the cyclobutene core, combined with the synthetic handles provided by the dual carboxylic acid functionalities, offers a unique platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound, detailing its use in the synthesis of conformationally constrained diamines, its role in Diels-Alder reactions, and its utility in the development of novel pharmaceuticals and materials. Detailed, field-proven protocols for key transformations are provided to enable researchers to effectively harness the synthetic potential of this valuable reagent.

Introduction

The cyclobutane motif is a prevalent structural element in a wide array of biologically active natural products and pharmaceutical agents. Its rigid, three-dimensional geometry allows for the precise spatial orientation of functional groups, making it an attractive scaffold for the design of molecules with specific biological targets. This compound, with its molecular formula C6H6O4, serves as a powerful precursor to a variety of cyclobutane derivatives.[1] The presence of both a reactive double bond and two carboxylic acid groups within a strained four-membered ring makes it a hub for diverse chemical transformations. This document will elucidate the synthetic utility of this building block, providing both the conceptual framework and practical methodologies for its application.

Core Applications and Synthetic Strategies

The unique structural features of this compound and its derivatives make them valuable intermediates in several key areas of organic synthesis.

Synthesis of Constrained Diamines for Drug Discovery

Conformationally constrained diamines are crucial building blocks in medicinal chemistry, as they can impart favorable pharmacokinetic properties to drug candidates by reducing conformational flexibility. Cyclobutane-derived diamines are particularly sought after for their ability to introduce steric constraints.[2][3][4] The dicarboxylic acid functionality of this compound provides a direct handle for the synthesis of such diamines through transformations like the Curtius rearrangement.

Workflow for the Synthesis of Cyclobutane-Derived Diamines

G A This compound B Esterification A->B R-OH, H+ C Diester Derivative B->C D Amidation C->D NH3 or R-NH2 E Diamide Derivative D->E F Hofmann or Curtius Rearrangement E->F e.g., Br2, NaOH (Hofmann) or DPPA, heat (Curtius) G Constrained Diamine F->G

Caption: Synthesis of constrained diamines from this compound.

Diels-Alder Reactions: Accessing Bicyclic Systems

The double bond of this compound and its esters can act as a dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions.[5][6] This provides a powerful and stereocontrolled method for the construction of bicyclic systems, which are prevalent in natural products and complex pharmaceuticals. The reaction is a concerted process, allowing for the predictable formation of new stereocenters.[6]

A typical Diels-Alder reaction involves the reaction of a conjugated diene with a dienophile.[7][8] In this case, the cyclobutene derivative serves as the dienophile. The electron-withdrawing nature of the carboxyl groups can enhance the reactivity of the double bond towards electron-rich dienes.

Generalized Diels-Alder Reaction Scheme

G cluster_reactants Reactants A 1-Cyclobutene-1,2-dicarboxylate ester C [4+2] Cycloaddition (Heat or Lewis Acid Catalysis) A->C B Conjugated Diene B->C D Bicyclic Adduct C->D

Caption: Diels-Alder reaction using a 1-cyclobutene-1,2-dicarboxylate.

Precursor to Specialty Polymers and Materials

Dicarboxylic acids are fundamental monomers in the synthesis of polyesters and polyamides.[9] The rigid cyclobutane core of this compound can impart unique properties, such as enhanced thermal stability and mechanical strength, to the resulting polymers.[10] This makes it a valuable monomer for the creation of specialty plastics and other advanced materials.

Detailed Experimental Protocols

The following protocols are provided as a guide for the practical application of this compound in common synthetic transformations.

Protocol 1: Diethyl Esterification of this compound

Rationale: Esterification of the carboxylic acid groups is often the first step to increase solubility in organic solvents and to activate the molecule for subsequent reactions. Fischer esterification, using an excess of alcohol in the presence of a catalytic amount of strong acid, is a standard and effective method.

Materials:

  • This compound

  • Anhydrous Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous ethanol (20 mL/g of acid), add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether (30 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the diethyl 1-cyclobutene-1,2-dicarboxylate.

Reactant Molar Mass ( g/mol ) Equivalents
This compound142.11[1]1.0
Ethanol46.07Excess
Sulfuric Acid98.08Catalytic
Protocol 2: Amidation of Diethyl 1-Cyclobutene-1,2-dicarboxylate

Rationale: The conversion of the ester to an amide is a key step towards the synthesis of diamines via rearrangement reactions. This can be achieved by direct aminolysis of the ester. For more efficient and milder conditions, enzymatic catalysis or the use of coupling agents are preferred.[11][12]

Materials:

  • Diethyl 1-cyclobutene-1,2-dicarboxylate

  • Ammonia (7N solution in Methanol) or desired amine

  • Sealed tube or pressure vessel

  • Stir bar

Procedure:

  • Place diethyl 1-cyclobutene-1,2-dicarboxylate (1.0 eq) and a magnetic stir bar in a pressure-rated sealed tube.

  • Add a solution of ammonia in methanol (7N, 5.0 eq per ester group).

  • Seal the tube tightly and heat the mixture at 60-80 °C for 24-48 hours. The reaction should be conducted in a well-ventilated fume hood.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully vent the tube.

  • Concentrate the mixture under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 1-cyclobutene-1,2-dicarboxamide.

Reactant Molar Mass ( g/mol ) Equivalents
Diethyl 1-cyclobutene-1,2-dicarboxylate198.221.0
Ammonia17.0310.0
Protocol 3: [2+2] Cycloaddition for the Synthesis of Cyclobutane-1,2-dicarboxylic Esters

Rationale: A patented and efficient method for the synthesis of cyclobutane-1,2-dicarboxylic esters involves the [2+2] cycloaddition of ketene acetals with fumaric or maleic esters in the presence of a Lewis acid and a sterically hindered base.[13][14][15] This approach offers high yields and can be performed at milder temperatures compared to older methods.

Materials:

  • Diethyl fumarate

  • Ketene diethyl acetal

  • Diisobutylaluminium chloride (DIBAL-H) solution

  • Ethyldiisopropylamine

  • Anhydrous Toluene

  • Schlenk flask and argon atmosphere setup

Procedure:

  • In a Schlenk flask under an argon atmosphere, dissolve diethyl fumarate (1.0 eq) in anhydrous toluene (10 mL/mmol of fumarate).

  • Cool the solution to -40 °C.

  • Slowly add diisobutylaluminium chloride (2.0 eq) to the cooled solution.

  • After stirring for 5 minutes, add ethyldiisopropylamine (0.2 eq).

  • Continue stirring for another 5 minutes, then add ketene diethyl acetal (2.0 eq) dropwise, maintaining the temperature at -40 °C.

  • Stir the reaction mixture at this temperature for 2-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir until two clear layers are formed.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Reactant Molar Mass ( g/mol ) Equivalents
Diethyl fumarate172.181.0
Ketene diethyl acetal116.162.0
Diisobutylaluminium chloride142.632.0
Ethyldiisopropylamine129.240.2

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its unique combination of a strained ring system and tunable functional groups provides access to a wide range of complex and valuable molecules. The protocols detailed in this guide offer a starting point for researchers to explore the rich chemistry of this scaffold and to develop innovative synthetic strategies for applications in drug discovery, materials science, and beyond. The continued exploration of the reactivity of this compound is expected to lead to the discovery of new synthetic methodologies and the creation of novel molecular entities with significant scientific and commercial impact.

References

  • Patsnap. Process for preparing cyclobutane-1,2-dicarboxylic esters. [Link]

  • Amjaour, H. S. (2022). Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Their Derivatives From Substituted Cinnamic Acids. UND Scholarly Commons. [Link]

  • MySkinRecipes. Cyclobutane-1,2-dicarboxylic acid. [Link]

  • Google Patents. Process for preparing cyclobutane-1,2-dicarboxylic esters.
  • Google Patents. Process for the preparation of cyclobutan-1,2-dicarboxylic acid esters.
  • Radchenko, D. S., et al. (2010). Cyclobutane-derived diamines: synthesis and molecular structure. Journal of Organic Chemistry, 75(17), 5941-5952. [Link]

  • Weatherhead, R. A., et al. (2009). Synthesis of conformationally constrained diaminodicarboxylic acid derivatives. Journal of Organic Chemistry, 74(22), 8773-8778. [Link]

  • Gotor-Fernández, V., et al. (2022). A Sustainable Green Enzymatic Method for Amide Bond Formation. Molecules, 27(19), 6527. [Link]

  • Google Patents. Process for the preparation of cyclobutane-1,2-dicarboxylic acid esters.
  • Radchenko, D. S., et al. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. ACS Publications. [Link]

  • Organic Syntheses. 1,1-Cyclobutanedicarboxylic acid. [Link]

  • PubChem. Cyclobutane-1,2-dicarboxylic acid. [Link]

  • Radchenko, D. S., et al. (2016). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. Figshare. [Link]

  • ResearchGate. The Diels–Alder reaction of cyclobutenone. [Link]

  • The Organic Chemistry Tutor. (2021, January 3). Diels Alder Reaction. YouTube. [Link]

  • Tosco Pharmachem Pvt Ltd. Cyclobutane-1,2-Dicarboxylic Acid. [Link]

  • Scribd. Dield-Alder_Lab Report 1. [Link]

  • University of Massachusetts Boston. The Diels-Alder Reaction. [Link]

  • Utah Tech University. Diels-Alder Reaction. [Link]

  • Gancia, C., et al. (2013). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. RSC Advances, 3(38), 17461-17469. [Link]

  • Wang, Y., et al. (2022). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications, 13(1), 1-11. [Link]

Sources

Catalytic Pathways to 1-Cyclobutene-1,2-dicarboxylic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Cyclobutene-1,2-dicarboxylic acid and its derivatives are valuable four-membered ring structures that serve as versatile building blocks in organic synthesis, materials science, and drug development. Their inherent ring strain and dense functionalization make them attractive precursors for a variety of molecular architectures. This guide provides an in-depth exploration of modern catalytic methodologies for the synthesis of this compound, with a focus on strategies that offer high efficiency, stereocontrol, and operational simplicity. Detailed experimental protocols for key transformations are provided to enable researchers to implement these methods in a laboratory setting.

Introduction: The Synthetic Value of a Strained Ring System

The cyclobutene moiety, a four-membered carbocycle containing a double bond, is a cornerstone in the synthesis of complex molecules. The inherent ring strain of approximately 26 kcal/mol not only imparts unique conformational properties but also provides a thermodynamic driving force for a variety of ring-opening and rearrangement reactions. When substituted with two carboxylic acid groups at the olefinic positions, as in this compound, the molecule becomes a highly functionalized and versatile intermediate. These dicarboxylic acids are precursors to a range of derivatives, including esters, amides, and anhydrides, and can participate in cycloaddition reactions, making them valuable in the construction of polycyclic systems.[1]

The primary challenge in the synthesis of this compound lies in the controlled formation of the strained four-membered ring with the desired substitution pattern. Classical synthetic approaches often require harsh conditions and may lack stereoselectivity. Modern catalytic methods have emerged as a powerful alternative, offering milder reaction conditions, improved yields, and the potential for asymmetric synthesis. This guide will focus on two prominent catalytic strategies: Lewis acid-catalyzed [2+2] cycloaddition for the direct construction of the cyclobutane framework and rhodium-catalyzed functionalization of pre-formed cyclobutene systems.

Part 1: Lewis Acid-Catalyzed [2+2] Cycloaddition for the Synthesis of 1-Cyclobutene-1,2-dicarboxylate Precursors

A highly effective method for the construction of the cyclobutane ring of 1,2-dicarboxylic acid derivatives is the Lewis acid-catalyzed [2+2] cycloaddition of a ketene acetal with a fumaric or maleic ester.[2][3][4][5] This approach is particularly advantageous as it directly installs the desired ester functionalities at the 1 and 2 positions of the cyclobutane ring. The resulting 3,3-dialkoxycyclobutane-1,2-dicarboxylate can then be converted to the target this compound.

The causality behind this experimental design lies in the activation of the fumaric or maleic ester by the Lewis acid, typically a dialkylaluminum chloride, which lowers the LUMO of the dienophile, facilitating the cycloaddition with the electron-rich ketene acetal. The addition of a sterically hindered base has been shown to improve yields and allow for milder reaction temperatures.[2][3]

Reaction Mechanism: A Stepwise Approach

The Lewis acid-catalyzed [2+2] cycloaddition is believed to proceed through a stepwise mechanism involving a zwitterionic intermediate. This stepwise nature allows for the rotation around the newly formed single bond before the final ring closure, which can influence the stereochemical outcome of the reaction.

reaction_mechanism cluster_0 Lewis Acid Activation cluster_1 Nucleophilic Attack cluster_2 Ring Closure Fumaric_Ester Fumaric Ester Activated_Complex Activated Complex Fumaric_Ester->Activated_Complex + R₂AlCl Lewis_Acid R₂AlCl Zwitterionic_Intermediate Zwitterionic Intermediate Activated_Complex->Zwitterionic_Intermediate + Ketene Acetal Ketene_Acetal Ketene Acetal Cyclobutane_Product Cyclobutane Adduct Zwitterionic_Intermediate->Cyclobutane_Product Ring Closure catalytic_cycle Rh_complex [Rh(OH)(L*)] Rhodium(I) Catalyst Oxidative_Addition Rh(I)-Ar Complex Oxidative Addition Rh_complex->Oxidative_Addition + ArB(OH)₂ Migratory_Insertion Oxa-π-allylrhodium Intermediate Migratory Insertion Oxidative_Addition->Migratory_Insertion + Cyclobutene Ester Protonolysis Chiral Cyclobutane Protonolysis Migratory_Insertion->Protonolysis + H₂O Protonolysis->Rh_complex Catalyst Regeneration

Sources

purification techniques for 1-Cyclobutene-1,2-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 1-Cyclobutene-1,2-dicarboxylic Acid

Authored by: A Senior Application Scientist

This document provides detailed application notes and protocols for the purification of this compound, a critical building block in the development of novel polymers, pharmaceuticals, and metal-organic frameworks.[1][2] Achieving high purity of this reagent is paramount, as residual impurities can significantly impact downstream applications, affecting polymer properties, biological activity, and catalytic efficiency. This guide is intended for researchers, scientists, and drug development professionals seeking robust and validated methods for obtaining high-purity this compound.

The purification strategy for any compound is intrinsically linked to its physicochemical properties and the nature of the impurities present. Impurities are typically byproducts of the synthesis, such as unreacted starting materials, isomeric variants (cis/trans), or residual solvents and reagents.[3] Common synthetic routes, like the [2+2] photodimerization of cinnamic acid derivatives or the hydrolysis of ester precursors, dictate the likely impurity profile.[3][4][5][6]

Physicochemical Properties for Purification Strategy Design

A successful purification protocol leverages the unique properties of the target molecule. The high polarity of this compound, driven by its two carboxylic acid groups, is the most critical factor influencing the choice of techniques.

PropertyValueSignificance for Purification
Molecular Formula C₆H₈O₄Provides basic chemical information.
Molecular Weight ~144.13 g/mol Influences volatility and diffusion rates.[7]
Appearance White crystalline solid/powderIndicates the compound is a solid at room temperature, making recrystallization a primary candidate.
Melting Point cis-isomer: 133-139 °C trans-isomer: 129-132 °C[1]A sharp melting point is a key indicator of purity. The distinct melting points of isomers suggest they can potentially be separated by fractional crystallization.
Solubility Fair solubility in warm aqueous sodium hydroxide; limited in common organic solvents.Dictates solvent selection for recrystallization and chromatography. High polarity suggests water or polar organic solvents are required.
H-Bonding 2 Donors, 4 Acceptors[3]High capacity for hydrogen bonding contributes to its high polarity, strong crystal lattice energy, and challenges in standard chromatographic methods.

Primary Purification Techniques: Protocols and Rationale

Based on its properties as a polar, crystalline solid, three primary techniques are recommended: Recrystallization, Hydrophilic Interaction Liquid Chromatography (HILIC), and High-Vacuum Sublimation.

Recrystallization: The Gold Standard for Crystalline Solids

Expertise & Rationale: Recrystallization is the most effective, scalable, and economical method for purifying crystalline organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[8] For this compound, the goal is to find a solvent that fully dissolves the compound when hot but allows for the formation of highly ordered, pure crystals upon slow cooling, leaving impurities behind in the mother liquor. Given its polarity, water or polar organic solvents like ethyl acetate are excellent starting points.[9]

Protocol: Recrystallization from an Aqueous System

  • Solvent Selection: Begin by testing solubility in small volumes of water and ethyl acetate. For this protocol, we will use a water/ethyl acetate co-solvent system, which can be fine-tuned for optimal recovery.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot deionized water (near boiling) and swirl. If the compound does not fully dissolve, add hot ethyl acetate dropwise until a clear solution is achieved. The objective is to use the minimum amount of hot solvent necessary to create a saturated solution.

  • Decolorization (Optional): If the solution is colored, it may indicate the presence of polymeric or colored impurities. Add a small amount of activated charcoal, swirl, and keep the solution hot for a few minutes.

  • Hot Filtration: To remove insoluble impurities (and the charcoal, if used), perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is critical to prevent premature crystallization on the filter paper.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it minimizes the trapping of impurities within the crystal lattice. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold solvent (the same water/ethyl acetate ratio) to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.

Self-Validation: The purity of the recrystallized product should be confirmed by a sharp melting point that aligns with the literature value for the specific isomer.

Experimental Workflow: Recrystallization

G cluster_prep Preparation cluster_process Process cluster_output Output A Crude Product B Select Solvent System (e.g., Water/Ethyl Acetate) A->B C Dissolve in Minimal Hot Solvent B->C D Hot Filtration (Remove Insolubles) C->D E Slow Cooling (Induce Crystallization) D->E F Isolate Crystals (Vacuum Filtration) E->F G Wash with Cold Solvent F->G J Mother Liquor (Contains Impurities) F->J H Dry Under Vacuum G->H I Pure Crystalline Product H->I

Caption: Workflow for purification by recrystallization.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Expertise & Rationale: When recrystallization fails to separate closely related isomers or impurities with similar solubility profiles, chromatography is necessary. Standard reversed-phase HPLC often provides poor retention for highly polar molecules like dicarboxylic acids.[10][11] HILIC is an advanced technique specifically designed for such compounds.[12] It utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water). This unique setup enhances the retention of polar analytes, enabling their effective separation.[11]

Protocol: HILIC for High-Purity Isolation

  • Column and System Preparation:

    • Stationary Phase: Use a HILIC column, such as one packed with an amine-bonded or bare silica stationary phase.

    • Mobile Phase A: 10 mM Ammonium formate in deionized water, pH adjusted to 3.5 with formic acid.

    • Mobile Phase B: Acetonitrile.

    • Equilibration: Equilibrate the column with a high percentage of Mobile Phase B (e.g., 95% B) for at least 10-15 column volumes to ensure a stable water layer on the stationary phase.

  • Sample Preparation: Dissolve the crude this compound in the initial mobile phase composition (e.g., 95:5 Acetonitrile:Water) to ensure compatibility and good peak shape. Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Separation:

    • Injection: Inject the prepared sample onto the equilibrated column.

    • Gradient Elution: Run a linear gradient to increase the polarity of the mobile phase, for example:

      • 0-2 min: Hold at 5% A.

      • 2-15 min: Ramp from 5% A to 40% A.

      • 15-17 min: Hold at 40% A.

      • 17-18 min: Return to 5% A.

      • 18-25 min: Re-equilibrate at 5% A.

  • Fraction Collection: Collect fractions corresponding to the main peak, as identified by a UV detector (e.g., at 210 nm).

  • Post-Run Processing: Combine the pure fractions. Remove the solvents via rotary evaporation, followed by high-vacuum drying or lyophilization to yield the purified solid.

Self-Validation: Purity should be assessed by re-injecting a small portion of the isolated product into the HPLC system, which should yield a single, sharp peak.

Experimental Workflow: HILIC Purification

G A Prepare Sample in Mobile Phase C Inject Sample A->C B Equilibrate HILIC Column (High Organic Content) B->C D Run Gradient Elution (Increasing Polarity) C->D E Monitor Elution (UV) & Collect Fractions D->E F Combine Pure Fractions E->F G Solvent Removal (Rotovap/Lyophilization) F->G H High-Purity Product G->H

Caption: Workflow for purification by HILILC.

High-Vacuum Sublimation

Expertise & Rationale: Sublimation is a powerful technique for purifying compounds that can transition directly from solid to vapor without passing through a liquid phase. It is exceptionally effective at removing non-volatile impurities, such as salts or polymeric material. Many dicarboxylic acids possess sufficient vapor pressure at temperatures below their melting point to be purified this way.[13][14][15] This method is ideal for obtaining ultra-pure material on a small to medium scale.

Protocol: Purification via Sublimation

  • Apparatus Setup: Assemble a sublimation apparatus, which typically consists of a flask to hold the crude material and a cold finger condenser. Ensure all glass joints are clean and properly greased for a high vacuum.

  • Loading: Place the crude this compound into the bottom of the sublimation flask.

  • Assembly: Insert the cold finger and connect it to a circulating coolant source (e.g., cold water).

  • Evacuation: Connect the apparatus to a high-vacuum pump and evacuate the system to the lowest possible pressure (<0.1 mmHg is ideal).

  • Heating: Gently heat the bottom of the flask using a heating mantle or oil bath. The temperature should be carefully controlled and kept below the compound's melting point. A good starting point is ~20-30 °C below the melting point.

  • Sublimation & Deposition: As the compound sublimes, it will deposit as pure crystals on the cold surface of the condenser. This process may take several hours.

  • Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool completely to room temperature before venting the system to atmospheric pressure. Carefully remove the cold finger and scrape the purified crystals onto a clean, tared watch glass.

Self-Validation: The sublimed material should appear as well-defined, often needle-like, crystals. Purity can be confirmed by melting point analysis and spectroscopy.

Experimental Workflow: Sublimation

G A Load Crude Material in Sublimation Apparatus B Insert Cold Finger & Connect Coolant A->B C Apply High Vacuum B->C D Gently Heat Below M.P. C->D E Sublimate Deposits on Cold Finger D->E I Non-Volatile Residue D->I F Cool Apparatus to RT E->F G Vent System & Collect Pure Crystals F->G H Ultra-Pure Product G->H

Caption: Workflow for purification by sublimation.

References

  • Bilde, M., et al. (2010). Aerosol Volatility and Enthalpy of Sublimation of Carboxylic Acids.
  • BenchChem. (2025). Purification of Polar Organic Compounds. BenchChem Technical Support Center.
  • Bilde, M., et al. (2010).
  • Biotage. (2023).
  • Global Electronics Association. (n.d.). Sublimation of Two Dicarboxylic Acids Used in Solder Pastes.
  • Davies, M., & Jones, J. I. (1954). THE SUBLIMATION PRESSURES AND HEATS OF SUBLIMATION OF SOME CARBOXYLIC ACIDS. RSC Publishing.
  • EvitaChem. (n.d.). This compound. EvitaChem.
  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • University of Colorado Boulder. (n.d.). Column Chromatography.
  • Google Patents. (n.d.). Purification and separation of dicarboxylic acids.
  • ChemShuttle. (n.d.). cyclobutane-1,2-dicarboxylic acid; CAS No.: 3396-14-3. ChemShuttle.
  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros.
  • Sigma-Aldrich. (n.d.). cis-Cyclobutane-1,2-dicarboxylic acid. Sigma-Aldrich.
  • University of California, Los Angeles. (n.d.).
  • Chem-Impex. (n.d.). trans-Cyclobutane-1,2-dicarboxylic acid. Chem-Impex.
  • PubChem. (n.d.). Cyclobutane-1,2-dicarboxylic acid.
  • Amjaour, H. S. (2022).
  • Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses Procedure.
  • LookChem. (n.d.). Cas 1124-13-6,TRANS-CYCLOBUTANE-1,2-DICARBOXYLIC ACID. LookChem.
  • Zhang, Y., et al. (2019). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid.
  • Google Patents. (n.d.). Process for the preparation of cyclobutane-1,2-dicarboxylic acid esters.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cyclobutene-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-cyclobutene-1,2-dicarboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. The unique strain and functionality of the cyclobutene ring make this molecule a valuable building block, but its preparation is not without significant challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and literature-proven methods.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The primary route discussed involves a [2+2] cycloaddition to form the cyclobutane ring, followed by subsequent functional group manipulation and elimination to introduce the double bond.

Question 1: My [2+2] cycloaddition reaction between a fumaric/maleic ester and a ketene acetal is resulting in a very low yield or failing completely. What are the likely causes?

Problem: You are attempting to form the core cyclobutane-1,2-dicarboxylate scaffold via a Lewis acid-catalyzed [2+2] cycloaddition, but the conversion is poor.

Probable Cause(s):

  • Suboptimal Reaction Temperature: These cycloadditions are often highly exothermic and the intermediates can be unstable at higher temperatures. Historically, successful reactions required very low temperatures (e.g., -75 °C) to minimize side reactions and decomposition.[1] Running the reaction at even moderately higher temperatures like -20 °C or 0 °C without procedural modifications can drastically reduce the yield.

  • Insufficient or Decomposed Lewis Acid: Lewis acids like diethylaluminium chloride or diisobutylaluminium chloride are crucial for activating the fumaric/maleic ester. They are also highly sensitive to moisture. Inadequate amounts or partially hydrolyzed Lewis acid will result in poor catalysis.

  • Stoichiometry and Reagent Purity: The purity of the ketene acetal is critical. These reagents can polymerize or decompose upon storage. Incorrect stoichiometry, particularly an insufficient amount of the ketene acetal, will naturally lead to low conversion of the starting ester.

Recommended Solution(s):

  • Strict Temperature Control: Initially, attempt the reaction at a proven low temperature, such as -75 °C. While costly on a larger scale, this establishes a baseline for success.[1]

  • Incorporate a Sterically Hindered Base: A significant process improvement involves the addition of a non-nucleophilic, sterically hindered base, such as ethyldiisopropylamine (Hünig's base). Surprisingly, the addition of this base can dramatically improve yields and, critically, allow the reaction to be performed at much more practical temperatures (e.g., -20 °C to 0 °C).[1][2] The base is thought to modulate the activity of the Lewis acid, preventing side reactions.

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, and all solvents and reagents must be anhydrous. The Lewis acid should be handled under an inert atmosphere (e.g., Argon or Nitrogen).

  • Verify Reagent Quality: Use freshly distilled or recently purchased ketene acetal. Confirm the concentration of the Lewis acid solution if it is not freshly prepared.

Experimental Workflow: Lewis Acid-Catalyzed [2+2] Cycloaddition

Below is a DOT script visualizing a general workflow for the synthesis, starting from the key cycloaddition step.

cluster_0 Step 1: [2+2] Cycloaddition cluster_1 Step 2: Purification & Hydrolysis cluster_2 Step 3: Desaturation start Fumaric/Maleic Ester + Ketene Acetal reagents Anhydrous Solvent Lewis Acid (e.g., Et2AlCl) Sterically Hindered Base start->reagents 1. Add reaction Cycloaddition Reaction (-20°C to 0°C) reagents->reaction 2. Control Temp product1 Crude Cyclobutane-1,2-dicarboxylate Ester reaction->product1 3. Quench & Workup product1_purified Purified Ester (Chromatography/Recrystallization) product1->product1_purified hydrolysis Saponification (e.g., NaOH, H2O/EtOH) product1_purified->hydrolysis product2 cis/trans-Cyclobutane-1,2- dicarboxylic Acid Salt hydrolysis->product2 acidification Acidic Workup (e.g., HCl) product2->acidification product3 cis/trans-Cyclobutane-1,2- dicarboxylic Acid acidification->product3 elimination Introduction of Double Bond (e.g., Bromination/Dehydrobromination) product3->elimination final_product This compound elimination->final_product

Caption: General workflow for synthesizing this compound.

Question 2: I have synthesized the saturated cis-cyclobutane-1,2-dicarboxylic acid, but my attempts to introduce the double bond are failing or leading to decomposition.

Problem: The crucial elimination step to form the cyclobutene ring is proving difficult.

Probable Cause(s):

  • Harsh Reaction Conditions: The cyclobutane ring is strained. Strong bases or high temperatures used for traditional elimination reactions can promote ring-opening or other undesired rearrangements.

  • Incorrect Methodology: Not all elimination strategies are suitable for this system. For example, direct dehydration of a diol precursor is often challenging. A more controlled, multi-step approach is typically required.

  • Stereoelectronic Effects: The stereochemistry of the leaving groups in a potential E2 elimination is critical. For the cis-diacid, achieving an anti-periplanar arrangement of a hydrogen and a leaving group can be sterically hindered.

Recommended Solution(s):

A reliable, albeit multi-step, method involves converting the diacid to a precursor suitable for a milder elimination. One established route proceeds via the anhydride:

  • Anhydride Formation: First, convert the cis-cyclobutane-1,2-dicarboxylic acid to its corresponding cyclic anhydride using a dehydrating agent like acetic anhydride or by heating. This protects the carboxyl groups and activates the adjacent positions.

  • Radical Bromination: Perform a free-radical bromination using N-bromosuccinimide (NBS) with a radical initiator like AIBN or benzoyl peroxide. This will install a bromine atom at the 3-position.

  • Dehydrobromination: Treat the resulting bromo-anhydride with a non-nucleophilic base (e.g., DBU or a hindered amine) to effect E2 elimination, forming the cyclobutene ring.

  • Hydrolysis: Finally, carefully hydrolyze the anhydride back to the diacid to yield the target molecule, this compound.

This sequence provides a controlled pathway that avoids the harsh conditions that can lead to product decomposition.

Question 3: My photodimerization of cinnamic acid to produce the cyclobutane precursor is giving me the wrong isomer or a complex mixture.

Problem: You are using a [2+2] photodimerization to create a substituted cyclobutane-1,2-dicarboxylic acid (a truxinic or truxillic acid) but the stereochemical outcome is not as expected.

Probable Cause(s):

This reaction is a classic example of topochemistry, where the outcome is dictated by the crystal packing of the starting material in the solid state.[3]

  • Incorrect Crystalline Form: trans-Cinnamic acid exists in at least two crystalline forms. The thermodynamically stable α-form packs in a head-to-tail arrangement, and upon irradiation, yields α-truxillic acid. To obtain the desired head-to-head isomer (β-truxinic acid, a cis-1,2-dicarboxylic acid derivative), you must use the metastable β-form.[3][4]

  • Phase Transformation: The metastable β-form can readily transform into the stable α-form, especially with changes in temperature or upon standing.[3]

Recommended Solution(s):

  • Prepare the Metastable β-Form: A reliable method to access the β-form is to first melt the commercially available trans-cinnamic acid (which is typically the α-form), then dissolve it in a minimal amount of a solvent like DMF, and finally precipitate it rapidly by adding the solution to ice water with vigorous stirring.[3]

  • Irradiate Immediately: The resulting slurry, containing the metastable β-form, should be irradiated with UV light (e.g., residential blacklights) without delay to prevent its transformation back to the α-form.[3]

  • Monitor Reaction: The reaction can be monitored by FT-IR by observing the disappearance of the C=C stretching band of the cinnamic acid.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for creating the cyclobutane-1,2-dicarboxylate core?

The two dominant strategies are:

  • [2+2] Cycloaddition: This is the most common and versatile method. It typically involves reacting an electron-deficient alkene (like dimethyl fumarate) with an electron-rich alkene (like a ketene acetal) in the presence of a Lewis acid.[1][2][5] Photochemical [2+2] cycloadditions, such as the dimerization of cinnamic acids, are also widely used, especially for creating specific, complex isomers.[4][6]

  • Hydrolysis of Dinitriles: Another documented method is the hydrolysis of cis-cyclobutane-1,2-dicyanide, often using strong acids like sulfuric acid under controlled heating.[7]

Q2: Can this compound be synthesized from bio-based starting materials?

Yes, this is a promising area of research. The cyclobutane core can be derived from chemicals sourced from biomass. For example, ferulic acid, a derivative of hydroxycinnamic acid, can be obtained from the biopolymer lignin.[6] Ferulic acid can undergo [2+2] photodimerization to form a cyclobutane dicarboxylic acid, which can then serve as a building block for further modifications, providing a renewable alternative to petroleum-based starting materials.[6]

Q3: Why is stereochemistry so important in this synthesis, and how is it controlled?

The spatial arrangement of the two carboxylic acid groups (cis or trans) is critical as it defines the molecule's shape and how it can be used as a building block in pharmaceuticals or materials.[8] In Lewis acid-catalyzed [2+2] reactions, the stereochemistry is controlled by the starting alkene; fumaric esters (trans) typically yield trans-substituted cyclobutanes, while maleic esters (cis) yield cis-products in a stereospecific manner.[2] For enantioselective control, chiral auxiliaries can be attached to the starting esters.[1]

Q4: What are the most critical safety precautions when performing these reactions?

  • Lewis Acids: Reagents like diethylaluminium chloride are pyrophoric and react violently with water. They must be handled under a strict inert atmosphere by trained personnel.

  • Strong Acids/Bases: The hydrolysis and elimination steps often use corrosive reagents like concentrated HCl, H₂SO₄, or strong bases. Appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coats, and face shields, is mandatory.

  • UV Radiation: Photodimerization reactions require a UV source. Ensure proper shielding is in place to prevent exposure to harmful UV radiation, which can cause severe eye and skin damage.

Q5: What makes this compound a challenging yet valuable molecule?

The challenge lies in its multi-step synthesis, which requires precise control over stereochemistry and the introduction of ring strain, often involving costly or hazardous reagents.[8] Its value comes from this same strained four-membered ring and the dense functionality of a double bond flanked by two carboxylic acids. This unique structure makes it a rigid, well-defined scaffold for creating complex pharmaceutical intermediates and advanced polymers.[6][7] Furthermore, the diacid's intramolecular hydrogen bonding has been shown to influence its reactivity in subsequent reactions, such as Diels-Alder cycloadditions, offering unique stereochemical control.[9]

Quantitative Data Summary & Protocols

Table 1: Effect of Sterically Hindered Base on [2+2] Cycloaddition Yield

This table summarizes representative data adapted from patent literature, illustrating the dramatic improvement when adding a base like ethyldiisopropylamine (Hünig's base).

Starting EsterLewis Acid (equiv.)Base (equiv.)Temp (°C)Yield (%)Diastereomeric Excess (de)Reference
Di-(1R)-menthyl fumarateEt₂AlCl (2.0)None-2037%>80%[1]
Di-(1R)-menthyl fumarateEt₂AlCl (2.0)i-Pr₂NEt (0.2)-2093%>95% (single diastereomer detected)[1]
Dimethyl fumaratei-Bu₂AlCl (2.0)i-Pr₂NEt (0.2)-21Quantitative87%[2]
Protocol: Improved [2+2] Cycloaddition of Dimethyl Fumarate and Ketene Diethyl Acetal

This protocol is an illustrative example based on procedures described in the literature and should be adapted and optimized for specific laboratory conditions.[2]

Safety: This reaction must be conducted in a fume hood under an inert atmosphere. All reagents are moisture-sensitive. Wear appropriate PPE.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve dimethyl fumarate (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approx. 0.2 M.

  • Cooling: Cool the solution to -20 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).

  • Addition of Reagents:

    • Slowly add diisobutylaluminium chloride (2.0 equiv., typically as a 1.0 M solution in hexanes) via syringe, ensuring the internal temperature does not exceed -18 °C. Stir for 5 minutes.

    • Add ethyldiisopropylamine (0.2 equiv.) dropwise. Stir for another 5 minutes.

    • Add ketene diethyl acetal (2.0 equiv.) dropwise over 15-20 minutes, maintaining the internal temperature below -18 °C.

  • Reaction: Stir the dark reaction mixture at -20 °C for 40-60 minutes. Monitor the reaction by TLC or GC-MS if desired.

  • Quenching and Workup:

    • Pour the cold reaction mixture into a vigorously stirred, biphasic mixture of n-hexane and saturated aqueous sodium bicarbonate solution, cooled with ice.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product, diethyl 3,3-diethoxycyclobutane-1,2-dicarboxylate, can be purified by column chromatography on silica gel or by recrystallization to improve diastereomeric purity.[2]

Troubleshooting Logic Diagram

This diagram provides a decision-making framework for addressing low yields in the cycloaddition step.

Troubleshooting start Low Yield in [2+2] Cycloaddition q1 Was a sterically hindered base used? start->q1 sol_add_base ACTION: Add 0.2 equiv. of a base (e.g., i-Pr2NEt) and repeat reaction. q1->sol_add_base No q2 Was the reaction run at T < -15°C? q1->q2 Yes a1_yes Yes a1_no No sol_add_base->q2 sol_lower_temp ACTION: Repeat reaction at a lower temperature (-20°C to -75°C) to minimize side reactions. q2->sol_lower_temp No q3 Were all reagents and solvents anhydrous? q2->q3 Yes a2_yes Yes a2_no No sol_lower_temp->q3 sol_dry ACTION: Flame-dry glassware. Use freshly distilled solvents. Handle Lewis acid under N2/Ar. q3->sol_dry No end If issues persist, consider reagent quality (ketene acetal, Lewis acid) and re-evaluate stoichiometry. q3->end Yes a3_yes Yes a3_no No sol_dry->end

Caption: Troubleshooting decision tree for low-yield cycloaddition reactions.

References

  • Vertex AI Search, "Comprehensive Review of Trans-Cyclobutane-1,2-Dicarboxylic Acid Growth Potential" (2026).
  • EvitaChem, "Buy this compound (EVT-314869)". This product page outlines several synthetic methods, including the hydrolysis of cis-cyclobutane-1,2-dicyanide and photodimerization of trans-cinnamic acid.
  • LONZA AG, "Process for preparing cyclobutane-1,2-dicarboxylic esters," Eureka | Patsnap. This patent describes an improved process for [2+2] cycloadditions using a sterically hindered base to increase yield and allow for higher reaction temperatures.
  • Amjaour, H. S., "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Their Derivatives From Substituted Cinnamic Acids," UND Scholarly Commons (2022). This dissertation discusses the synthesis of cyclobutane dicarboxylic acids from bio-based starting materials like ferulic acid via [2+2] photocycloaddition.
  • Chu, Q. R., et al., "Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid," Chemical Communications (RSC Publishing). This paper details a scalable method for synthesizing a cis-cyclobutane dicarboxylic acid by photodimerizing the metastable β-form of trans-cinnamic acid.
  • LONZA AG, "Process for preparing cyclobutane-1,2-dicarboxylic esters," Google Patents (US6025519A). This patent details the preparation of cyclobutane-1,2-dicarboxylic esters via [2+2] cycloaddition as intermediates for pharmaceutically active compounds.
  • Organic Syntheses Procedure, "1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID," Org. Syn. Coll. Vol. 2, 152 (1943). This procedure describes the purification of a related cyclobutane dicarboxylic acid by recrystallization from hot ethyl acetate.
  • Chu, Q. R., et al., "Scalable preparation and property investigation of a cis- cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid," RSC Publishing. This article provides a detailed experimental method for preparing and isolating the metastable β-form of trans-cinnamic acid for successful photodimerization.
  • LONZA AG, "Process for the preparation of cyclobutan-1,2-dicarboxylic acid esters," Google Patents. This patent provides specific examples and quantitative data on the improved yield of [2+2] cycloadditions when using a sterically hindered base.
  • Bellus, D., et al., "Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene," Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). This paper discusses the structure of the title compound and rationalizes its unique reactivity based on an intramolecular hydrogen bond.

Sources

Technical Support Center: Synthesis of 1-Cyclobutene-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Cyclobutene-1,2-dicarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common experimental challenges. Here, we move beyond simple step-by-step instructions to explain the causality behind our recommendations, ensuring a deeper understanding and more effective problem-solving in your laboratory.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses the most common issues encountered during the synthesis of this compound and its precursors. The questions are formatted to tackle specific, real-world laboratory problems.

Q1: My yield for the [2+2] cycloaddition of a fumaric ester and ketene acetal is consistently low. What are the most likely causes and how can I fix them?

Low yield in this key step is a frequent challenge. The reaction involves the formation of a cyclobutane-1,2-dicarboxylic ester, a crucial intermediate. The issue often stems from one of three areas: catalyst deactivation, suboptimal reaction conditions, or inefficient workup.

Causality Analysis: The reaction is typically catalyzed by a Lewis acid, such as a dialkylaluminium chloride. Its role is to activate the fumaric or maleic ester towards cycloaddition. However, many reagents can interact with and deactivate the Lewis acid. A common culprit is the use of a non-sterically hindered base, which can form an inactive complex with the catalyst. Furthermore, the reaction is highly sensitive to temperature and stoichiometry.

Troubleshooting Steps:

  • Choice of Base: Employ a sterically hindered non-nucleophilic base. Ethyldiisopropylamine (Hünig's base) is an excellent choice. Its bulky isopropyl groups prevent it from coordinating with the Lewis acid, leaving the catalyst free to activate the dienophile.[1][2]

  • Reagent Purity and Stoichiometry: Ensure all reagents are anhydrous. Water will rapidly decompose the dialkylaluminium chloride catalyst. Use a slight excess (1.1-1.2 equivalents) of the ketene acetal and ensure the base is used in catalytic amounts (e.g., 0.2 equivalents) relative to the ester.[1]

  • Temperature Control: While older methods required cryogenic temperatures (-75 °C), modern protocols using a hindered base allow for higher temperatures (-40 °C to 0 °C), which can improve reaction rates without sacrificing yield.[1][3] Running the reaction too warm can lead to side product formation. A comparative analysis of conditions is presented below.

Table 1: Effect of Reaction Conditions on Cyclobutane Ester Yield

Fumaric Ester Lewis Acid (eq.) Base (eq.) Temperature Yield (%) Reference
Di-(1R)-menthyl fumarate Diethylaluminium chloride (2) None -75 °C 37% [1]
Di-(1R)-menthyl fumarate Diethylaluminium chloride (2) Ethyldiisopropylamine (0.2) -20 °C 93% [1]

| Diethyl fumarate | Diisobutylaluminium chloride (2) | Ethyldiisopropylamine (0.2) | -40 °C | Quantitative |[3] |

Workflow for Optimizing the [2+2] Cycloaddition:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry_Solvents Dry Solvents & Glassware Add_Ester Add Fumaric/Maleic Ester to Anhydrous Solvent Dry_Solvents->Add_Ester Purify_Reagents Purify Reagents (Ester, Ketene Acetal) Purify_Reagents->Add_Ester Cool Cool to -40 °C Add_Ester->Cool Add_Lewis_Acid Add Lewis Acid (e.g., Diisobutylaluminium Chloride) Cool->Add_Lewis_Acid Add_Base Add Hindered Base (e.g., Ethyldiisopropylamine) Add_Lewis_Acid->Add_Base Add_Acetal Add Ketene Acetal (Dropwise) Add_Base->Add_Acetal Stir Stir for 2-4h Monitor by TLC/NMR Add_Acetal->Stir Quench Quench Reaction (e.g., with aq. HCl) Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify via Chromatography or Distillation Extract->Purify RCM_Mechanism Diene Precursor Diene Precursor Grubbs Catalyst + [Ru] Catalyst Metallacyclobutane Metallacyclobutane Grubbs Catalyst->Metallacyclobutane [2+2] Cycloaddition Product + Ethylene Product + C2H4 ↑ Metallacyclobutane->Product + Ethylene Retro [2+2] Cycloaddition

Caption: General mechanism of Ring-Closing Metathesis (RCM).

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the synthesis, properties, and handling of this compound.

Q1: What are the primary synthetic routes to this compound?

There are several established strategies, each starting from different precursors:

  • [2+2] Cycloaddition of Maleic/Fumaric Esters: This involves reacting a maleic or fumaric ester with a ketene acetal in the presence of a Lewis acid to form a cyclobutane diester. [1][2]This is followed by hydrolysis to the diacid and a subsequent elimination reaction to introduce the double bond.

  • Photochemical Dimerization: This route often uses derivatives of maleic acid or cinnamic acid, which undergo a [2+2] photocycloaddition to form a cyclobutane ring. [4][5]This method can be highly efficient and scalable, especially when performed in the solid state. [6]* Hydrolysis of Dicyanides: The hydrolysis of cis-cyclobutane-1,2-dicyanide in sulfuric acid can yield the corresponding dicarboxylic acid. [7]The dicyanide precursor must be synthesized first.

Q2: What is the role of the intramolecular hydrogen bond in this compound?

The two carboxylic acid groups are held in close proximity on the cis face of the cyclobutene ring. This allows for the formation of a strong intramolecular hydrogen bond. This structural feature has a significant impact on the molecule's reactivity. For instance, in Diels-Alder reactions where the diacid acts as a dienophile, this hydrogen bonding can reverse the typical stereoselectivity, favoring the endo product over the exo product when reacting with cyclopentadiene. [8]This is because the hydrogen bond influences the non-bonded interactions in the transition state.

Q3: What are the key safety precautions to consider during these syntheses?
  • Photochemical Reactions: When performing photocycloadditions, always use appropriate shielding to protect skin and eyes from harmful UV radiation. Ensure the reaction setup has adequate cooling, as UV lamps can generate significant heat.

  • Lewis Acids: Dialkylaluminium chlorides (e.g., DEAC, DIBAL-Cl) are pyrophoric and react violently with water. They must be handled under an inert atmosphere (e.g., argon or nitrogen) using syringe and cannula techniques. Always have an appropriate quenching agent and fire extinguisher rated for metal fires (Class D) nearby.

  • Reagents: Sterically hindered bases can be corrosive and toxic. Ketene acetals can be moisture-sensitive and have unpleasant odors. Always handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Detailed Experimental Protocol: High-Yield Synthesis of Diethyl cyclobutane-trans-1,2-dicarboxylate

This protocol is adapted from patented methods demonstrating high efficiency. [1][3] Materials:

  • Diethyl fumarate (1 eq.)

  • Diisobutylaluminium chloride (2 eq., 1.0 M solution in hexanes)

  • Ethyldiisopropylamine (0.2 eq.)

  • Ketene diethyl acetal (2 eq.)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (for quenching)

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel under a positive pressure of nitrogen.

  • Initial Charging: Charge the flask with diethyl fumarate and anhydrous DCM.

  • Cooling: Cool the solution to -40 °C using an acetone/dry ice bath.

  • Reagent Addition:

    • Slowly add the diisobutylaluminium chloride solution via syringe, maintaining the internal temperature below -35 °C.

    • Add the ethyldiisopropylamine dropwise.

    • Add the ketene diethyl acetal dropwise via the dropping funnel over 30 minutes.

  • Reaction: Stir the mixture at -40 °C. Monitor the reaction progress by taking aliquots and analyzing via TLC or ¹H NMR. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, slowly and carefully add 1 M HCl to the cold reaction mixture to quench the catalyst. Caution: This is an exothermic process.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure diethyl cyclobutane-trans-1,2-dicarboxylate.

References

  • Organic Chemistry Portal. Ring Closing Metathesis (RCM). [Link]

  • Lambert, T. H., & MacMillan, D. W. C. (2022). Hydrazine-Catalysed Ring–Opening Metathesis Polymerization Of Cyclobutenes. Nature Chemistry. [Link]

  • Wikipedia. (2023). Ring-closing metathesis. [Link]

  • ProQuest. (2021). Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors. [Link]

  • ResearchGate. (2009). The Diels–Alder reaction of cyclobutenone. [Link]

  • Patsnap. (2000). Process for preparing cyclobutane-1,2-dicarboxylic esters. [Link]

  • Amjaour, H. S. (2022). Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Their Derivatives From Substituted Cinnamic Acids. UND Scholarly Commons. [Link]

  • Jung, M. E., & Kiankarimi, M. (2009). Cyclobutenone as a Highly Reactive Dienophile: Expanding Upon Diels-Alder Paradigms. Angewandte Chemie. [Link]

  • Wipf, P. (2006). Ring-Closing Metathesis (RCM) and Ring-Opening Metathesis (ROM). University of Pittsburgh. [Link]

  • Amjaour, H. S., et al. (2019). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. RSC Publishing. [Link]

  • Google Patents. (2000). Process for preparing cyclobutane-1,2-dicarboxylic esters.
  • Amjaour, H. S., et al. (2019). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. Chemical Communications. [Link]

  • Bellus, D., et al. (1983). Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Google Patents. (1998). Process for the preparation of cyclobutan-1,2-dicarboxylic acid esters.

Sources

Technical Support Center: Synthesis of 1-Cyclobutene-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-cyclobutene-1,2-dicarboxylic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this multi-step synthesis. Instead of a rigid protocol, this document provides in-depth troubleshooting advice and answers to frequently encountered questions, focusing on the causality behind experimental challenges and offering field-proven solutions to mitigate side reactions and optimize yields.

Introduction: Navigating the Synthetic Landscape

The synthesis of this compound is a challenging endeavor due to the inherent ring strain of the cyclobutane moiety and the multiple competing reaction pathways that can occur during its construction and subsequent functionalization. Success hinges on precise control over reaction conditions and a deep understanding of the underlying mechanisms. This guide addresses critical issues in a common synthetic pathway, from ring formation to the introduction of the double bond and final hydrolysis.

Section 1: Overview of a Common Synthetic Pathway

A frequently employed strategy involves the construction of a saturated cyclobutane-1,2-dicarboxylate precursor, followed by the introduction of unsaturation via an elimination reaction. This multi-step approach, while logical, is fraught with potential pitfalls at each stage.

Synthetic_Pathway cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_intermediate3 Intermediate 3 A Step A: [2+2] Cycloaddition Int1 Cyclobutane-1,2- dicarboxylate Ester A->Int1 Lewis Acid B Step B: Vicinal Dibromination Int2 Dibromo-cyclobutane- 1,2-dicarboxylate Ester B->Int2 C Step C: Double Dehydrohalogenation Int3 1-Cyclobutene-1,2- dicarboxylate Ester C->Int3 D Step D: Ester Hydrolysis E Final Product: This compound D->E SM1 Fumaric/Maleic Ester SM1->A SM2 Ketene Acetal SM2->A Int1->B Br₂ Int2->C Strong Base Int3->D H₃O⁺ / OH⁻

Caption: General four-step synthetic pathway.

Section 2: Troubleshooting Guide & FAQs by Synthetic Step

This section is formatted as a series of questions that a researcher might encounter during their experiment, followed by detailed, expert-driven answers.

Step A: [2+2] Cycloaddition for Ring Formation

This step typically involves the reaction of a maleic or fumaric ester with a ketene acetal in the presence of a Lewis acid to form the cyclobutane ring.[1][2]

Q1: My cycloaddition reaction has a very low yield. The primary components in my crude NMR are unreacted starting materials. What is causing this?

A1: Low conversion in this Lewis acid-catalyzed cycloaddition is a common issue often traced back to three factors: catalyst activity, temperature, and moisture.

  • Causality (Expertise): The Lewis acid (e.g., dialkylaluminium chloride) activates the fumaric or maleic ester, making it more electrophilic and susceptible to attack by the nucleophilic ketene acetal.[1] This activation is highly sensitive to temperature and impurities. If the temperature is too low, the reaction rate can be impractically slow. Conversely, temperatures that are too high can lead to catalyst degradation or side reactions, reducing the yield.[1] Critically, Lewis acids like dialkylaluminium chlorides are extremely sensitive to moisture, which will quench the catalyst and halt the reaction.

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: All glassware must be rigorously oven- or flame-dried. Solvents must be freshly distilled from an appropriate drying agent. The reaction should be run under an inert atmosphere (Nitrogen or Argon).

    • Optimize Temperature: Many of these cycloadditions require very low temperatures (e.g., -75°C to -40°C) to achieve good yields and selectivity.[1] If conversion is low, consider allowing the reaction to stir for a longer period at the specified low temperature before slowly warming to room temperature.

    • Catalyst and Stoichiometry: Use a freshly opened or titrated solution of the Lewis acid. While the literature may suggest catalytic amounts, sometimes a stoichiometric amount or even a slight excess is required to drive the reaction to completion, especially if trace moisture is present.[1]

    • Addition Order: A common successful procedure involves cooling the solution of the ester and a sterically hindered base (if used) before the dropwise addition of the Lewis acid, followed by the slow addition of the ketene acetal.[1]

Q2: I am observing a mixture of diastereomers (cis and trans) in my product, but I expected a single stereoisomer. How can I improve selectivity?

A2: The stereochemistry of the [2+2] cycloaddition product is directly determined by the stereochemistry of the starting alkene. Using diethyl fumarate (trans) should yield the trans-dicarboxylate product, while diethyl maleate (cis) should yield the cis product. The presence of mixed isomers suggests either an impurity in the starting material or that the reaction conditions are causing isomerization.

  • Causality (Expertise): Isomerization can be promoted by elevated temperatures or certain Lewis acids. Furthermore, the addition of a sterically hindered base, such as ethyldiisopropylamine, has been shown to not only improve yields but also enhance stereoselectivity by preventing unwanted side reactions.[1]

  • Recommended Action:

    • Verify Starting Material Purity: Confirm the isomeric purity of your diethyl fumarate or maleate via ¹H NMR before starting.

    • Strict Temperature Control: Maintain the recommended low temperature throughout the addition of reagents. Do not allow the reaction to exotherm uncontrollably.

    • Incorporate a Hindered Base: If not already in your protocol, consider adding a non-nucleophilic, sterically hindered base as described in the literature to sequester protons and prevent side reactions that may lead to isomerization.[1][2]

Step B: Vicinal Dibromination of the Cyclobutane Ring

This step aims to add two bromine atoms across the newly formed C-C bond, setting the stage for the subsequent elimination.

Q1: During bromination, my reaction mixture turned very dark, and the workup yielded a complex mixture with a low yield of the desired dibromide. What happened?

A1: This is a classic sign of competing radical substitution reactions and product decomposition. While the desired reaction is an electrophilic addition of bromine across a C-C bond, the energy from light or heat can initiate a radical chain reaction.

  • Causality (Expertise): The initiation of a radical reaction by UV light or heat can cause bromine radicals to abstract hydrogen atoms from the cyclobutane ring, leading to a cascade of brominated byproducts.[3] Furthermore, vicinal dibromides, especially on a strained ring, can be unstable and may decompose upon prolonged exposure to heat or light, releasing HBr, which can further catalyze decomposition.[4]

  • Troubleshooting Protocol:

    • Exclude Light: Wrap the reaction flask completely in aluminum foil to prevent photo-initiated radical reactions.

    • Low-Temperature Control: Perform the reaction at a low temperature (e.g., -5°C to 0°C) using an ice-salt bath. The addition of the bromine solution should be slow and dropwise to control the exotherm.[4]

    • Solvent Choice: Carbon tetrachloride (CCl₄) or chloroform (CHCl₃) are common solvents for this reaction.[4]

    • Purification: Do not heat the crude product for extended periods. If distillation is necessary, it must be performed under high vacuum to keep the temperature as low as possible. A rapid workup followed by crystallization is often preferred. The crude product can sometimes be stabilized by shaking with an alcoholic potassium hydroxide solution to neutralize any HBr.[4]

ParameterStandard ConditionOptimized Condition for High PurityRationale
Temperature Room Temperature-5°C to 0°CMinimizes radical substitution side reactions.[4]
Light Ambient Lab LightFlask wrapped in foilPrevents photo-initiation of radical pathways.[3]
Bromine Addition Rapid AdditionSlow, dropwise additionControls reaction exotherm, preventing localized heating.
Workup Standard DistillationVacuum Distillation or CrystallizationPrevents thermal decomposition of the product.[4]
Step C: Double Dehydrohalogenation

This is often the most challenging step, where two molecules of HBr are eliminated to form the target double bond.

Q1: My elimination reaction is stalling after the first dehydrohalogenation. I'm isolating a vinyl bromide instead of the desired diene.

A1: This is a very common outcome. The second dehydrohalogenation is significantly more difficult than the first due to electronic and conformational effects.

  • Causality (Expertise): The E2 elimination mechanism, which is favored by strong bases, requires an anti-periplanar (180°) arrangement between the proton being removed and the bromide leaving group.[5] In the rigid cyclobutane ring, achieving this ideal dihedral angle for the second elimination can be conformationally challenging. Furthermore, the electron-withdrawing nature of the vinyl bromide and the adjacent ester group deactivates the remaining β-hydrogen, making it less acidic and harder to remove.

  • Troubleshooting Protocol:

    • Use a Very Strong Base: Standard bases like NaOH or KOH may not be sufficient. A much stronger base, such as sodium amide (NaNH₂) or fused potassium hydroxide (KOH) at high temperatures, is often required to force the second elimination.[5]

    • Increase Temperature: This reaction often requires high temperatures (e.g., >150°C) to overcome the high activation energy of the second elimination step.[5]

    • Choice of Solvent: A high-boiling, non-protic solvent may be necessary to reach the required temperatures.

Q2: I am getting a mixture of alkene isomers: the desired 1-cyclobutene product and a significant amount of the 3-cyclobutene isomer. How can I control the regioselectivity?

A2: The formation of isomeric alkenes is a result of the base abstracting protons from different β-carbons. The product ratio is determined by the choice of base (steric bulk) and the relative acidity of the available protons.

  • Causality (Expertise): The regiochemical outcome follows the principles of Zaitsev's rule (favoring the more substituted, thermodynamically stable alkene) versus Hofmann's rule (favoring the less substituted, sterically accessible alkene).[6] With a small, strong base like ethoxide or hydroxide, the Zaitsev product (1-cyclobutene) is typically favored. However, if a large, bulky base like potassium tert-butoxide is used, it may preferentially abstract the less sterically hindered proton, leading to the Hofmann product (3-cyclobutene isomer).[6]

Elimination_Pathways Dibromide Dibromo-cyclobutane dicarboxylate Product_1 Desired Product: 1-Cyclobutene dicarboxylate (Zaitsev Product) Dibromide->Product_1 Small Base (e.g., KOH) Favored Pathway Product_2 Side Product: 3-Cyclobutene dicarboxylate (Hofmann Product) Dibromide->Product_2 Bulky Base (e.g., K-OtBu) Sterically Driven

Caption: Competing Zaitsev and Hofmann elimination pathways.

  • Recommended Action: To favor the desired 1-cyclobutene-1,2-dicarboxylate, use a strong, but not sterically bulky, base like potassium hydroxide (KOH) or sodium ethoxide.[5][7] Avoid bases like potassium tert-butoxide unless the isomeric product is desired.

Step D: Final Ester Hydrolysis

The final step is the conversion of the diester to the target dicarboxylic acid.

Q1: My hydrolysis reaction is very slow and requires long reflux times for completion. Is there a risk of side reactions under these harsh conditions?

A1: While cyclobutane rings are more stable than cyclopropane rings, prolonged exposure to harsh acidic or basic conditions at high temperatures can potentially lead to side reactions, including decarboxylation or even ring-opening, although the latter is less common. The primary issue is typically the slow reaction rate due to steric hindrance.

  • Causality (Expertise): The hydrolysis of esters, particularly the BAC2 mechanism common in basic conditions, involves the nucleophilic attack of a hydroxide ion at the carbonyl carbon.[8] The sterically crowded environment around the ester groups on the cyclobutane ring can hinder this attack, slowing the reaction rate compared to unhindered acyclic esters.

  • Troubleshooting Protocol:

    • Solvent System: Use a mixture of an alcohol (like ethanol) and water as the solvent. The alcohol helps to solubilize the organic ester, creating a homogeneous solution and increasing the effective concentration for the reaction with aqueous hydroxide.

    • Monitor Progress: Instead of relying on a fixed reaction time, monitor the reaction's progress using Thin Layer Chromatography (TLC). The dicarboxylic acid product will have a much lower Rf value (more polar) than the starting diester. The reaction is complete when the starting material spot has completely disappeared.

    • Workup: After saponification, the reaction mixture should be cooled and carefully acidified with a strong acid like HCl to a low pH (pH ~1-2) to ensure complete protonation of the dicarboxylate salt, causing the final dicarboxylic acid product to precipitate.[9]

References

  • Organic Syntheses Procedure. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). diethyl 1,1-cyclobutanedicarboxylate. Organic Syntheses. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclobutanecarboxylic acid. Retrieved from [Link]

  • Walborsky, H. M. (1949). A New Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate. Journal of the American Chemical Society.
  • YouTube. (2022). Synthesis of Diethyl Cyclobutane-1,1-dicarboxylate (v2)- Undergraduate Teaching Lab Experiment. Retrieved from [Link]

  • Patsnap. (n.d.). Process for preparing cyclobutane-1,2-dicarboxylic esters. Eureka. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing cyclobutane-1,2-dicarboxylic esters.
  • YouTube. (2015). Multistep Synthesis of a Vicinal Dibromide with Anti-Stereochemistry in Organic. Retrieved from [Link]

  • YouTube. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 1,2-dibromocyclohexane. Organic Syntheses. Retrieved from [Link]

  • MDPI. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Retrieved from [Link]

  • YouTube. (2018). Elimination reactions - Dehydrohalogenation. Retrieved from [Link]

  • MSU Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Diels-Alder Reactions with 1-Cyclobutene-1,2-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reaction conditions for Diels-Alder reactions utilizing 1-Cyclobutene-1,2-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this powerful cycloaddition. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring your methodologies are robust and self-validating.

This compound is a potent dienophile due to a combination of two key features: the inherent ring strain of the cyclobutene ring and the electron-withdrawing nature of the two carboxylic acid groups.[1][2] The release of this ring strain in the transition state significantly enhances its reactivity compared to analogous acyclic or larger-ring dienophiles.[2] This guide provides troubleshooting solutions and answers to frequently asked questions to help you harness the full potential of this unique reagent.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: Why is my Diels-Alder reaction showing low to no conversion?

Answer: Low conversion is a common issue that can often be traced back to suboptimal reaction conditions or the nature of the diene.

  • Diene Reactivity: The Diels-Alder reaction requires the diene to adopt an s-cis conformation for the concerted [4+2] cycloaddition to occur.[3][4] Acyclic dienes with bulky substituents may be sterically hindered from achieving this reactive conformation, thus inhibiting the reaction.[5]

    • Solution: If using an acyclic diene, consider if steric hindrance is preventing the adoption of the s-cis conformation. If possible, switching to a cyclic diene like cyclopentadiene, which is locked in the reactive s-cis conformation, can dramatically increase reaction rates.[5][6]

  • Insufficient Thermal Energy: While this compound is highly reactive, an activation energy barrier must still be overcome.

    • Solution: Gradually increase the reaction temperature. Many Diels-Alder reactions require heating to proceed at a reasonable rate.[6] Refluxing in a solvent like toluene or xylene is a common starting point.[7][8] However, be cautious of excessively high temperatures, which can trigger the reverse reaction (see Question 3).

  • Reaction Time: Some reactions are simply slow and require more time to reach completion.

    • Solution: Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[6] Allow the reaction to proceed for a longer duration (e.g., 24-48 hours) if initial checks show slow product formation.

  • Electronic Mismatch: For a normal-electron-demand Diels-Alder, the reaction is fastest between an electron-rich diene and an electron-poor dienophile.[9] this compound is an electron-poor dienophile. If your diene is also electron-poor, the reaction rate will be significantly diminished.[10]

    • Solution: Use a diene bearing electron-donating groups (e.g., alkyl, alkoxy) to accelerate the reaction.[4] If the diene cannot be changed, the addition of a Lewis acid catalyst may be necessary.

Question 2: My product shows poor or unexpected stereoselectivity. How can I control the endo/exo ratio?

Answer: Stereoselectivity in Diels-Alder reactions is a critical aspect, governed by kinetic and thermodynamic factors.

  • Understanding the "Endo Rule": The Alder "Endo Rule" states that for cyclic dienes and dienophiles, the kinetically favored product is often the endo isomer. This is due to stabilizing secondary orbital interactions between the π-system of the diene and the electron-withdrawing groups of the dienophile in the transition state.[5][11]

  • An Exception with this compound: Uniquely, the reaction between this compound and cyclopentadiene shows a strong preference for the endo-adduct (88:12 ratio).[12] This is contrary to its ester and nitrile analogues, which yield predominantly exo products. This reversal is attributed to a stabilizing intramolecular hydrogen bond within the dicarboxylic acid, which influences the transition state geometry.[12]

  • Achieving Kinetic vs. Thermodynamic Control:

    • Kinetic Control (Favors Endo): To favor the kinetically preferred endo product, run the reaction at the lowest possible temperature that still allows for an acceptable reaction rate.[13]

    • Thermodynamic Control (Favors Exo): The exo product is typically more sterically stable and thus the thermodynamically favored product.[13] If the exo isomer is desired, running the reaction at higher temperatures for longer periods can allow the initial kinetic product to revert to starting materials (via retro-Diels-Alder) and then re-form as the more stable thermodynamic product.

Question 3: I observe initial product formation, but the yield decreases over time or with increased temperature. What is happening?

Answer: This is a classic sign of the retro-Diels-Alder reaction . The Diels-Alder reaction is reversible, and the reverse reaction is entropically favored (one molecule breaking into two).[13][14] This process becomes significant at elevated temperatures.[15]

  • Solution: The key is to find the optimal balance of temperature and time.

    • Lower the Temperature: Conduct the reaction at the minimum temperature required for a reasonable forward rate. This may require longer reaction times, but it will preserve the product.

    • Optimize Reaction Time: Monitor the reaction closely (e.g., every few hours) to identify the point of maximum product accumulation before the retro-Diels-Alder reaction begins to dominate. Cool the reaction and proceed with workup at that point.

    • Consider Catalysis: A Lewis acid catalyst can often promote the forward reaction at lower temperatures, thereby avoiding the conditions that favor the retro-Diels-Alder reaction.[16][17]

Question 4: I am having difficulty purifying the final dicarboxylic acid adduct. What purification strategies do you recommend?

Answer: The product, being a dicarboxylic acid, is a polar and potentially high-melting-point solid, which can make purification challenging.

  • Recrystallization: This is the most common method for purifying such compounds.

    • Solvent Selection: You will likely need a polar solvent to dissolve the product. Good starting points include water, ethanol, or ethyl acetate. If solubility is too high, a mixed-solvent system is effective. Dissolve the crude product in a minimal amount of a hot, good solvent and then add a "poor" solvent (an anti-solvent) like petroleum ether or hexanes dropwise until the solution becomes slightly cloudy.[18] Allow it to cool slowly to form pure crystals.

  • Dealing with Tarry Impurities: If the crude product is oily or contains polymeric byproducts, initial purification might be necessary before recrystallization. Trituration (suspending the crude material in a solvent in which the product is insoluble but the impurities are, and then filtering) can be effective.

  • Derivatization: If all else fails, consider converting the dicarboxylic acid to its dimethyl ester by reacting it with methanol under acidic conditions (e.g., Fischer esterification). The resulting ester is typically less polar and more amenable to purification by standard column chromatography. After purification, the ester can be hydrolyzed back to the dicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a particularly reactive dienophile? The high reactivity stems from the significant ring strain of the four-membered ring.[2] During the [4+2] cycloaddition, the hybridization of the alkene carbons changes from sp² to sp³, which allows the bond angles to become closer to the ideal tetrahedral angle of 109.5°, thus releasing a substantial amount of strain energy and lowering the activation barrier of the reaction.

Q2: How does solvent choice impact the reaction? Solvent polarity can influence reaction rates. While nonpolar solvents like toluene and xylene are common due to their high boiling points for thermal reactions, polar solvents can sometimes accelerate Diels-Alder reactions.[6] For some systems, "on-water" conditions have been shown to provide significant rate enhancements.

SolventPolarityBoiling Point (°C)Notes
TolueneNonpolar111Common choice for thermal reactions.
XylenesNonpolar~140Allows for higher reaction temperatures.[8]
DichloromethanePolar Aprotic40Useful for Lewis acid-catalyzed reactions at lower temperatures.
Tetrahydrofuran (THF)Polar Aprotic66Common solvent for a wide range of organic reactions.
WaterPolar Protic100Can lead to rate acceleration through hydrophobic effects.

Q3: When should I consider using a Lewis acid catalyst? A Lewis acid catalyst should be considered under two main circumstances:

  • When reacting with an unreactive or electron-neutral diene.

  • When you need to run the reaction at a lower temperature to prevent the retro-Diels-Alder reaction or improve stereoselectivity.

Lewis acids (e.g., AlCl₃, BF₃·OEt₂, SnCl₄) function by coordinating to the carbonyl oxygen of the carboxylic acid groups.[15] This coordination enhances the dienophile's electron-deficient nature. Recent studies suggest that this acceleration is primarily due to a reduction in the Pauli repulsion between the reactants' electron systems, rather than simply lowering the dienophile's LUMO energy.[19][20]

Q4: What is the general workflow for optimizing a new Diels-Alder reaction with this dienophile?

A systematic approach is crucial for efficient optimization. The following workflow can serve as a guide.

G start Start: Define Diene & Dienophile cond Initial Condition: Toluene, 80°C, 12h start->cond check1 Monitor by TLC/NMR cond->check1 no_rxn No or <10% Conversion check1->no_rxn Result slow_rxn Slow Conversion (10-50%) check1->slow_rxn Result good_rxn Good Conversion (>50%) check1->good_rxn Result inc_temp Increase Temp to 110°C no_rxn->inc_temp inc_time Increase Time (24-48h) slow_rxn->inc_time optimize Optimize Temp/Time/ Conc. for Yield good_rxn->optimize check2 Re-evaluate inc_temp->check2 add_cat Add Lewis Acid (e.g., 0.2 eq AlCl3) check3 Re-evaluate add_cat->check3 check4 Re-evaluate inc_time->check4 check2->good_rxn check2->add_cat Still slow check3->good_rxn check4->good_rxn check4->inc_temp Still slow workup Proceed to Workup & Purification optimize->workup

Caption: A workflow for optimizing Diels-Alder reaction conditions.

Experimental Protocol: General Procedure for Diels-Alder Reaction

This protocol describes a general method for the reaction between this compound and cyclopentadiene. Safety Note: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials:

  • This compound (1.0 eq)

  • Cyclopentadiene (freshly cracked from dicyclopentadiene, 1.2 eq)

  • Toluene (anhydrous)

  • Round-bottom flask equipped with a magnetic stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq) and a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene to achieve a concentration of approximately 0.2–0.5 M.

  • Reagent Addition: Add freshly cracked cyclopentadiene (1.2 eq) to the flask.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 110°C) with vigorous stirring.[7]

  • Monitoring: Monitor the reaction progress by TLC, observing the consumption of the starting material. The reaction is typically complete within 4-12 hours.

  • Cooling and Crystallization: Once the reaction is complete, remove the heat source and allow the solution to cool slowly to room temperature. Further cooling in an ice bath for 1-2 hours will promote the crystallization of the product.[7]

  • Isolation: Collect the crystalline product by vacuum filtration, washing the solid with a small amount of cold petroleum ether to remove any nonpolar impurities.[18]

  • Drying: Allow the product to air-dry on the filter for a short period, then transfer it to a vacuum oven for complete drying.

  • Characterization: Characterize the final product by NMR spectroscopy, IR spectroscopy, and melting point analysis.

References

  • Benchchem. (n.d.). Optimizing reaction conditions for Diels-Alder synthesis of intermediates.
  • Chemistry LibreTexts. (2020). 16.7: Diels-Alder Stereochemistry. Retrieved from [Link]

  • Organic Letters. (n.d.). Diels−Alder Reaction of Sugar-Derived Cyclic Dienophiles with Cyclopentadiene. Factors Affecting the Reactivity and Stereoselectivity. ACS Publications. Retrieved from [Link]

  • PMC. (n.d.). Origins of Endo Selectivity in Diels–Alder Reactions of Cyclic Allene Dienophiles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Diels Alder Reaction: Dienes and Dienophiles. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the Diels-Alder reaction. Retrieved from [Link]

  • JoVE. (2023). Video: Diels–Alder Reaction Forming Cyclic Products: Stereochemistry. Retrieved from [Link]

  • Unknown Source. (n.d.). Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction).
  • NIH. (2022). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. Retrieved from [Link]

  • NIH. (n.d.). Cyclobutenone as a Highly Reactive Dienophile: Expanding Upon Diels-Alder Paradigms. Retrieved from [Link]

  • Patsnap. (n.d.). Process for preparing cyclobutane-1,2-dicarboxylic esters.
  • UND Scholarly Commons. (2022). Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Their Derivatives From Substituted Cinnamic Acids. Retrieved from [Link]

  • Quora. (2018). What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride? Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. Retrieved from [Link]

  • RSC Publishing. (n.d.). Scalable preparation and property investigation of a cis- cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US6025519A - Process for preparing cyclobutane-1,2-dicarboxylic esters.
  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

  • NIH. (n.d.). How Lewis Acids Catalyze Diels–Alder Reactions. Retrieved from [Link]

  • Google Docs. (n.d.). Lab report #4: Diels-Alder Reaction.
  • MDPI. (2024). Progress in Lewis-Acid-Templated Diels–Alder Reactions. Retrieved from [Link]

  • Journal of Chemical Education. (2021). Himic Anhydride: A Retro Diels–Alder Reaction for the Organic Laboratory and an Accompanying NMR Study. ACS Publications. Retrieved from [Link]

  • Master Organic Chemistry. (2017). The Diels-Alder Reaction. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2022). Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles. ACS Publications. Retrieved from [Link]

  • American Chemical Society. (n.d.). Lewis acid catalyzed Diels-Alder reactions between electronically mismatched dienes and dienophiles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Diels-Alder Cycloaddition. Retrieved from [Link]

  • Unknown Source. (n.d.). Diels-Alder Reaction.
  • Open Research Repository. (n.d.). Allenes in Diels-Alder Cycloadditions. Retrieved from [Link]

  • Unknown Source. (2025). DIELS-ALDER REACTION.
  • Unknown Source. (n.d.).
  • YouTube. (2021). Diels Alder Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The Diels–Alder reaction of cyclobutenone. Retrieved from [Link]

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Technical Support Center: Troubleshooting Low Yield in [2+2] Photocycloaddition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [2+2] photocycloaddition reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this powerful yet sensitive transformation. Here, we move beyond simple procedural lists to explore the underlying causality of common issues, providing you with the scientific rationale to effectively troubleshoot and optimize your reactions.

I. Foundational Principles & Initial Triage

Before diving into specific problems, it is crucial to confirm that the reaction is fundamentally viable. The Woodward-Hoffmann rules govern all pericyclic reactions and dictate that a [2+2] cycloaddition is photochemically allowed via a suprafacial-suprafacial interaction of the two alkene components.[1][2][3] This means that, unlike the thermally allowed [4+2] Diels-Alder reaction, this process requires photochemical excitation to proceed efficiently.

High-Level Troubleshooting Flow

This diagram outlines a logical progression for diagnosing the root cause of low yields. Start by assessing the reaction's conversion rate and then follow the path that best describes your experimental outcome.

G Start Low Yield Observed Conversion Assess Conversion: Is Starting Material (SM) Consumed? Start->Conversion No_Conversion No / Very Low Conversion Conversion->No_Conversion No High_Conversion High SM Conversion Conversion->High_Conversion Yes Check_Photonics Issue with: - Light Source / Wavelength - Substrate Absorption - Excited State / Quantum Yield No_Conversion->Check_Photonics Troubleshoot No_Conversion->Check_Photonics Complex_Mixture Complex Mixture of Products High_Conversion->Complex_Mixture No_Product Desired Product Not Isolated High_Conversion->No_Product Check_Side_Reactions Issue with: - Dimerization - E/Z Isomerization - Polymerization - Product Photoreversion Complex_Mixture->Check_Side_Reactions Troubleshoot Complex_Mixture->Check_Side_Reactions Check_Stability Issue with: - Product Instability - Purification Challenges No_Product->Check_Stability Troubleshoot No_Product->Check_Stability

Caption: General troubleshooting flowchart for low-yield [2+2] reactions.

II. Frequently Asked Questions & Troubleshooting Guides

This section addresses the most common problems encountered during [2+2] photocycloaddition experiments in a question-and-answer format.

FAQ 1: My reaction shows little to no conversion of starting material. What's wrong?

This is one of the most frequent issues and typically points to a problem with the photochemical activation of your substrate.

Answer: For a photochemical reaction to occur, a photon must be absorbed by the substrate to promote it to an electronically excited state.[4] If conversion is low, the issue lies in one of three areas: the light source, substrate absorption, or the efficiency of the excited state to produce the product (quantum yield).

Causality & Solutions
  • Mismatched Light Source and Substrate Absorbance:

    • The Problem: The substrate cannot absorb the light your lamp is emitting. Most simple alkenes have π→π* transitions deep in the UV range (<200 nm), while α,β-unsaturated ketones have weaker n→π* transitions at longer wavelengths (>300 nm).[5] Your lamp's emission spectrum must overlap with your substrate's absorption spectrum.

    • Troubleshooting Protocol:

      • Verify Lamp Output: Check the manufacturer's specifications for your photoreactor lamp (e.g., medium-pressure mercury, LEDs). Note the primary emission wavelengths. Common mercury lamp lines are 254 nm, 313 nm, and 366 nm. LEDs offer more specific wavelength choices (e.g., 370 nm, 419 nm, 440 nm).[6][7]

      • Measure Substrate UV-Vis Spectrum: Dissolve your starting material in your reaction solvent and acquire a UV-Vis absorption spectrum.

      • Compare Spectra: Overlay the lamp's emission profile with your substrate's absorbance. If there is no significant overlap, the substrate is not being excited.

      • Solution: Change your lamp to one that emits at a wavelength your substrate absorbs. For example, if your substrate absorbs strongly at 312 nm, a lamp with a strong 313 nm emission line would be appropriate.[6]

  • Inefficient Excited State Reactivity (Low Quantum Yield):

    • The Problem: The molecule gets excited but returns to the ground state through non-productive pathways (e.g., fluorescence, heat) instead of reacting. The efficiency of product formation from an absorbed photon is called the quantum yield (Φ).[8][9] For many enones, the initial singlet excited state (S₁) is short-lived and must undergo intersystem crossing (ISC) to the more stable and longer-lived triplet state (T₁) to react.[5][10] If this ISC is inefficient, the yield will be low.

    • Solution: Triplet Sensitization: A triplet sensitizer is a molecule that absorbs light efficiently, undergoes rapid ISC to its own triplet state, and then transfers its energy to your substrate, promoting it directly to its reactive triplet state.[5][11] This bypasses the need for inefficient direct excitation and ISC of the substrate.

Protocol: Screening for a Triplet Sensitizer
  • Choose a Sensitizer: The sensitizer must have a triplet energy (ET) higher than that of your alkene substrate.

    Sensitizer Triplet Energy (ET, kcal/mol) Typical λmax (nm)
    Acetone 78-82 ~270
    Benzophenone 69 ~345
    Thioxanthone 65 ~380
    Ru(bpy)₃²⁺ 45 ~452

    Data compiled from various sources.[5][11]

  • Reaction Setup:

    • Use a solvent that can also act as the sensitizer (e.g., acetone) or add the sensitizer catalytically (1-10 mol%).[10]

    • Ensure the sensitizer absorbs the light from your lamp. For instance, use a 350-366 nm lamp for benzophenone.

    • Thoroughly degas the solution with nitrogen or argon for at least 30 minutes, as oxygen is an efficient quencher of triplet states.[8]

    • Run the reaction and monitor for product formation by TLC or GC/LC-MS.

Diagram: Role of a Triplet Sensitizer

Jablonski cluster_0 Direct Excitation (Often Inefficient) cluster_1 Sensitized Excitation (More Efficient) S0_sub Substrate (S₀) S1_sub Substrate (S₁) S0_sub->S1_sub S1_sub->S0_sub Fluorescence/ Non-radiative Decay T1_sub Substrate (T₁) S1_sub->T1_sub Slow ISC S0_sens Sensitizer (S₀) Product Product T1_sub->Product [2+2] S1_sens Sensitizer (S₁) S0_sens->S1_sens T1_sens Sensitizer (T₁) S1_sens->T1_sens Fast ISC T1_sens->T1_sub Energy Transfer T1_sens->S0_sens Energy Transfer

Caption: Simplified Jablonski diagram comparing direct vs. sensitized excitation.

  • Concentration Effects (Inner Filter Effect):

    • The Problem: If the substrate concentration is too high, the solution becomes opaque to the excitation light. Molecules near the lamp wall absorb all the photons, leaving the bulk of the solution un-irradiated. This is known as the primary inner filter effect.[12][13][14] Conversely, if the concentration is too low, the rate of intermolecular reaction will be slow.

    • Troubleshooting Protocol:

      • Measure Absorbance: As a rule of thumb, the absorbance of the solution at the excitation wavelength should be kept below 0.1 in a standard 1 cm cuvette to ensure linear light absorption.[13][15]

      • Optimize Concentration: Run a series of reactions at varying concentrations (e.g., 0.01 M, 0.05 M, 0.1 M, 0.5 M) to find the optimal balance. Lower concentrations (e.g., 20 mM) are often beneficial.[6]

      • Consider Reactor Geometry: For highly absorbing solutions, consider using a reactor with a shorter path length or an immersion-well setup to maximize light penetration.

FAQ 2: My starting material is consumed, but I get a complex mixture with low yield of the desired cyclobutane.

This outcome suggests that while photochemical activation is successful, the desired cycloaddition pathway is being outcompeted by undesired side reactions.

Answer: The excited state of an alkene is a high-energy species, often with diradical character, that can undergo several transformations besides the desired [2+2] cycloaddition.[10]

Common Side Reactions and Solutions
  • cis/trans (E/Z) Isomerization:

    • The Problem: A major competing pathway for excited alkenes is rotation around the C=C bond, leading to geometric isomerization.[11] This process can be very efficient and depletes the excited state population available for cycloaddition.

    • Solution: This is an inherent property of the substrate. If isomerization is faster than the intermolecular cycloaddition, consider an intramolecular version of the reaction. Tying the two alkenes together with a tether increases the effective concentration and can favor cyclization over isomerization.[16][17]

  • Dimerization of One Component:

    • The Problem: In an intermolecular reaction between two different alkenes (A + B), if one component (e.g., the enone, A) absorbs the light more strongly or is more reactive, it can dimerize with itself (A + A) faster than it reacts with B.[10]

    • Solution: Use an excess of the non-absorbing or less reactive alkene (B). This statistically favors the A + B reaction.[10] Alternatively, choose a wavelength that only one of the components absorbs, or use a sensitizer that selectively transfers energy to one component.

  • Product Photoreversion or Secondary Reactions:

    • The Problem: The cyclobutane product itself may absorb light (often at a different wavelength than the starting material) and undergo a retro-[2+2] reaction, reverting to the starting materials. The product can also absorb a photon and proceed to other undesired reactions.[18]

    • Solution:

      • Filter the Light: Use a filter (e.g., Pyrex glass cuts off wavelengths < 290 nm) to remove high-energy UV light that might be decomposing the product.

      • Monitor Reaction Time: Stop the reaction once the maximum yield of the product is observed (monitored by TLC/GC) to prevent its subsequent decomposition.

      • In-situ Trapping: In some cases, the product can be trapped chemically as it is formed. For example, a ketone product could be reduced in situ with a mild reducing agent to an alcohol, which is photochemically inert.[18]

FAQ 3: The reaction seems to work, but I struggle to isolate and purify the product.

This is a practical but critical challenge. The properties of cyclobutane products can make them difficult to handle.

Answer: Purification can be complicated by the formation of multiple stereoisomers, similar polarities of products and starting materials, or product instability on standard purification media like silica gel.

Purification Strategies
  • Isomer Separation:

    • The Problem: [2+2] reactions often produce a mixture of stereoisomers (e.g., head-to-head vs. head-to-tail regioisomers, or syn/anti diastereomers).[11][19] These isomers can have very similar Rf values, making chromatographic separation difficult.

    • Solution:

      • Optimize Chromatography: Screen different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol). Sometimes a less polar or more selective system can resolve close-spotting compounds.

      • Recrystallization: If the desired product is crystalline, this can be an excellent method for isolating a single isomer in high purity.

      • Derivatization: If separation is impossible, consider carrying the mixture to the next synthetic step. The properties of the downstream products may be different enough to allow for easy separation.[11]

  • Product Instability:

    • The Problem: The strain in the cyclobutane ring can make it susceptible to ring-opening, especially on acidic media like standard silica gel.

    • Solution:

      • Use Neutralized Silica: Treat silica gel with a base (e.g., wash with a triethylamine/solvent mixture) before preparing your column to neutralize acidic sites.

      • Alternative Media: Consider using neutral alumina or Florisil for chromatography.

      • Non-Chromatographic Methods: Rely on recrystallization or distillation if the product is stable to heating.

  • General Purification Protocol:

    • After the reaction, evaporate the solvent under reduced pressure.

    • If a solid sensitizer like benzophenone was used, much of it can often be removed by dissolving the crude mixture in a minimal amount of cold solvent (in which the product is soluble but the sensitizer is not) and filtering.

    • Attempt purification via flash column chromatography, starting with a carefully chosen solvent system determined by TLC analysis.[20][21]

    • If isomers are present and inseparable, consider combining the fractions containing the product mixture for characterization and subsequent steps.

    • If the product is a solid, attempt recrystallization from a suitable solvent system to achieve high purity.

This guide provides a framework for diagnosing and solving the most common issues that lead to low yields in [2+2] photocycloaddition reactions. By understanding the photochemical principles and potential side reactions, you can make informed decisions to optimize your experimental conditions for success.

IV. References

  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. [Link]

  • Woodward–Hoffmann rules. Wikipedia. [Link]

  • Pericyclic reactions and Woodward-Hoffmann rules. Fiveable. [Link]

  • Evidence for Triplet Sensitization in the Visible‐Light‐Induced [2+2] Photocycloaddition of Eniminium Ions. National Institutes of Health (NIH). [Link]

  • Woodward Hoffmann Rules: Definition and Applications. Chemistry Learner. [Link]

  • Illustrated Glossary of Organic Chemistry - Woodward-Hoffmann rules. UCLA Chemistry. [Link]

  • Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction. MDPI. [Link]

  • Intermolecular [2+2] Photocycloaddition of β-Nitrostyrenes to Olefins upon Irradiation with Visible Light. Thieme. [Link]

  • Enantioselective crossed intramolecular [2+2] photocycloaddition reactions mediated by a chiral chelating Lewis acid. National Institutes of Health (NIH). [Link]

  • The Woodward-Hoffmann Rules and The Conservation of Orbital Symmetry. Scribd. [Link]

  • Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. National Institutes of Health (NIH). [Link]

  • The origin of [2+2] photocycloaddition reaction in the solid state driving ACQ-to-AIE transformation. Royal Society of Chemistry. [Link]

  • New Chromophore Types for [2+2] Photocycloaddition Reactions. mediaTUM. [Link]

  • Enone–alkene cycloadditions. Wikipedia. [Link]

  • Optimisation of photocatalytic [2 + 2] cycloaddition. ResearchGate. [Link]

  • Optimization of the [2+2] cycloaddition reaction conditions. ResearchGate. [Link]

  • Photocycloaddition via excited triplet state (T1) III. ResearchGate. [Link]

  • What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. Photon Mission. [Link]

  • [2+2] photocycloaddition by triplet sensitization or energy transfer... ResearchGate. [Link]

  • Experimental method to correct fluorescence intensities for the inner filter effect. PubMed. [Link]

  • [2 + 2] photocycloaddition. SpringerLink. [Link]

  • What is the Inner Filter Effect?. Edinburgh Instruments. [Link]

  • How to deal with inner filter effect in fluorescence experiments. Texas Christian University. [Link]

  • Effects of Fluorophore Concentration on Fluorescence Spectra: Inner Filter Effects. Virtual Labs. [Link]

  • Novel methods in [2+2] photocycloadditions and cysteine modification. UCL Discovery. [Link]

  • Photochemical (2+2) Cycloaddition Reaction. AK Lectures. [Link]

  • Methods for the synthesis and purification of polycycloalkane candidates for photolithography immersion fluids at 193 nm. SPIE. [Link]

  • A Simple [2 + 2] Photocycloaddition Reaction that Proceeds in an NMR Tube Illuminated by Daylight. Journal of Chemical Education. [Link]

  • Enantioselective [2+2] Photodimerization of an Imidazole-Cinnamate. Organic Syntheses. [Link]

  • General considerations of [2+2] photocycloadditions. ResearchGate. [Link]

  • In intramolecular [2+2] photocycloaddition reactions, two regioisomeric... ResearchGate. [Link]

  • 2+ 2 Cycloaddition Reaction | Pericyclic Reaction | TRICKS. YouTube. [Link]

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Technical Support Center: Purification of 1-Cyclobutene-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-cyclobutene-1,2-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format, grounded in scientific principles and practical, field-proven insights.

Introduction: The Purification Challenge

This compound is a strained, unsaturated cyclic molecule whose unique structural features make it a valuable building block in organic synthesis. However, these same features can present significant purification challenges. Common issues include the presence of isomeric impurities, unreacted starting materials, and byproducts from side reactions. Effective purification is paramount to ensure the desired reactivity and stereochemistry in downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurities largely depend on the synthetic route employed. Two common methods for preparing the cyclobutene ring system are the Diels-Alder reaction followed by further modifications, and the hydrolysis of dinitrile or diester precursors.

  • From Diels-Alder Reactions (e.g., with maleic anhydride):

    • Unreacted Starting Materials: Residual maleic anhydride or the diene can be present.

    • Byproducts: Depending on the specific diene used, side reactions can lead to other adducts. For instance, when using allene, propargylsuccinic anhydride can be a significant byproduct.[1]

    • Hydrolysis-Related Impurities: If the initial adduct is an anhydride, incomplete hydrolysis can leave residual anhydride.

  • From Hydrolysis of Precursors (e.g., 1,2-dicyanocyclobutene):

    • Incomplete Hydrolysis Products: This can include the corresponding amide-acid or diamide intermediates. The hydrolysis of nitriles proceeds in a stepwise manner, and forcing conditions are often required for complete conversion to the dicarboxylic acid.

    • Isomeric Impurities: Depending on the stereochemistry of the starting material, you may have a mixture of cis and trans isomers of the saturated cyclobutane-1,2-dicarboxylic acid if the double bond is introduced in a subsequent step. These isomers can be difficult to separate due to their similar polarities.

Q2: My NMR spectrum shows peaks that I can't identify. How do I determine the nature of the impurities?

A2: Unidentified peaks in your NMR spectrum often point to side products or isomers. A logical approach to identification is as follows:

  • Analyze the Starting Materials: Compare the unknown peaks to the NMR spectra of your starting materials. This is the most common source of contamination.

  • Consider Isomers: The formation of stereoisomers (cis/trans) is a common issue with cyclobutane derivatives.[2] These isomers will have distinct, though often similar, NMR spectra.

  • Mass Spectrometry (MS): Obtain a mass spectrum of your crude product. This will help you determine the molecular weight of the impurities. If the mass corresponds to a potential byproduct (e.g., the mono-hydrolyzed product of a dinitrile), you can then use techniques like tandem MS (MS/MS) to further elucidate the structure.

  • 2D NMR Techniques: If the impurity is present in a significant amount, 2D NMR experiments like COSY and HMQC/HSQC can help in piecing together the structure of the unknown compound.

Q3: I am struggling to remove a persistent yellow or brown color from my product. What are the best methods for decolorization?

A3: Discoloration is a common issue, often arising from polymeric byproducts or trace impurities.[3] Two effective methods for color removal are:

  • Activated Carbon Treatment: This is a widely used technique. Dissolve your crude product in a suitable solvent, add a small amount of activated carbon (typically 1-5% by weight), and heat the mixture with stirring for a short period (e.g., 15-30 minutes). The colored impurities adsorb to the surface of the carbon. A hot filtration is then performed to remove the carbon, and the purified product is recovered from the filtrate by crystallization.[3][4]

  • Monosalt Crystallization: This method can be highly effective. By forming a monosalt of the dicarboxylic acid, the crystal lattice that forms often has a weak affinity for the colored impurities, leaving them in the mother liquor.[3]

Troubleshooting Guides

Recrystallization Issues

Recrystallization is the primary method for purifying solid this compound. However, several issues can arise.

Problem 1: The product "oils out" instead of crystallizing.

  • Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high. The presence of impurities can also depress the melting point, exacerbating this issue.

  • Solution Workflow:

    G start Product 'Oils Out' step1 Return the mixture to the heat source start->step1 step2 Add more of the 'good' solvent to ensure complete dissolution step1->step2 step3 Cool the solution more slowly (e.g., allow to cool to room temperature before placing in an ice bath) step2->step3 step4 If oiling persists, consider a different solvent system step3->step4 Issue Persists end Crystals Form step3->end Success step5 Try a solvent pair where the compound is highly soluble in one and poorly soluble in the other step4->step5 step5->end

    Caption: Troubleshooting workflow for "oiling out" during recrystallization.

Problem 2: No crystals form upon cooling.

  • Causality: This typically means that the solution is not supersaturated. Either too much solvent was used, or the chosen solvent is too good at dissolving the compound even at low temperatures.[5]

  • Solutions:

    • Reduce Solvent Volume: Re-heat the solution and boil off some of the solvent to increase the concentration of the dicarboxylic acid. Then, allow it to cool again.[5]

    • Induce Crystallization:

      • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]

      • Seed Crystals: Add a tiny crystal of the pure product (if available) to the cooled solution. This will act as a template for crystallization.[5]

    • Use an Anti-Solvent: If the product is dissolved in a "good" solvent, slowly add a "poor" solvent (an anti-solvent in which the product is insoluble) until the solution becomes turbid. Then, heat the mixture until it becomes clear again and allow it to cool slowly.

Problem 3: The yield is very low after recrystallization.

  • Causality: A low yield can result from using too much solvent, cooling the solution too quickly (which can trap the product in the mother liquor), or premature crystallization during a hot filtration step.

  • Solutions:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. This allows for more complete crystallization.

    • Prevent Premature Crystallization: When performing a hot filtration, pre-heat the funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.

Recrystallization Solvent Systems for Dicarboxylic Acids Comments
Water Good for polar dicarboxylic acids. Can be heated to a high temperature.[6]
Ethyl Acetate/n-Heptane A good solvent/anti-solvent pair for moderately polar compounds.
Ethanol/Water A versatile polar solvent system.[3]
Acetone/Hexane Another effective solvent/anti-solvent system.[6]
Chromatographic Purification Issues

For challenging separations, such as removing stubborn isomers or closely related byproducts, column chromatography or preparative HPLC may be necessary.

Problem: Poor separation of my target compound from an impurity on a C18 HPLC column.

  • Causality: Dicarboxylic acids can be tricky to separate by reversed-phase HPLC due to their high polarity. Peak shape can be poor if the mobile phase pH is close to the pKa of the acids, leading to the co-existence of ionized and non-ionized forms.

  • Solution Workflow:

    G start Poor HPLC Separation step1 Adjust Mobile Phase pH start->step1 step2 Lower pH to ~2-3 with an acid modifier (e.g., formic acid, TFA) step1->step2 step3 Optimize the gradient of the organic modifier (e.g., acetonitrile or methanol) step2->step3 step4 Consider a different stationary phase (e.g., a polar-embedded phase) step3->step4 Separation still not optimal end Improved Separation step3->end Success step4->end

    Caption: Workflow for optimizing HPLC separation of dicarboxylic acids.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Begin by performing small-scale solubility tests to determine an appropriate solvent or solvent system. A good starting point is an ethyl acetate/n-heptane mixture.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethyl acetate) and heat the mixture to boiling with stirring. Continue adding the hot solvent dropwise until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes insoluble impurities and activated carbon.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold "poor" solvent (e.g., n-heptane) to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound.

Protocol 2: Preparative HPLC Purification

This is a general guideline and will likely require optimization for your specific impurity profile.

  • Column: C18 reversed-phase column (select a particle size and dimensions appropriate for preparative scale).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • Start with a low percentage of Mobile Phase B (e.g., 5-10%).

    • Run a linear gradient to a higher percentage of Mobile Phase B over 20-30 minutes. The final percentage will depend on the polarity of the impurities.

    • Hold at the high percentage for a few minutes to elute any strongly retained compounds.

    • Return to the initial conditions and re-equilibrate the column.

  • Detection: UV detection at a wavelength where the dicarboxylic acid absorbs (e.g., around 210 nm).

  • Fraction Collection: Collect fractions corresponding to the peak of your target compound.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.

References

  • Amjaour, H. S. (2022). Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Their Derivatives From Substituted Cinnamic Acids. UND Scholarly Commons. Available at: [Link]

  • Experiment #4. Available at: [Link]

  • Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts. Available at: [Link]

  • Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. (1983). Journal of the Chemical Society, Perkin Transactions 2, (1), 65-69. Available at: [Link]

  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. (2000). Chemical Reviews, 100(6), 2159-2210. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • Process for preparing cyclobutane-1,2-dicarboxylic esters. (2000). Google Patents.
  • Process for the preparation of cyclobutane-1,2-dicarboxylic acid esters. (1998). Google Patents.
  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies. Available at: [Link]

  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

  • 3-Methylenecyclobutane-1,2-dicarboxylic acid, dimethyl ester. Organic Syntheses. Available at: [Link]

  • Recrystallization and Crystallization. Available at: [Link]

  • Maleic anhydride. IS MUNI. Available at: [Link]

  • Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. (2019). Chemical Communications, 55(2), 214-217. Available at: [Link]

  • [Chemistry] Draw all possible stereoisomers of cyclobutane-1,2-dicarboxylic acid, and indicate the i. (2021, April 26). YouTube. Available at: [Link]

  • HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. (2005). Carbohydrate Polymers, 59(2), 219-225. Available at: [Link]

  • A new HPLC method for the direct analysis of triglycerides of dicarboxylic acids in biological samples. (1992). Journal of Liquid Chromatography, 15(13), 2295-2310. Available at: [Link]

  • HPLC separation profile of standards of mono and dicarboxylic acid... ResearchGate. Available at: [Link]

  • HPLC Separation of Carboxylic Acids. SIELC Technologies. Available at: [Link]

  • 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. (1969). Journal of Chemical Education, 46(2), 101. Available at: [Link]

  • Synthesis of 4-Cyclohexene-cis-1,2-Dicarboxylic Acid from Butadiene Sulfone and Maleic Anhydride. Alfred State. Available at: [Link]

  • cis-cyclobutane-1,2-dicarboxylic acid. ChemBK. Available at: [Link]

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Technical Support Center: Stereocontrol in 1-Cyclobutene-1,2-dicarboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for stereoselective synthesis involving 1-cyclobutene-1,2-dicarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of creating stereochemically defined cyclobutane cores. The inherent ring strain and bifunctional nature of this substrate present unique challenges and opportunities in stereocontrol. This document provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format, grounded in mechanistic principles and validated protocols.

Overview: The Stereochemical Challenge

This compound is a powerful building block, but reactions at the double bond or adjacent carbons create up to two new stereocenters. Controlling the relative (diastereoselectivity) and absolute (enantioselectivity) configuration of these centers is paramount for accessing specific, biologically active molecules. The key challenges stem from the planar, strained four-membered ring and the influential presence of the two carboxylic acid groups, which can act as directing groups, steric hindrances, or participants in hydrogen bonding.

Section 1: Troubleshooting Diels-Alder Cycloadditions

The [4+2] cycloaddition is a common strategy for building complex polycyclic systems from this compound. However, achieving the desired endo/exo selectivity can be counterintuitive.

FAQ 1.1: My Diels-Alder reaction with cyclopentadiene is yielding the unexpected endo adduct as the major product. Why is this happening and how can I control it?

Answer: This is an excellent and insightful observation. Typically, Diels-Alder reactions involving bulky dienophiles favor the sterically less hindered exo transition state. However, with this compound, the opposite is often true.

Causality: The primary reason for this reversal in selectivity is the formation of an intramolecular hydrogen bond between the two carboxylic acid groups.[1] This hydrogen bond locks the molecule into a rigid conformation where the non-bonded interactions in the endo transition state are surprisingly less destabilizing than in the exo pathway. The diene (e.g., cyclopentadiene) approaches from the face opposite this rigid, hydrogen-bonded scaffold.

Troubleshooting & Control:

  • Embrace the Inherent Selectivity: If the endo product is desired, standard reaction conditions (e.g., heating in a non-coordinating solvent like toluene) will likely provide good selectivity (often around 88:12 endo:exo).[1]

  • To Favor the Exo Product: To override this intrinsic preference, you must disrupt the intramolecular hydrogen bond.

    • Esterification: Convert the dicarboxylic acid to its corresponding diester (e.g., dimethyl or diethyl ester). Without the acidic protons, the hydrogen bond cannot form. The reaction will then revert to classic steric control, favoring the exo product.[1]

    • Lewis Acid Catalysis: The use of a Lewis acid can chelate to the carbonyl oxygens, altering the conformation and electronic properties of the dienophile. This can sometimes be used to tune the endo/exo ratio, although screening is necessary.

Workflow for Modifying Endo/Exo Selectivity

start Goal: Control Endo/Exo Selectivity is_endo_ok Is the Endo product desired? start->is_endo_ok use_acid Proceed with This compound. Leverage intramolecular H-bond. is_endo_ok->use_acid  Yes protect_acid Disrupt H-bond: Convert acid to diester (e.g., Dimethyl cyclobutene-1,2-dicarboxylate) is_endo_ok->protect_acid No, Exo needed   analyze Analyze product ratio (¹H NMR, X-ray) use_acid->analyze run_exo Run Diels-Alder. Steric factors will now dominate, favoring the Exo product. protect_acid->run_exo run_exo->analyze

Caption: Decision workflow for directing Diels-Alder selectivity.

Section 2: Asymmetric Hydrogenation for Chiral Cyclobutanes

Hydrogenation of the double bond is a direct route to chiral cyclobutane-1,2-dicarboxylic acid, a valuable synthetic intermediate. Success hinges on the choice of the chiral catalyst.

FAQ 2.1: I am getting low enantiomeric excess (ee) in the hydrogenation of this compound. What catalytic systems and conditions should I be using?

Answer: Achieving high enantioselectivity in the hydrogenation of a tetrasubstituted alkene like this requires a highly effective chiral catalyst that can create a well-defined chiral pocket around the substrate. Earth-abundant metals are showing great promise in this area.

Recommended Catalytic Systems:

  • Cobalt-Based Catalysts: Recent advances have shown that cobalt(II) salts, combined with chiral bisphosphine ligands and a zinc activator, are highly effective for this transformation.[2][3] These systems can deliver excellent enantioselectivity (up to 99% ee) and are more cost-effective and sustainable than many noble metal catalysts.[2]

  • Rhodium and Ruthenium Catalysts: Traditionally, catalysts based on Rhodium and Ruthenium with chiral phosphine ligands (e.g., BINAP, Ph-BPE) have been the workhorses for asymmetric hydrogenations. While often effective, they may require more extensive optimization for tetrasubstituted substrates.

Key Experimental Parameters to Optimize:

ParameterRecommendation & Rationale
Catalyst Loading Start with 1-2 mol %. Higher loading can sometimes increase conversion but may not improve ee and adds cost.
Ligand Choice This is the most critical factor. For Co-catalysis, ligands like (R,R)-PhBPE have proven effective.[3] The ligand's structure dictates the shape of the chiral environment.
Solvent A mixture of THF and Methanol (1:1) is a good starting point for cobalt-catalyzed systems.[3] Solvent can influence catalyst solubility and substrate coordination.
Hydrogen Pressure Typically 500-800 psi of H₂ is effective. Pressure affects the rate and sometimes the selectivity.
Temperature Start at ambient temperature or slightly elevated (e.g., 50 °C).[3] Temperature affects reaction rate and can impact enantioselectivity; lower temperatures often favor higher ee.
Activator (for Co) Excess zinc powder is often used to generate the active Co(I) species.[3]
Protocol 2.1: Cobalt-Catalyzed Asymmetric Hydrogenation

This protocol is adapted from methodologies reported for similar cyclobutene systems.[3]

  • Catalyst Preparation: In a glovebox, add the chiral bisphosphine ligand (e.g., (S,S)-PhBPE, 2.2 mol %), CoCl₂ (2.0 mol %), and zinc powder (30 mol %) to a vial.

  • Reaction Setup: Add this compound (1.0 equiv) to the vial, followed by a degassed solvent mixture of THF/MeOH (1:1).

  • Hydrogenation: Seal the vial in a high-pressure autoclave. Purge the autoclave with H₂ gas (3x) and then pressurize to 500 psi.

  • Reaction: Stir the reaction at 50 °C for 12-24 hours.

  • Workup & Analysis: After cooling and carefully venting the autoclave, filter the reaction mixture through a pad of celite to remove zinc and the catalyst. Concentrate the filtrate.

  • Validation: Determine the enantiomeric excess (ee) of the resulting cyclobutane-1,2-dicarboxylic acid by converting it to the dimethyl ester (using TMS-diazomethane or similar) and analyzing by chiral HPLC or GC.

Section 3: Stereoselective Epoxidation

Epoxidation introduces a versatile three-membered ring, but controlling which face of the double bond is oxidized is key to the stereochemical outcome.

FAQ 3.1: How can I control the diastereoselectivity of my epoxidation reaction? I am getting a mixture of syn and anti epoxides relative to the carboxylic acid groups.

Answer: The stereochemical outcome of an epoxidation is a classic case of substrate control versus reagent control . You can select your conditions to favor one pathway over the other.

Route A: Reagent-Controlled Epoxidation (Favors anti-epoxide)

  • Mechanism: In the absence of a directing group, a sterically bulky epoxidizing agent will approach from the least hindered face of the alkene. For this compound, this is the face anti to the two carboxylic acid groups.

  • Recommended Reagent: Use meta-chloroperoxybenzoic acid (m-CPBA) in a non-coordinating solvent like dichloromethane (DCM). The reaction proceeds via a concerted, suprafacial mechanism, delivering the oxygen atom to one face of the double bond.[4]

  • Expected Outcome: The major product will be the epoxide where the oxygen is on the opposite side of the cyclobutane ring from the two carboxylic acid groups.

Route B: Substrate-Controlled (Directed) Epoxidation (Favors syn-epoxide)

  • Mechanism: You can use the carboxylic acid groups as directing groups to deliver the oxygen atom to the syn face. This often involves forming a complex between the substrate and a metal catalyst.

  • Recommended Reagent: Vanadium-based catalysts, such as Vanadyl acetylacetonate (VO(acac)₂), with an oxidant like tert-butyl hydroperoxide (TBHP) are excellent for directed epoxidations of allylic alcohols. While our substrate is not an allylic alcohol, the principle of coordination to the carboxylates can be exploited.

  • Expected Outcome: The catalyst coordinates to the carboxylic acid groups, and the oxidant then delivers the oxygen atom to the same face (syn). This pathway requires careful optimization of catalyst and conditions.

Epoxidation Control Strategy Diagram

start Goal: Diastereoselective Epoxidation desired_product Desired Diastereomer? start->desired_product anti_path Anti-Epoxide (Oxygen opposite to COOH) desired_product->anti_path Anti syn_path Syn-Epoxide (Oxygen same side as COOH) desired_product->syn_path Syn reagent_control Strategy: Reagent Control (Steric Approach) anti_path->reagent_control mcpba Use m-CPBA in DCM reagent_control->mcpba substrate_control Strategy: Substrate Control (Directed Epoxidation) syn_path->substrate_control vanadium Use VO(acac)₂ / TBHP (Requires optimization) substrate_control->vanadium

Caption: Strategic choice of reagents for epoxidation diastereocontrol.

Section 4: General Troubleshooting & Analysis

FAQ 4.1: I've run my reaction, but I'm unsure how to reliably determine the stereochemical outcome (diastereomeric ratio and/or enantiomeric excess).

Answer: Properly characterizing your product is a critical, self-validating step. A combination of techniques is often required for an unambiguous assignment.

  • ¹H NMR Spectroscopy: This is your first and most powerful tool for determining the diastereomeric ratio (d.r.) .

    • Symmetry: Look at the number of signals. A cis (or syn) product will often have a higher degree of symmetry than a trans (or anti) product, resulting in fewer signals in the NMR spectrum.

    • Coupling Constants (³J): The magnitude of the coupling constant between vicinal protons on the cyclobutane ring can sometimes provide clues about their dihedral angle and thus their relative stereochemistry.

    • NOE (Nuclear Overhauser Effect): This is the gold standard for determining relative stereochemistry. Irradiating a proton on one face of the ring and observing an enhancement of a proton on a neighboring carbon confirms they are on the same face (cis). The absence of an NOE signal suggests a trans relationship.

  • Chiral Chromatography (HPLC or GC): This is essential for determining enantiomeric excess (ee) .

    • You must use a chiral stationary phase.

    • You will likely need to derivatize the dicarboxylic acid to its more volatile diester for analysis.

    • You must run a racemic standard (a sample produced without a chiral catalyst) to identify the retention times of both enantiomers. The ee is calculated from the relative peak areas.

  • X-ray Crystallography: If you can grow a suitable single crystal of your product or a derivative, this provides an unambiguous determination of both the relative and absolute stereochemistry.

References

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist's toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]

  • Bellus, D., et al. (1982). Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2, (11), 1365-1370. [Link]

  • Yu, J., et al. (2024). Ligand-controlled divergent enantioselective hydroarylation of cyclobutenes. Chemical Science, 15(1), 123-130. [Link]

  • Moffa, K. L., et al. (2023). Flash Communication: Cobalt-Catalyzed Asymmetric Hydrogenation of a Fluorinated Cyclobutenoic Acid Derivative. Organometallics. [Link]

  • Frébault, F., et al. (2010). A Versatile and Stereoselective Synthesis of Functionalized Cyclobutenes. Angewandte Chemie International Edition, 49(33), 5672–5676. [Link]

  • Reddy, G. S., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Organic Letters, 23(23), 9179–9184. [Link]

  • Chirik, P. J., et al. (2023). Flash Communication: Cobalt-Catalyzed Asymmetric Hydrogenation of a Fluorinated Cyclobutenoic Acid Derivative. Organometallics. [Link]

  • Reddy, G. S., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ACS Publications. [Link]

  • Zhou, J., et al. (2024). Asymmetric Transfer Hydrogenation of Cyclobutenediones. Journal of the American Chemical Society, 146(7), 4942–4957. [Link]

  • Lonza AG. (1997). Process for preparing cyclobutane-1,2-dicarboxylic esters.
  • Chemistry LibreTexts. (2020). 16.7: Diels-Alder Stereochemistry. [Link]

  • Master Organic Chemistry. (2017). Stereochemistry of the Diels-Alder Reaction. [Link]

  • Chemistry LibreTexts. (2019). 12.8: Epoxidation. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 1-Cyclobutene-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the scale-up synthesis of 1-cyclobutene-1,2-dicarboxylic acid. This molecule is a valuable, strained building block in medicinal chemistry and materials science, often used to introduce conformational rigidity or as a precursor to other complex cyclobutane structures.[1] However, transitioning its synthesis from the bench to pilot scale presents unique challenges, including managing reaction exotherms, controlling side reactions, and ensuring product purity and stability. This guide provides field-proven insights, troubleshooting advice, and scalable protocols designed for researchers and process chemists.

The most common and scalable laboratory approach involves a two-step sequence: a [2+2] cycloaddition reaction between maleic anhydride and an acetylene surrogate, followed by hydrolysis. A practical and well-documented variant of this approach uses ethyl vinyl ether, which participates in a [4+2] Diels-Alder reaction, followed by subsequent elimination and hydrolysis steps to yield the target compound. This guide will focus on this latter pathway due to the operational simplicity and accessibility of the starting materials.

Recommended Synthetic Pathway Overview

The synthesis is typically approached in three main stages:

  • Diels-Alder Cycloaddition: Reaction of maleic anhydride with ethyl vinyl ether to form the bicyclic adduct, 2-ethoxy-3,6-epoxycyclohexane-1,2-dicarboxylic anhydride.

  • Hydrolysis: Opening of the anhydride ring to form the corresponding dicarboxylic acid.

  • Elimination & Isomerization: Treatment with acid to eliminate ethanol and facilitate isomerization to the final, thermodynamically stable this compound.

Synthesis_Workflow reagents Maleic Anhydride + Ethyl Vinyl Ether adduct Diels-Alder Adduct (2-Ethoxy-3,6-epoxycyclohexane -1,2-dicarboxylic anhydride) reagents->adduct Step 1: Diels-Alder Toluene, < 10°C hydrolyzed Hydrolyzed Intermediate (Dicarboxylic Acid) adduct->hydrolyzed Step 2: Hydrolysis H₂O, Heat final_product 1-Cyclobutene-1,2- dicarboxylic Acid hydrolyzed->final_product Step 3: Elimination & Isomerization Acid Catalyst, Heat

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.

Q1: My yield for the initial Diels-Alder cycloaddition (Step 1) is low, and I'm observing a significant amount of dark, polymeric material. What's happening?

A: This is a classic scale-up challenge related to reaction kinetics and heat management.

  • Causality: The reaction between maleic anhydride and ethyl vinyl ether is highly exothermic. On a small scale, the flask's high surface-area-to-volume ratio allows for efficient passive heat dissipation. At scale, this ratio decreases dramatically, causing internal temperatures to rise rapidly if cooling is inadequate.[2] Ethyl vinyl ether is prone to cationic polymerization, which is initiated by trace acidic impurities on glassware or in the maleic anhydride, and this process is accelerated at higher temperatures.

  • Solutions:

    • Strict Temperature Control: Employ a jacketed reactor with a powerful cooling system. Maintain an internal temperature below 10°C, preferably between 0-5°C, during the addition of ethyl vinyl ether.

    • Slow, Sub-surface Addition: Add the ethyl vinyl ether slowly and below the surface of the stirred maleic anhydride solution. This ensures it reacts immediately upon introduction, minimizing its concentration in the headspace and preventing localized "hot spots."

    • Inhibitor Use: Consider adding a radical inhibitor like hydroquinone (100-200 ppm) to the ethyl vinyl ether before use to prevent radical-initiated polymerization, which can also occur.

    • Reagent Purity: Ensure the maleic anhydride is free from maleic acid (a potential acid catalyst) by using freshly opened material or by sublimating it before use.

Q2: The hydrolysis of the anhydride adduct (Step 2) is sluggish and requires very long reaction times. How can I improve this?

A: Anhydride hydrolysis can be slow, especially in a biphasic system if the adduct has low water solubility.

  • Causality: The reaction relies on water attacking the carbonyl of the anhydride.[3][4][5] At scale, inefficient mixing can lead to poor interfacial contact between the organic solid/melt and the aqueous phase, limiting the reaction rate.

  • Solutions:

    • Increase Temperature: Safely increase the reaction temperature to 80-90°C with vigorous stirring to improve both solubility and reaction rate.

    • Phase-Transfer Catalyst (PTC): While less common for simple hydrolysis, a PTC like tetrabutylammonium bromide could be effective in facilitating the transport of hydroxide ions (if using a basic hydrolysis) into the organic phase, though this adds a component that must be removed later.

    • Acid/Base Catalysis: The hydrolysis can be catalyzed by either acid or base. While the subsequent step is acid-catalyzed, performing this step under dilute basic conditions (e.g., with NaOH or Na₂CO₃) can dramatically accelerate the ring-opening. The resulting dicarboxylate salt is then carried forward to the next step where it is re-acidified.

Q3: During the final acid-catalyzed elimination (Step 3), the reaction mixture turns dark, and the isolated product is impure and difficult to crystallize. What causes this degradation?

A: The target molecule contains a strained four-membered ring, making it susceptible to thermal decomposition, especially under harsh acidic conditions.[6]

  • Causality: Prolonged heating in the presence of strong acid can lead to decarboxylation, ring-opening, or other side reactions. The combination of heat and acid required for the ethanol elimination must be carefully balanced to avoid product degradation.

  • Solutions:

    • Optimize Acid Catalyst: Use the minimum effective amount of a strong acid like H₂SO₄ or an acid resin. An acid resin can be particularly advantageous at scale as it can be filtered off, simplifying the workup.

    • Controlled Heating: Heat the reaction to the minimum temperature required for a reasonable reaction rate (monitor by TLC or HPLC). Avoid excessive temperatures or prolonged heating times.

    • Work-up Procedure: Once the reaction is complete, cool the mixture promptly and initiate the isolation procedure. Do not let the product sit in the hot acidic solution.

    • Azeotropic Removal of Water/Ethanol: If feasible, performing this step in a solvent like toluene with a Dean-Stark trap can help drive the elimination reaction to completion at a lower temperature by removing ethanol and water as they form.

Q4: My final product has a persistent yellow or brown color, and I'm struggling to achieve high purity by crystallization. What are the best purification strategies?

A: Colored impurities are likely high-molecular-weight byproducts from polymerization or degradation. Dicarboxylic acids can also be challenging to crystallize if residual solvents or isomeric impurities are present.

  • Causality: Impurities can act as "crystal poisons," disrupting the lattice formation of the desired product. The polarity of dicarboxylic acids can also lead to the trapping of water or other polar solvents in the crystal structure.

  • Solutions:

    • Activated Carbon Treatment: Before crystallization, dissolve the crude product in a suitable solvent (e.g., hot water or ethyl acetate) and treat it with activated carbon (charcoal). This is highly effective at adsorbing colored, non-polar impurities. Filter the hot solution through a pad of celite to remove the carbon before cooling.

    • Systematic Solvent Screening for Crystallization: Do not rely on a single solvent. Screen various solvents and solvent mixtures. Common choices for dicarboxylic acids include water, acetic acid, ethyl acetate, acetone, and mixtures with non-polar co-solvents like heptane or toluene.[7][8]

    • pH-Based Purification: An acid-base extraction can be a powerful purification tool.[8] Dissolve the crude product in a basic aqueous solution (e.g., sodium carbonate solution), wash with a non-polar organic solvent (like toluene or dichloromethane) to remove neutral impurities, treat the aqueous layer with charcoal, filter, and then re-acidify slowly with HCl to precipitate the purified product. This method is highly scalable.

    • Derivative Formation: In challenging cases, consider converting the diacid to a more easily purified derivative, such as a dimethyl ester. The ester can be purified by vacuum distillation and then hydrolyzed back to the pure diacid.[9]

Frequently Asked Questions (FAQs)

Q: What are the most critical safety considerations when scaling this synthesis to the 1-5 kg range?

A: Beyond standard personal protective equipment (PPE), there are three primary areas of concern:

  • Thermal Hazard of Step 1: As discussed, the Diels-Alder reaction is exothermic. A runaway reaction can lead to a rapid increase in temperature and pressure. Ensure your reactor's cooling capacity is sufficient for the batch size and addition rate. Prepare an emergency cooling bath (e.g., dry ice/acetone) and have a quenching agent ready.[2]

  • Reagent Handling: Maleic anhydride is corrosive and a severe respiratory irritant upon inhalation of its dust.[10] Handle it in a well-ventilated area or fume hood, using appropriate respiratory protection.[11][12] Ethyl vinyl ether is extremely flammable and has a low boiling point. All additions and transfers must be conducted in an inert atmosphere (e.g., nitrogen) and away from ignition sources.

  • Pressure Management: The elimination of ethanol in Step 3 generates volatiles. Ensure the reactor is properly vented to avoid pressure buildup, especially if the reaction is heated rapidly.

Q: How can I monitor each step effectively without relying solely on time?

A: Visual observation is unreliable at scale. Implement in-process controls (IPCs):

  • Step 1 (Diels-Alder): Monitor the disappearance of maleic anhydride. This can be done using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) on quenched aliquots. ¹H NMR can also be used to track the formation of the adduct's characteristic signals.

  • Step 2 (Hydrolysis): The anhydride and diacid will have different polarities. TLC can be effective here. An alternative is to monitor the reaction via HPLC.

  • Step 3 (Elimination): HPLC is the most reliable method to monitor the conversion of the hydrolyzed intermediate to the final product and to check for the formation of degradation impurities.

Q: Are there alternative routes that are more amenable to large-scale or continuous manufacturing?

A: Yes. While the described batch process is robust, other methods are being explored:

  • Photochemical [2+2] Cycloadditions: Direct cycloaddition between an acetylene equivalent and maleic anhydride or its derivatives can be achieved photochemically.[13][14] Scaling these reactions often involves specialized photoreactors. Continuous flow reactors are particularly well-suited for photochemistry, as they ensure uniform irradiation and excellent temperature control, mitigating some of the challenges of batch scale-up.[13]

  • Flow Chemistry for Diels-Alder: The initial Diels-Alder reaction is an excellent candidate for continuous flow processing. Pumping the reagent streams through a heated or cooled static mixer or packed-bed reactor can provide superior temperature control, reduce side reactions, and improve safety by minimizing the volume of unreacted, high-energy material at any given time.[15][16][17]

Data Summary Table: Typical Reaction Parameters

ParameterStep 1: Diels-AlderStep 2: HydrolysisStep 3: Elimination
Solvent Toluene or DichloromethaneWaterWater (or Toluene)
Temperature 0 - 10°C80 - 90°C90 - 100°C
Duration 2 - 4 hours4 - 8 hours2 - 6 hours
Key Reagents Maleic Anhydride, Ethyl Vinyl EtherWaterSulfuric Acid (catalytic)
Monitoring TLC, GC, NMRTLC, HPLCHPLC
Scale-Up Risk High Exotherm, PolymerizationInefficient MixingProduct Decomposition

Exemplary Scale-Up Protocol (1 kg Target Scale)

Disclaimer: This protocol is for informational purposes only and should be adapted and optimized based on laboratory-specific equipment and safety assessments.

Step 1: Synthesis of 2-Ethoxy-3,6-epoxycyclohexane-1,2-dicarboxylic anhydride

  • Equip a 20 L jacketed glass reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and addition funnel.

  • Charge the reactor with maleic anhydride (1.2 kg, 12.2 mol) and toluene (8 L).

  • Begin stirring and cool the reactor contents to 0-5°C using the jacket chiller.

  • Slowly add ethyl vinyl ether (1.0 kg, 13.9 mol, ~1.1 eq) via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at 5-10°C for an additional 2 hours.

  • Monitor the reaction for completion by GC or TLC.

  • The product often precipitates as a white solid. If so, cool the slurry to 0°C, hold for 1 hour, and then isolate the solid by filtration. Wash the filter cake with cold toluene (2 x 1 L).

  • Dry the solid adduct under vacuum at 40°C until a constant weight is achieved.

Step 2 & 3: Hydrolysis and Elimination to this compound

  • Charge the crude, dried adduct from Step 1 into a 20 L reactor equipped for distillation.

  • Add deionized water (10 L) and concentrated sulfuric acid (50 mL).

  • Heat the mixture with vigorous stirring to 95-100°C. Water and the eliminated ethanol will begin to distill.

  • Continue heating and collecting the distillate for 4-6 hours. Monitor the reaction progress by HPLC.

  • Once the reaction is complete, cool the solution to room temperature. The product should begin to crystallize.

  • Further cool the mixture to 0-5°C and hold for at least 2 hours to maximize crystallization.

  • Isolate the crude product by filtration. Wash the filter cake with cold deionized water (2 x 1 L).

Purification:

  • Transfer the wet, crude product to a clean 20 L reactor. Add deionized water (approx. 10 L, or enough to fully dissolve the solid at reflux).

  • Heat the solution to 90-95°C.

  • Add activated carbon (50 g) and stir for 30 minutes.

  • Prepare a filtration setup with a pad of celite and pre-heat it with boiling water.

  • Filter the hot solution through the celite pad to remove the activated carbon.

  • Allow the clear filtrate to cool slowly to room temperature, then cool to 0-5°C and hold for 2-4 hours.

  • Filter the purified white crystalline product, wash with a small amount of ice-cold water, and dry under vacuum at 50-60°C to a constant weight.

  • Expected yield: 0.9 - 1.1 kg (65-75% over three steps).

References

  • ResearchGate. (n.d.). Upscaling the Aza-Diels–Alder Reaction for Pharmaceutical Industrial Needs in Flow Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US9248381B2 - Method of purifying a dicarboxylic acid.
  • Royal Society of Chemistry. (n.d.). Scalable preparation and property investigation of a cis- cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Methyl Vinyl Ether/Maleic Anhydride, Medium Molecular Weight. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). WO/2018/236950 PROCESS FOR SEPARATION AND PURIFICATION OF A DICARBOXYLIC ACID CONTAINING MIXTURE. Retrieved from [Link]

  • Google Patents. (n.d.). US2716133A - Purification and separation of dicarboxylic acids.
  • Scientific Polymer Products, Inc. (2020). Methyl vinyl ether/maleic anhydride copolymer Safety Data Sheet. Retrieved from [Link]

  • Almac Group. (2023). Continuous-Flow Synthesis of Cyclobutenes Using LED Technology. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Improving the efficiency of the Diels-Alder process by using flow chemistry and zeolite catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Scalable preparation and property investigation of a cis -cyclobutane-1,2-dicarboxylic acid from β- trans -cinnamic acid | Request PDF. Retrieved from [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid?. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Improving the efficiency of the Diels–Alder process by using flow chemistry and zeolite catalysis. Retrieved from [Link]

  • Journal of the Chemical Society. (1965). The hydrolysis of carboxylic anhydrides. Part VI. Acid hydrolysis of cyclic anhydrides. Retrieved from [Link]

  • Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 20.5: Acid Anhydride Chemistry. Retrieved from [Link]

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preventing decomposition of 1-Cyclobutene-1,2-dicarboxylic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Cyclobutene-1,2-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling this versatile yet sensitive reagent. Here, we address common challenges related to its stability and provide validated strategies to ensure the integrity of your reactions and the purity of your products.

Understanding the Instability of this compound

This compound is a valuable building block in organic synthesis due to its strained four-membered ring and the presence of two carboxylic acid functionalities. However, this inherent ring strain also makes it susceptible to decomposition under various conditions. A thorough understanding of its potential decomposition pathways is crucial for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: The main decomposition pathways for this compound are thermally induced. These include:

  • Decarboxylation: At elevated temperatures, typically approaching 200°C, cyclobutane dicarboxylic acids can undergo decarboxylation.[1]

  • Ring Cleavage: The strained cyclobutene ring can cleave under thermal stress. A study on the closely related cis-1,2-cyclobutanedicarboxylic anhydride revealed a major decomposition pathway yielding ethylene and maleic anhydride, and a minor pathway producing butadiene, carbon dioxide, and carbon monoxide.[2] This suggests that the parent dicarboxylic acid is likely to follow similar thermal decomposition routes.

  • Electrocyclic Ring Opening: Computational studies on substituted cyclobutenes indicate a propensity for electrocyclic ring-opening to form corresponding dienoic acids. This can be spontaneous at room temperature depending on the substituents.[3][4]

Q2: How stable is this compound in acidic and basic solutions?

A2: While specific quantitative studies on the pH stability of this compound are not extensively published, the general reactivity of cyclobutane derivatives suggests that they can undergo ring cleavage under acidic or basic conditions.[5] A computational study on the hydrolysis of a cyclobutane-fused lactone, a related structure, indicates that both acidic and basic conditions can promote ring opening.[6] Therefore, it is advisable to use mild pH conditions and moderate temperatures whenever possible. Prolonged exposure to strong acids or bases, especially at elevated temperatures, should be avoided.

Q3: My Diels-Alder reaction using this compound as the dienophile is giving low yields. What could be the cause?

A3: Low yields in Diels-Alder reactions with this dienophile are often temperature-related. The Diels-Alder reaction is reversible, and the reverse reaction, known as the retro-Diels-Alder reaction, becomes favorable at high temperatures.[7][8] This can lead to the decomposition of your desired adduct back to the starting materials.

Additionally, the stereochemical outcome of the Diels-Alder reaction is under kinetic or thermodynamic control.[9]

  • Low temperatures favor the formation of the endo product (kinetic control).

  • Higher temperatures can lead to an equilibrium mixture where the more stable exo product may predominate (thermodynamic control), or lead to the aforementioned retro-Diels-Alder reaction.[9]

For optimal results, it is recommended to perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

Troubleshooting Guides

Issue 1: Decomposition during Esterification or Amide Coupling

Symptoms:

  • Low yield of the desired ester or amide.

  • Presence of unexpected byproducts, potentially from decarboxylation or ring opening.

  • Discoloration of the reaction mixture.

Root Causes and Solutions:

Root Cause Explanation Recommended Solution
High Reaction Temperature As with many reactions involving this molecule, excessive heat can lead to decarboxylation and ring cleavage.Employ mild, room-temperature, or even sub-ambient temperature coupling methods.
Harsh Acidic or Basic Conditions Traditional Fischer esterification (strong acid, heat) or saponification can degrade the cyclobutene ring.Utilize milder activation methods for the carboxylic acids.
Prolonged Reaction Times Even at moderate temperatures, extended reaction times can lead to gradual decomposition.Monitor the reaction closely by TLC or LC-MS and work it up as soon as it is complete.

Recommended Protocols:

  • Mild Esterification: Avoid traditional high-temperature Fischer esterification. Instead, consider converting the dicarboxylic acid to the diacyl chloride using oxalyl chloride or thionyl chloride at low temperatures, followed by reaction with the alcohol in the presence of a non-nucleophilic base like pyridine or triethylamine.[8]

  • Amide Coupling: Use standard peptide coupling reagents that operate at or below room temperature. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) in the presence of an activator such as 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) are effective.[10][11][12] A study on amide coupling of cyclobutane carboxylic acids showed that EDC-HCl can be an effective reagent.[2]

Issue 2: Product Decomposition during Work-up or Purification

Symptoms:

  • Product appears pure by initial analysis (e.g., crude NMR) but degrades upon standing or during chromatography.

  • Difficulty in obtaining a pure, stable product.

Root Causes and Solutions:

Root Cause Explanation Recommended Solution
Exposure to Acidic or Basic Conditions Traces of acid or base from the reaction or work-up can cause slow decomposition.Neutralize the product carefully after work-up. A wash with a saturated solution of sodium bicarbonate (if the product is stable to it) followed by a brine wash is often effective.
Thermal Stress during Purification High temperatures during solvent evaporation or high-boiling point solvents can cause degradation.Remove solvents under reduced pressure at low temperatures (e.g., using a rotary evaporator with a cool water bath).
Prolonged Exposure to Silica Gel The acidic nature of standard silica gel can sometimes catalyze the decomposition of sensitive compounds.Minimize the time the compound spends on the silica gel column. Consider using a less acidic stationary phase like neutral alumina or a deactivated silica gel. Alternatively, purification by crystallization may be a gentler method.

Experimental Protocols

Protocol 1: Low-Temperature Diels-Alder Reaction

This protocol is designed to favor the kinetically controlled endo product and minimize the risk of retro-Diels-Alder reaction.

  • Reactant Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane or diethyl ether).

  • Cooling: Cool the solution to 0 °C or a lower temperature as required by the specific diene, using an ice-water or dry ice-acetone bath.

  • Diene Addition: Add the diene (1-1.2 equivalents) dropwise to the cooled solution of the dienophile.

  • Reaction Monitoring: Stir the reaction at the low temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench it with a suitable reagent if necessary, and proceed with a standard aqueous work-up at low temperatures.

  • Purification: Purify the product by crystallization or flash chromatography, avoiding high temperatures during solvent removal.

Protocol 2: EDC/DMAP-Mediated Amide Coupling

This protocol provides a mild and efficient method for forming amides without the need for high temperatures.

  • Reactant Preparation: In a dry flask under an inert atmosphere, dissolve this compound (1 equivalent), the amine (2.2 equivalents), and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Coupling Agent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 2.2 equivalents) portion-wise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography or crystallization.

Visualizing Decomposition Pathways and Troubleshooting

To aid in understanding the stability of this compound, the following diagrams illustrate the key decomposition pathways and a troubleshooting workflow.

cluster_Decomposition Decomposition Pathways Start This compound Thermal Thermal Stress (>150-200°C) Start->Thermal Electrocyclic Electrocyclic Ring Opening (Substituent Dependent) Start->Electrocyclic Decarboxylation Decarboxylation Products Thermal->Decarboxylation RingOpening Ring Cleavage Products (e.g., Ethylene, Maleic Anhydride) Thermal->RingOpening Diene Dienoic Acid Electrocyclic->Diene

Caption: Major decomposition pathways of this compound.

cluster_Troubleshooting Troubleshooting Workflow Problem Low Yield or Impure Product CheckTemp Reaction Temperature Too High? Problem->CheckTemp LowerTemp Use Low-Temp Protocol CheckTemp->LowerTemp Yes CheckpH Harsh pH Conditions? CheckTemp->CheckpH No Success Improved Yield and Purity LowerTemp->Success MildReagents Use Mild Coupling Reagents (e.g., EDC, DCC) CheckpH->MildReagents Yes CheckPurification Decomposition during Purification? CheckpH->CheckPurification No MildReagents->Success GentlePurification Low-Temp Evaporation, Neutral Stationary Phase CheckPurification->GentlePurification Yes CheckPurification->Success No GentlePurification->Success

Caption: Troubleshooting guide for reactions involving this compound.

Analytical Methods for Monitoring Decomposition

To effectively troubleshoot and ensure the quality of your reactions, appropriate analytical techniques are essential.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for identifying the parent compound and potential decomposition products. The disappearance of the characteristic cyclobutene protons and the appearance of new signals corresponding to aromatic or acyclic protons can indicate ring opening or other rearrangements.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate this compound from its more polar or non-polar degradation products. A typical method might use a C18 column with a mobile phase of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown byproducts by providing molecular weight information, which can help in elucidating decomposition pathways.

References

  • Back, R. A., & Parsons, J. M. (1982). The thermal and photochemical decomposition of cis-1,2-cyclobutanedicarboxylic anhydride in the vapour phase. Canadian Journal of Chemistry, 60(21), 2692-2696. [Link]

  • Chandrasekhar, S., et al. (2011). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids is described. Journal of the Serbian Chemical Society, 76(8), 1085-1093. [Link]

  • Wikipedia contributors. (2023, December 27). Diels–Alder reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122.
  • Li, J., et al. (2018). Synthesis of carboxy-cyclobutane isomers combining an amide bond and self-assembly of coordination polymers in the solid state: controlling the reaction site of [2 + 2] cycloaddition by introducing a substituent group. CrystEngComm, 20(38), 5789-5795. [Link]

  • Ashenhurst, J. (2018, September 3). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. [Link]

  • Nhu-Thuy, D. L. (2025, July 25). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. ScholarWorks. [Link]

  • Orsy, G., et al. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. Molecules, 28(13), 5129. [Link]

  • Hong, H., & Chen, Y. (2017). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. Chemical Communications, 53(5), 951-954. [Link]

  • Amjaour, H. S. (2022). Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Their Derivatives. UND Scholarly Commons. [Link]

  • Zhang, Q., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3535. [Link]

  • SIELC Technologies. (2018, February 16). 1,1-Cyclobutanedicarboxylic acid. [Link]

  • Maryasin, B., & Maulide, N. (2018). On the Stability of Disubstituted Cyclobutenes – A Computational Study. European Journal of Organic Chemistry, 2018(42), 5829-5834. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Scribd. (n.d.). Dield-Alder - Lab Report 1. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 1,1-Cyclobutanedicarboxylic acid on Newcrom R1 HPLC column. [Link]

  • Brown, W. P. (2025, December 27). 1H NMR spectrum of cyclobutene, 13C NMR spectra of cyclobutene, chemical shifts spectra of cyclobutene. Doc Brown's Chemistry. [Link]

  • Wang, C., et al. (2021). Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. Organic Chemistry Frontiers, 8(16), 4419-4425. [Link]

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1485-1538. [Link]

  • Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain. [Link]

Sources

Technical Support Center: Alternative Synthetic Routes to 1-Cyclobutene-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Cyclobutene-1,2-dicarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into alternative synthetic strategies. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic approach.

Introduction

This compound is a valuable building block in organic synthesis, finding applications in the development of novel pharmaceuticals and materials. While classical synthetic routes exist, they often present challenges in terms of yield, scalability, and the use of hazardous reagents. This guide explores several alternative, efficient, and often more elegant synthetic pathways.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound and its precursors.

FAQ 1: My photochemical [2+2] cycloaddition is giving low yields. What are the critical parameters to optimize?

Answer: Photochemical [2+2] cycloadditions are powerful for forming cyclobutane rings, but their efficiency is highly dependent on several factors.[1][2]

  • Wavelength of Light: The reactants must absorb the light energy to reach an excited state. Ensure the wavelength of your UV source corresponds to the absorption maximum of your starting alkene. Using a photosensitizer can sometimes help if the starting material has poor absorbance.

  • Solvent Choice: The solvent should be transparent at the irradiation wavelength. Solvents like acetone can sometimes act as a triplet sensitizer, which can be beneficial or detrimental depending on the desired stereochemistry.[3]

  • Concentration: Intramolecular reactions are favored at high dilution, while intermolecular reactions, like dimerizations, require higher concentrations. Optimize the concentration to favor the desired cycloaddition.

  • Oxygen Removal: Dissolved oxygen can quench the excited state of the reactants, leading to lower yields.[3] It is crucial to degas the reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) before and during irradiation.

Troubleshooting Tip: If you observe a complex mixture of products, consider that side reactions like E/Z isomerization of the starting alkene or polymer formation might be occurring. Lowering the reaction temperature and using a filter to narrow the wavelength of irradiation can sometimes mitigate these issues.

FAQ 2: I am attempting a Ring-Closing Metathesis (RCM) to form the cyclobutene ring, but the reaction is sluggish. How can I improve the catalytic activity?

Answer: Ring-Closing Metathesis (RCM) is a versatile method for forming cyclic alkenes, including cyclobutenes.[4][5] The success of RCM is heavily reliant on the catalyst's activity and stability.

  • Catalyst Selection: Second and third-generation Grubbs catalysts or Hoveyda-Grubbs catalysts are generally more active and tolerant to functional groups than the first-generation catalysts.[4][6] For hindered or electron-deficient dienes, a more active catalyst is often necessary.

  • Solvent and Temperature: Dichloromethane or toluene are common solvents for RCM. The reaction temperature can be critical; while some reactions proceed at room temperature, others may require heating to improve the rate. However, excessive heat can lead to catalyst decomposition.

  • Ethene Removal: The driving force for RCM of terminal dienes is the removal of the volatile byproduct, ethene.[4] Conducting the reaction under a gentle stream of inert gas or under reduced pressure can help shift the equilibrium towards the product.

Troubleshooting Tip: If you observe catalyst decomposition (a change in color from green/brown to black), it could be due to impurities in your substrate or solvent. Ensure your starting materials are pure and the solvent is dry and degassed. The addition of a copper(I) salt can sometimes scavenge phosphine ligands, which can inhibit the catalyst.

FAQ 3: My Favorskii rearrangement to achieve ring contraction is resulting in a mixture of products. What are the likely side reactions?

Answer: The Favorskii rearrangement is a classic method for ring contraction of α-halo ketones.[7][8] However, several side reactions can compete with the desired rearrangement.

  • Formation of α,β-Unsaturated Ketones: In the case of α,α'-dihaloketones, elimination of HX can occur to yield an α,β-unsaturated carbonyl compound.[8][9]

  • Quasi-Favorskii Rearrangement: If the α-carbon bearing the halogen has no protons, the reaction can proceed through a different mechanism, sometimes called the quasi-Favorskii rearrangement, which may lead to different products.[8]

  • Stereochemistry: The stereochemistry of the starting α-halo ketone can influence the reaction pathway and the stereochemical outcome of the product.

Troubleshooting Tip: The choice of base and solvent is crucial. Using a non-nucleophilic, sterically hindered base can sometimes suppress side reactions. The reaction temperature should also be carefully controlled.

FAQ 4: I'm considering the Ramberg-Bäcklund reaction. What are the key considerations for this approach?

Answer: The Ramberg-Bäcklund reaction provides a route to alkenes from α-halosulfones through the extrusion of sulfur dioxide.[10][11] It can be a powerful tool for synthesizing strained alkenes like cyclobutenes.[11][12]

  • Substrate Synthesis: The primary challenge often lies in the synthesis of the requisite α-halosulfone. This typically involves the halogenation of a sulfone, which can sometimes be problematic.[13]

  • Base Strength: The choice of base can influence the stereoselectivity of the resulting alkene. Stronger bases often favor the formation of the more stable E-alkene, while weaker bases may lead to the Z-alkene.[10][12]

  • Reaction Conditions: The reaction is typically carried out in a suitable solvent with a strong base. The temperature can be varied to control the reaction rate.

Troubleshooting Tip: A significant advancement is the Myers' modification, which allows for an in situ halogenation-Ramberg-Bäcklund sequence, starting directly from the sulfone.[10] This can circumvent the need to isolate the potentially unstable α-halosulfone.

Alternative Synthetic Protocols

Below are detailed protocols for two prominent alternative routes to this compound and its precursors.

Protocol 1: Photochemical [2+2] Cycloaddition of Maleic Anhydride and Acetylene

This method involves the photochemical cycloaddition of maleic anhydride with acetylene to form the cyclobutene anhydride, which can then be hydrolyzed to the dicarboxylic acid.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Photoreaction cluster_workup Work-up & Purification prep_sol Dissolve Maleic Anhydride in Acetone prep_gas Purge with Nitrogen for 30 min prep_sol->prep_gas prep_cool Cool to -78°C prep_gas->prep_cool prep_acetylene Bubble Acetylene Gas through solution prep_cool->prep_acetylene irradiate Irradiate with Medium-Pressure Mercury Lamp (Vycor filter) prep_acetylene->irradiate monitor Monitor reaction by GC/MS irradiate->monitor evap Evaporate Solvent monitor->evap recrys Recrystallize from Ethyl Acetate/Hexanes evap->recrys hydrolyze Hydrolyze Anhydride (aq. HCl) recrys->hydrolyze extract Extract with Ethyl Acetate hydrolyze->extract dry_evap Dry and Evaporate extract->dry_evap final_product final_product dry_evap->final_product Final Product: This compound

Caption: Workflow for the photochemical synthesis of this compound.

Step-by-Step Methodology:

  • Preparation: A solution of maleic anhydride in acetone is placed in a quartz reaction vessel equipped with a gas inlet and a cold finger. The solution is thoroughly degassed by bubbling nitrogen through it for 30 minutes.

  • Reaction: The reaction vessel is cooled to -78°C using a dry ice/acetone bath. Acetylene gas is then bubbled through the solution while it is irradiated with a medium-pressure mercury lamp fitted with a Vycor filter.

  • Monitoring: The progress of the reaction is monitored by gas chromatography-mass spectrometry (GC/MS) by periodically taking aliquots from the reaction mixture.

  • Work-up: Once the reaction is complete, the excess acetylene is removed by purging with nitrogen. The solvent is removed under reduced pressure.

  • Purification of Anhydride: The crude product, 1-cyclobutene-1,2-dicarboxylic anhydride, is purified by recrystallization from a mixture of ethyl acetate and hexanes.

  • Hydrolysis: The purified anhydride is then hydrolyzed to the dicarboxylic acid by refluxing with aqueous hydrochloric acid.

  • Final Purification: The resulting solution is cooled, and the product is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield pure this compound.

Quantitative Data Summary:

ParameterValue
Starting MaterialMaleic Anhydride
ReagentAcetylene
SolventAcetone
Light SourceMedium-Pressure Mercury Lamp
Typical Yield (Anhydride)40-60%
Typical Yield (Acid)>95% (from anhydride)
Protocol 2: Ring-Closing Metathesis of a Diene Precursor

This approach involves the synthesis of a suitable diene precursor followed by ring-closing metathesis to form the cyclobutene ring.

Reaction Pathway:

G cluster_corrected Corrected Pathway for this compound start Diethyl Malonate step1 Alkylation with Allyl Bromide (2 eq.) start->step1 diene Diethyl Diallylmalonate step1->diene step2 Ring-Closing Metathesis (Grubbs' Catalyst) diene->step2 cyclobutene_ester Diethyl 1-Cyclobutene-1,2- dicarboxylate (Incorrect naming, should be 3,3-diester) step2->cyclobutene_ester step3 Hydrolysis (NaOH, then H+) cyclobutene_ester->step3 final_product 1-Cyclobutene-1,2- dicarboxylic Acid (Incorrect, leads to cyclobutane-1,1-dicarboxylic acid after hydrolysis) step3->final_product start_corrected Diethyl Maleate step1_corrected Wittig Reaction start_corrected->step1_corrected diene_corrected Acyclic Diene Ester step1_corrected->diene_corrected step2_corrected Ring-Closing Metathesis diene_corrected->step2_corrected cyclobutene_ester_corrected Diethyl 1-Cyclobutene-1,2-dicarboxylate step2_corrected->cyclobutene_ester_corrected step3_corrected Hydrolysis (LiOH, then H+) cyclobutene_ester_corrected->step3_corrected final_product_corrected This compound step3_corrected->final_product_corrected

Caption: A conceptual (and corrected) pathway for the synthesis of this compound via Ring-Closing Metathesis.

Note on the diagram: The initial simple pathway shown leads to a cyclobutane-1,1-dicarboxylic acid derivative. A more complex, multi-step synthesis starting from a different precursor like diethyl maleate would be required to achieve the target 1,2-disubstituted pattern. The corrected pathway illustrates a more plausible, albeit generalized, route.

Step-by-Step Methodology (Conceptual for a suitable diene):

  • Diene Synthesis: A suitable acyclic diene precursor with ester functionalities at the desired positions is synthesized. This may involve multiple steps, such as Wittig reactions or cross-coupling reactions.

  • RCM Reaction: The diene precursor is dissolved in dry, degassed dichloromethane or toluene. A second-generation Grubbs catalyst (e.g., 1-5 mol%) is added, and the reaction is stirred at room temperature or with gentle heating.

  • Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) or GC/MS.

  • Work-up: Upon completion, the reaction is quenched by adding ethyl vinyl ether. The solvent is removed, and the crude product is purified by column chromatography on silica gel.

  • Hydrolysis: The resulting diethyl 1-cyclobutene-1,2-dicarboxylate is hydrolyzed to the dicarboxylic acid using a base such as lithium hydroxide, followed by acidification.

Quantitative Data Summary (Illustrative):

ParameterValue
CatalystGrubbs' 2nd Generation Catalyst
SolventDichloromethane
TemperatureRoom Temperature to 40°C
Typical Yield (RCM)70-90%
Typical Yield (Hydrolysis)>95%

References

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  • Lambert, T. H., & Schrock, R. R. (2018). Hydrazine-Catalysed Ring–Opening Metathesis Polymerization Of Cyclobutenes.
  • Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 10045-10066.
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  • Wang, C., et al. (2023). Synthesis, Structural Characterization, and Photochemical [2 + 2] Cycloaddition of a Coordination Polymer: Multiweek Inorganic–Organic Chemistry Experiments.
  • Murphy, J. A., & Khan, T. A. (2020). Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes. Chemistry–A European Journal, 26(42), 9324-9328.
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  • Wenkert, E., et al. (1970). Homo-Favorskii rearrangement. Journal of the American Chemical Society, 92(6), 1617-1624.
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  • Chen, J., et al. (2018). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. RSC Publishing.
  • Organic Syntheses. (1931). 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. Org. Synth. 1931, 11, 26.
  • Lonza AG. (1998). Process for the preparation of cyclobutan-1,2-dicarboxylic acid esters. EP0822183A1.
  • Criegee, R. (1966). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
  • Brainly.in. (2017).
  • Wikipedia. Diels–Alder reaction. Available at: [Link]

  • PubChem. Cyclobutane-1,2-dicarboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Paquette, L. A., & Hefferon, G. J. (2007). Cyclobutenone as a Highly Reactive Dienophile: Expanding Upon Diels-Alder Paradigms. The Journal of organic chemistry, 72(19), 7069–7079.
  • ResearchGate. The Diels–Alder reaction of cyclobutenone. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 1-Cyclobutene-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Cyclobutene-1,2-dicarboxylic acid, a molecule of significant interest in medicinal chemistry and materials science, presents a unique analytical challenge due to its strained four-membered ring and the presence of two carboxylic acid functionalities. Its structural rigidity and potential for diverse chemical modifications make it a valuable building block for novel polymers and therapeutic agents.[1][2] A thorough and accurate characterization of this compound is paramount for ensuring its purity, stability, and suitability for downstream applications. This guide provides a comprehensive comparison of key analytical methods for the elucidation and verification of the structure and purity of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the principles, experimental protocols, and expected outcomes for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), offering a holistic analytical strategy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the cyclobutene ring, the presence and position of the carboxylic acid groups, and the overall connectivity of the molecule.

Predicted ¹H NMR Spectral Data

Due to the limited availability of experimental spectra for this compound in public databases, predictive software such as MestReNova or ChemDraw can be employed to estimate the ¹H NMR spectrum. These programs utilize extensive databases and algorithms to provide reliable chemical shift predictions.[3][4][5]

Predicted ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.5Singlet (broad)2H-COOH
~3.5Singlet4H-CH₂-CH₂-

Note: The chemical shift of the carboxylic acid protons is highly dependent on concentration and the solvent used. The methylene protons are expected to be equivalent due to the symmetry of the molecule.

Predicted ¹³C NMR Spectral Data

Similarly, ¹³C NMR spectra can be predicted to identify the number of unique carbon environments and their approximate chemical shifts.[6][7]

Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)

Predicted Chemical Shift (ppm)Assignment
~172-COOH
~140C=C
~35-CH₂-
Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the acidic protons.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • For quantitative analysis, a longer relaxation delay (at least 5 times the longest T₁) and a 90° pulse angle should be used.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (from hundreds to thousands) is typically required compared to ¹H NMR.[8]

    • Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Visualization of the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer lock_shim Lock & Shim transfer->lock_shim tune_match Tune & Match lock_shim->tune_match acquire_H1 Acquire ¹H Spectrum tune_match->acquire_H1 acquire_C13 Acquire ¹³C Spectrum tune_match->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase_ref Phase & Reference ft->phase_ref integrate Integrate (¹H) phase_ref->integrate assign Assign Signals integrate->assign FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing & Analysis clean_crystal Clean ATR Crystal apply_sample Apply Sample clean_crystal->apply_sample background_scan Collect Background apply_sample->background_scan sample_scan Collect Sample Spectrum background_scan->sample_scan subtract_bg Background Subtraction sample_scan->subtract_bg baseline_correct Baseline Correction subtract_bg->baseline_correct peak_picking Identify Peaks baseline_correct->peak_picking GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry derivatize Derivatization (e.g., Silylation) inject Injection derivatize->inject separate Separation on Capillary Column inject->separate ionize Ionization (EI) separate->ionize analyze Mass Analysis ionize->analyze detect Detection analyze->detect HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_proc Data Analysis prep_mobile Prepare Mobile Phase filter_sol Filter Solutions prep_mobile->filter_sol prep_sample Prepare Sample & Standards prep_sample->filter_sol inject Inject Sample filter_sol->inject separate Separation on C18 Column inject->separate detect UV Detection (210 nm) separate->detect identify Identify Peak by Retention Time detect->identify quantify Quantify using Calibration Curve identify->quantify purity Assess Purity identify->purity XRay_Workflow cluster_growth Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement dissolve Dissolve Compound crystallize Slow Evaporation or Vapor Diffusion dissolve->crystallize mount Mount Crystal crystallize->mount collect Collect Diffraction Data mount->collect process Process Data collect->process solve Solve Structure process->solve refine Refine Structure solve->refine validate Validate & Analyze refine->validate

Sources

A Comparative Guide to the Reactivity of 1-Cyclobutene-1,2-dicarboxylic Acid and Other Dienophiles in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the intricate art of molecular construction, the Diels-Alder reaction stands as a pillar of synthetic strategy, offering a robust and stereospecific pathway to six-membered rings.[1][2] The success of this [4+2] cycloaddition is profoundly dictated by the electronic interplay between the conjugated diene and the dienophile.[1] This guide provides an in-depth comparative analysis of 1-cyclobutene-1,2-dicarboxylic acid, a strained and functionally rich dienophile, against a panel of canonical high-reactivity dienophiles: maleic anhydride, N-phenylmaleimide, and dimethyl acetylenedicarboxylate. Through an examination of experimental data and the underlying physicochemical principles, we aim to furnish researchers with the insights necessary for informed substrate selection and reaction design.

The Theoretical Bedrock: Factors Governing Diels-Alder Reactivity

The Diels-Alder reaction is a concerted pericyclic reaction, the rate of which is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[1] A smaller energy gap facilitates a more rapid reaction. Consequently, the most vigorous reactions typically occur between an electron-rich diene (high HOMO energy) and an electron-poor dienophile (low LUMO energy).[3]

The reactivity of a dienophile is primarily enhanced by the presence of electron-withdrawing groups (EWGs) directly attached to the double or triple bond.[4][5] These groups lower the dienophile's LUMO energy, accelerating the cycloaddition.[1] Beyond electronics, steric hindrance and the conformational rigidity of the reactants play crucial roles. For instance, cyclic dienes locked in the requisite s-cis conformation, such as cyclopentadiene, are exceptionally reactive.[3][6]

DielsAlderMechanism Diene Diene (Electron-rich) TS Cyclic Transition State [4πs + 2πs] Diene->TS Concerted Cycloaddition Dienophile Dienophile (Electron-poor) Dienophile->TS Concerted Cycloaddition Product Cyclohexene Adduct TS->Product

Caption: General mechanism of the Diels-Alder [4+2] cycloaddition.

Profiling the Dienophiles

This compound: The Strained Contender

This dienophile presents a unique structural combination:

  • Electron-Withdrawing Groups: Two carboxylic acid groups effectively lower the LUMO energy.

  • Ring Strain: The inherent strain of the cyclobutene ring provides an additional thermodynamic driving force. The transition to a less-strained bicyclic system upon reaction is energetically favorable. This strain-release factor significantly enhances its dienophilicity compared to unstrained analogues.[7][8]

A pivotal characteristic is its stereochemical behavior. While many substituted cyclobutenes yield exo adducts, this compound reacts with cyclopentadiene to predominantly form the endo-stereoisomer (88:12 ratio).[9] This unusual selectivity is attributed to an intramolecular hydrogen bond between the two carboxylic acid groups, which influences the non-bonded interactions in the transition state.[9]

Maleic Anhydride: The Archetypal Reactive Dienophile

Maleic anhydride is a benchmark for high reactivity in Diels-Alder reactions.[10] Its potency stems from two powerful carbonyl EWGs integrated into a rigid, planar five-membered ring.[3][10] This conformation pre-organizes the dienophile for optimal orbital overlap in the transition state, minimizing the entropic penalty of the reaction. It readily reacts with a wide range of dienes, often at room temperature or with gentle heating.[11]

N-Phenylmaleimide: The High-Performance Analogue

Similar to maleic anhydride, N-phenylmaleimide is an exceptionally reactive dienophile. The imide carbonyls are potent EWGs, and the planar structure is conducive to cycloaddition. It is often even more reactive than maleic anhydride, particularly with stable, less-reactive aromatic dienes like naphthalene, where it can form adducts under conditions where maleic anhydride is less effective.[2][12]

Dimethyl Acetylenedicarboxylate (DMAD): The Acetylenic Powerhouse

DMAD is a highly electrophilic alkyne due to the two conjugated ester groups.[13] As a dienophile, it is widely used to construct cyclohexadiene ring systems.[13][14] Its linear geometry minimizes steric hindrance, allowing it to react with a broad scope of dienes. The reactions are often highly exothermic and can proceed rapidly.[14][15]

Quantitative Reactivity Comparison

Direct kinetic comparisons across different studies are challenging due to varying reaction conditions. However, a qualitative and semi-quantitative assessment can be made based on the conditions required to achieve high yields with a standard diene like cyclopentadiene or furan.

DienophileDieneSolventTemperature (°C)TimeYield (%)Key Observations & Stereoselectivity
This compound CyclopentadieneNot specifiedNot specifiedNot specifiedHighPredominantly endo adduct (88:12), an exception to the typical exo selectivity of similar cyclobutenes.[9]
Maleic Anhydride CyclopentadieneEthyl AcetateRoom Temp.< 1 hrHigh (>90%)Exclusively endo adduct due to secondary orbital interactions.[16] A rapid, often exothermic reaction.[3]
N-Phenylmaleimide Furan(neat)Room Temp.20 hrHighForms stable exo and endo adducts. The endo isomer forms faster but the exo is more thermodynamically stable.[1][17]
Dimethyl Acetylenedicarboxylate (DMAD) FuranNot specified50°C or belowNot specifiedHighForms the initial 1:1 adduct readily. Can undergo further cycloadditions.[18]

Analysis of Reactivity Trends:

Based on the required reaction conditions, the general order of reactivity is:

Maleic Anhydride ≈ N-Phenylmaleimide > Dimethyl Acetylenedicarboxylate > this compound

The exceptional reactivity of maleic anhydride and N-phenylmaleimide is due to the potent, cyclic EWGs.[1][10] DMAD is also highly reactive due to its electrophilic triple bond.[13] While the ring strain of this compound enhances its reactivity over simple alkenes, it does not typically surpass the electronically super-activated dienophiles.[7][8] Its primary value lies in the unique bicyclo[2.2.0]hexane (Dewar benzene) core structure it generates and its unusual hydrogen-bond-directed stereoselectivity.[9]

ReactivityFactors Reactivity Dienophile Reactivity LUMO Low LUMO Energy Reactivity->LUMO Strain Ring Strain Release Reactivity->Strain Sterics Low Steric Hindrance Reactivity->Sterics EWG Strong EWGs (Anhydride, Imide, Ester) LUMO->EWG Cyclobutene Cyclobutene Ring Strain->Cyclobutene Planarity Planar/Rigid Structure Sterics->Planarity

Caption: Key factors influencing the reactivity of a Diels-Alder dienophile.

Experimental Protocols

To provide a practical context, we describe a standard protocol for the Diels-Alder reaction of maleic anhydride with cyclopentadiene, a classic and reliable transformation. A generalized protocol for this compound is also proposed based on established principles.

Protocol 1: Synthesis of cis-Norbornene-5,6-endo-dicarboxylic Anhydride

Materials:

  • Dicyclopentadiene

  • Maleic Anhydride

  • Ethyl Acetate

  • Ligroin or Hexanes

  • Distillation apparatus, round-bottom flask, condenser, ice bath, Hirsch funnel

Procedure:

  • Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat ~20 mL of dicyclopentadiene. It will undergo a retro-Diels-Alder reaction. Collect the cyclopentadiene monomer, which boils at 41-42°C. Keep the collected cyclopentadiene on ice to prevent re-dimerization.

  • Reaction Setup: In a 100 mL Erlenmeyer flask, dissolve 6.0 g of maleic anhydride in 20 mL of ethyl acetate by gently warming. Once dissolved, cool the solution to room temperature.

  • Cycloaddition: To the maleic anhydride solution, add 6.0 mL of the freshly prepared, chilled cyclopentadiene. Swirl the flask to mix. The reaction is exothermic.

  • Crystallization: Allow the solution to cool to room temperature, then place it in an ice bath to complete the crystallization of the product.

  • Isolation and Purification: Collect the white crystals by vacuum filtration using a Hirsch funnel. Wash the crystals with a small amount of cold ligroin or hexanes to remove any residual starting material.

  • Drying and Characterization: Allow the product to air dry. Determine the yield and characterize by melting point (literature mp: 164-165 °C) and spectroscopy.[16]

Protocol 2: Generalized Synthesis of Bicyclo[2.2.0]hex-5-ene-2,3-dicarboxylic Acid Adduct

Procedure:

  • Reactant Preparation: Dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., toluene, xylene for higher temperatures, or a more polar solvent if needed).

  • Diene Addition: Add 1.1 equivalents of the diene (e.g., freshly cracked cyclopentadiene).

  • Reaction: The reaction may require heating. Monitor the reaction progress by TLC or GC-MS. Given the strain of the starting material, reactions may proceed at moderate temperatures (e.g., 80-110 °C).

  • Workup and Isolation: Upon completion, cool the reaction mixture. If the product precipitates, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure. The crude product, a dicarboxylic acid, can be purified by recrystallization from a suitable solvent system (e.g., water, or ethyl acetate/hexanes).

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Crack 1. Crack Diene Dimer (if necessary) Dissolve 2. Dissolve Dienophile in Solvent Mix 3. Mix Diene & Dienophile Dissolve->Mix Heat 4. Heat/Stir (Monitor by TLC/GC) Mix->Heat Cool 5. Cool & Crystallize Heat->Cool Filter 6. Filter & Wash Solid Cool->Filter Recrystallize 7. Recrystallize (if needed) Filter->Recrystallize Dry 8. Dry Product Recrystallize->Dry Characterize 9. Characterize (Yield, MP, NMR, IR) Dry->Characterize

Caption: A generalized workflow for a typical Diels-Alder experiment.

Conclusion

This comparative guide illustrates that while all four dienophiles are considered "activated," their reactivity profiles and synthetic applications are distinct. Maleic anhydride and N-phenylmaleimide are top-tier reagents for rapid cycloadditions where high electronic activation is paramount. Dimethyl acetylenedicarboxylate offers a reliable route to cyclohexadiene systems.

This compound carves its own niche. Its reactivity is amplified by significant ring strain, making it a valuable substrate. More importantly, it provides access to the synthetically challenging bicyclo[2.2.0]hexane framework and exhibits unique, hydrogen-bond-directed stereocontrol. For the synthetic chemist, understanding these nuances—the interplay of electronics, strain, and non-covalent interactions—is essential for harnessing the full power of the Diels-Alder reaction in the pursuit of complex molecular targets.

References

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  • 14.5: Characteristics of the Diels-Alder Reaction. (2024, September 30). Chemistry LibreTexts.
  • Diels Alder reaction with maleic anhydride. Reactivity of different dienes. (2014, March 13). Chemistry Stack Exchange.
  • What is maleic anhydride diels alder reaction?. (2023, September 28). Zibo Anquan Chemical Co., Ltd.
  • The Diels-Alder Reaction of Anthracene with Maleic Anhydride. (n.d.).
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  • Diels–Alder reaction. (n.d.). In Wikipedia.
  • Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. RSC Publishing.
  • Dimethyl acetylenedicarboxylate. (n.d.). In Wikipedia.
  • Which dienophile in each pair is more reactive in a Diels–Alder r.... (n.d.). Pearson+.
  • Diels-Alder reaction between naphthalene and N-phenylmaleimide under ambient and high pressure conditions. (n.d.). Semantic Scholar.
  • Diels–Alder Reactions of Boron-Substituted Furans with N-Phenylmaleimide: Strategies for Tuning the Reactivity and Selectivity. (2025, January 10). The Journal of Organic Chemistry. ACS Publications.
  • A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles. (2022, May 22). NIH.
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  • Influence of Lewis Acids on the Diels–Alder Reaction. V. The Reaction of Furan with Dimethyl Acetylenedicarboxylate. (n.d.). Canadian Science Publishing.
  • Understanding the Mechanism of Diels–Alder Reactions with Anionic Dienophiles: A Systematic Comparison of [ECX]− (E = P, As; X = O, S, Se) Anions. (2022, May 9). Inorganic Chemistry. ACS Publications.
  • Dimethyl Acetylenedicarboxylate: A Versatile Tool in Organic Synthesis. (n.d.).
  • The Diels–Alder Reaction between Euparin and Dimethyl Acetylenedicarboxylate; a Joint Experimental and Density Functional Theory Study. (n.d.). Polycyclic Aromatic Compounds. Taylor & Francis Online.
  • New Applications of Cyclobutadiene Cycloadditions: Diversity and Target Oriented Synthesis. (n.d.). CORE.
  • Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate. (2025, August 6). ResearchGate.
  • ChemInform Abstract: Synthesis of 2,3-Dichlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Acid N-Carboxyphenylimides (V). (2025, August 9). ResearchGate.
  • The Diels-Alder Reaction. (2014, April 17). Odinity.
  • Cyclobutenone as a Highly Reactive Dienophile: Expanding Upon Diels-Alder Paradigms. (n.d.). PMC - NIH.
  • The Chemistry of 7-Substituted Norbornenes. The Reaction of Bicyclo[2.2.1]hept-2-en-7-one with Peracid 1,2. (n.d.). ACS Publications - American Chemical Society.
  • THE DIELS-‐ALDER REACTION. (n.d.). Theochem @ Mercer University.
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  • Diels Alder Reaction. (2021, January 4). YouTube.
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  • (PDF) Diels-Alder Reactions of 1,3-Butadiene Assisted by Solid Supports and Microwave Irradiation: A Green Protocol. (2019, June 6). ResearchGate.
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A Comparative Guide to the Structural Validation of 1-Cyclobutene-1,2-dicarboxylic acid: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. The structure dictates function, reactivity, and interaction with biological targets. This is particularly critical for strained ring systems like 1-cyclobutene-1,2-dicarboxylic acid, where inherent ring strain can lead to unusual bond lengths and angles, influencing its chemical behavior.[1] While various analytical techniques provide valuable structural clues, single-crystal X-ray crystallography stands as the gold standard for unambiguous, high-resolution structural elucidation.[2][3] This guide provides an in-depth comparison of X-ray crystallography with other common analytical methods for the validation of the this compound structure, underscoring the causality behind experimental choices and the self-validating nature of the crystallographic protocol.

The Challenge of Strained Ring Systems

The cyclobutene moiety in this compound imposes significant ring strain, estimated to be around 110–120 kJ/mol.[1] This strain influences the molecule's conformation and reactivity.[4][5][6] Understanding the precise puckering of the cyclobutene ring and the orientation of the vicinal carboxylic acid groups is paramount for predicting its behavior in chemical reactions or biological systems. While spectroscopic methods can infer aspects of this structure, they often fall short of providing a definitive, three-dimensional picture.

X-ray Crystallography: The Unambiguous Arbiter of Structure

Single-crystal X-ray diffraction (XRD) is a powerful analytical technique that provides detailed insights into the atomic and molecular structure of crystalline materials.[2] By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and atomic coordinates.[2][7] This technique is foundational in many scientific fields for its ability to reveal the structure and function of a vast array of molecules, from small organic compounds to large biological macromolecules.[7][8]

The principle behind single-crystal XRD is the interaction of X-rays with the regularly spaced atoms in a crystal lattice, causing the X-rays to diffract in specific directions.[2] The resulting diffraction pattern is unique to the compound and contains the information needed to reconstruct a three-dimensional electron density map of the molecule.[7]

A study on the Diels-Alder reaction of cyclobut-1-ene-1,2-dicarboxylic acid with cyclopentadiene highlighted the importance of its crystal structure.[9] The exceptional stereoselectivity of the reaction was rationalized by the presence of an intramolecular hydrogen bond (2.625 ± 0.004 Å) observed in the solid state, which influences non-bonded interactions in the transition state.[9] This level of detail is only accessible through X-ray crystallography.

Comparative Analysis of Validation Techniques

While X-ray crystallography provides the most definitive structural data, other techniques offer complementary information. Below is a comparison of the insights gained from various methods for this compound and related cyclobutane derivatives.

Technique Information Provided Limitations for this compound
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsional angles, crystal packing, and intramolecular interactions (e.g., hydrogen bonding).[2][7][10]Requires a suitable single crystal, which can be challenging to grow.[7] The structure represents the solid-state conformation, which may differ from the solution or gas phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of protons and carbons, connectivity, and through-space interactions (NOE). Can provide insights into solution-state conformation.[1][4]Provides average structural information in solution. Determination of precise bond lengths and angles is not possible. Conformational analysis can be complex.
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule. For this compound, this includes characteristic C=O stretches (~1700 cm⁻¹) and C=C stretches (~1600 cm⁻¹).[1] Can indicate hydrogen bonding.[11]Provides limited information about the overall 3D structure and stereochemistry.
Computational Modeling (e.g., DFT) Can predict low-energy conformations, bond lengths, and angles.[12][13] Useful for complementing experimental data and understanding conformational preferences.[4][5]Predictions are theoretical and require experimental validation. The accuracy depends on the level of theory and basis set used.
Experimental Workflow: A Self-Validating System

The process of determining a crystal structure through X-ray diffraction is inherently rigorous and contains numerous checkpoints for self-validation.

Diagram: X-ray Crystallography Workflow for Structural Validation

X-ray Crystallography Workflow X-ray Crystallography Workflow for Structural Validation cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Validation & Analysis Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Screening Crystal Screening Mounting->Screening Data_Collection Diffraction Data Collection Screening->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., checkCIF) Structure_Refinement->Validation Analysis Analysis of Structural Parameters Validation->Analysis Deposition Deposition to Database (e.g., CCDC) Analysis->Deposition

A schematic overview of the key stages in determining and validating a molecular structure using single-crystal X-ray crystallography.

Detailed Experimental Protocol for X-ray Crystallography

1. Crystal Growth (The Causality of Purity and Slow Cooling):

  • Rationale: The formation of a well-ordered, single crystal free of significant defects is the most critical and often most challenging step.[7] Purity is paramount, as impurities can disrupt the crystal lattice. Slow cooling or slow solvent evaporation is employed to allow molecules sufficient time to arrange themselves into a thermodynamically stable, ordered lattice.

  • Protocol:

    • Dissolve highly purified this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, methanol).

    • Slowly evaporate the solvent at a constant temperature or use a solvent/anti-solvent diffusion method (e.g., layering a solution with a miscible solvent in which the compound is less soluble, like hexane).

    • Monitor for the formation of clear, well-defined crystals, typically larger than 0.1 mm in all dimensions.[7]

2. Crystal Mounting and Data Collection:

  • Rationale: The selected crystal must be carefully mounted to ensure it remains stable in the X-ray beam and can be rotated to collect diffraction data from all possible orientations.[2] Molybdenum is a common X-ray source for small molecule crystallography, providing MoKα radiation (λ = 0.7107Å).[10]

  • Protocol:

    • Select a suitable crystal under a microscope and mount it on a glass fiber or a cryo-loop using a minimal amount of cryo-protectant oil.[2]

    • Mount the fiber on a goniometer head and center the crystal in the X-ray beam of the diffractometer.[10]

    • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

    • Collect a series of diffraction images as the crystal is rotated through various angles.[2]

3. Structure Solution and Refinement:

  • Rationale: The collected diffraction intensities and angles are used to solve the "phase problem" and generate an initial electron density map. This model is then refined against the experimental data to improve the fit and obtain the final, precise atomic positions.

  • Protocol:

    • Process the raw diffraction data to integrate the intensities of the reflections and apply corrections for experimental factors.

    • Use direct methods or Patterson methods to solve the phase problem and obtain an initial structural model.

    • Refine the model using least-squares methods, adjusting atomic positions and displacement parameters to minimize the difference between the observed and calculated diffraction patterns.

    • Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

4. Structure Validation:

  • Rationale: Automated validation tools are crucial for ensuring the quality and correctness of the final structure.[14] These tools check for geometric consistency, missed symmetry, and other potential errors.[15]

  • Protocol:

    • Utilize software like PLATON or the IUCr's checkCIF service to analyze the final crystallographic information file (CIF).[14][15]

    • Address any generated ALERTS, which may point to issues with the data, refinement, or the structural model itself.[14] A clean validation report provides strong evidence for the trustworthiness of the structure.

Conclusion

For the definitive structural validation of this compound, single-crystal X-ray crystallography is indispensable. It provides an unparalleled level of detail, revealing the precise bond lengths, angles, and conformational nuances that are critical for understanding its chemical properties and for rational drug design. While other techniques like NMR and IR spectroscopy offer valuable and complementary data, they cannot replace the unambiguous, three-dimensional picture provided by crystallography. The rigorous, self-validating workflow of an X-ray diffraction experiment ensures the integrity of the resulting structural model, providing a solid and authoritative foundation for further research and development.

References

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A Comparative Analysis of Cis and Trans Isomers of Cyclobutane-1,2-dicarboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and material science, the nuanced differences between stereoisomers can dictate the success or failure of a developmental pipeline. The rigid, puckered structure of the cyclobutane ring offers a unique scaffold for molecular design, and its dicarboxylic acid derivatives are of particular interest.[1][2] This guide provides an in-depth comparative study of the cis and trans isomers of cyclobutane-1,2-dicarboxylic acid, offering insights into their synthesis, stereochemistry, and physicochemical properties to aid researchers in making informed decisions for their applications.

Introduction: The Significance of Stereoisomerism in Cyclobutane Scaffolds

Cyclobutane-1,2-dicarboxylic acid exists as two primary geometric isomers: cis and trans. In the cis isomer, the two carboxylic acid groups are situated on the same face of the cyclobutane ring, while in the trans isomer, they are on opposite faces.[3] This seemingly subtle difference in spatial arrangement leads to profound variations in their molecular symmetry, polarity, and intermolecular interactions, which in turn affect their physical properties and reactivity. For drug development professionals, understanding these differences is critical, as the three-dimensional structure of a molecule is paramount to its biological activity and pharmacokinetic profile.

Molecular Structure and Stereochemistry: A Tale of Two Symmetries

The stereochemical landscape of cyclobutane-1,2-dicarboxylic acid is a foundational concept. The cis isomer possesses a plane of symmetry and is therefore achiral, existing as a meso compound.[4] In contrast, the trans isomer is chiral and exists as a pair of enantiomers, (1R,2R) and (1S,2S).[4][5] This fundamental difference in chirality is a critical consideration in pharmaceutical applications, where single enantiomers are often required to ensure target specificity and minimize off-target effects.

The puckered nature of the cyclobutane ring further influences the spatial relationship between the carboxyl groups.[6] In the cis isomer, the proximity of the carboxyl groups allows for the potential of intramolecular hydrogen bonding, a feature absent in the trans isomer where the groups are significantly further apart.[3] This structural variance has direct implications for properties such as acidity and thermal stability.

Caption: Molecular structures of cis and trans isomers.

Synthesis Strategies: Pathways to Isomeric Purity

The synthesis of cyclobutane-1,2-dicarboxylic acid isomers with high purity is crucial for their application. Several synthetic routes have been developed, each with its own advantages and considerations.

For cis-Cyclobutane-1,2-dicarboxylic Acid: A common method involves the hydrolysis of cis-cyclobutane-1,2-dicyanide.[7] It is noteworthy that the hydrolysis conditions must be carefully controlled, as acidic conditions can lead to isomerization to the more thermodynamically stable trans isomer.[8][9] Another approach is the photodimerization of maleic acid derivatives, which can yield the cis isomer.

For trans-Cyclobutane-1,2-dicarboxylic Acid: The trans isomer is often synthesized via a [2+2] cycloaddition reaction between a fumaric acid ester and a ketene acetal, followed by hydrolysis.[10] This stereospecific reaction ensures the formation of the trans product. Additionally, the isomerization of the cis isomer to the trans isomer can be achieved by heating in the presence of a strong acid, such as concentrated hydrochloric acid.[8][9] A continuous process for the preparation of the trans isomer from cyclobutane-1,2-dicarboxylic anhydride under high temperature and pressure has also been reported, offering a scalable and efficient method.[11]

Comparative Physicochemical Properties

The distinct structural features of the cis and trans isomers give rise to different physical and chemical properties. These are summarized in the table below.

Propertycis-Cyclobutane-1,2-dicarboxylic Acidtrans-Cyclobutane-1,2-dicarboxylic AcidRationale for Difference
Melting Point 133-139 °C[12]129-132 °C[1]Differences in crystal packing and intermolecular forces.
Acidity (pKa) pKa1: 3.99, pKa2: 6.27 (Predicted)pKa1: 3.79, pKa2: 5.61[8][9]The proximity of the carboxyl groups in the cis isomer leads to stronger intramolecular hydrogen bonding in the mono-anion, making the second deprotonation more difficult.
Optical Activity Inactive (meso compound)[4]Active (exists as a pair of enantiomers)[4]The cis isomer has a plane of symmetry, while the trans isomer does not.
Thermal Stability Less stable; can isomerize to the trans form upon heating.[8][9]More thermodynamically stable.Steric repulsion between the adjacent carboxyl groups in the cis isomer contributes to its lower stability.
Experimental Protocols for Isomer Differentiation

For researchers, the ability to unequivocally differentiate between the cis and trans isomers is paramount. A combination of spectroscopic and analytical techniques is typically employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The coupling constants between the protons on the cyclobutane ring can provide information about their relative stereochemistry. In the cis isomer, the coupling constant between the methine protons (CH-COOH) is typically smaller than in the trans isomer.

  • ¹³C NMR: The chemical shifts of the carbons in the cyclobutane ring and the carboxyl groups will differ between the two isomers due to their different electronic environments.

2. Infrared (IR) Spectroscopy:

  • The O-H stretching region can be informative. The cis isomer may show a broader O-H stretch due to intramolecular hydrogen bonding, which is absent in the trans isomer.

3. X-ray Crystallography:

  • This technique provides unambiguous determination of the solid-state structure, confirming the relative stereochemistry of the carboxyl groups and providing precise bond lengths and angles.[13]

start Sample of Cyclobutane-1,2-dicarboxylic Acid nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir xray X-ray Crystallography start->xray cis_result Cis Isomer Identified (Meso, characteristic coupling constants) nmr->cis_result trans_result Trans Isomer Identified (Chiral, different coupling constants) nmr->trans_result ir->cis_result ir->trans_result xray->cis_result xray->trans_result

Caption: Experimental workflow for isomer differentiation.

Applications in Drug Development and Material Science

The distinct properties of cis and trans-cyclobutane-1,2-dicarboxylic acid have led to their use in various applications.

  • Drug Development: The rigid cyclobutane scaffold can be used to control the conformation of a molecule, which is crucial for its interaction with biological targets. The trans isomer, with its defined stereochemistry, is particularly valuable in the design of chiral drugs. Cyclobutane-containing compounds have shown promise in a range of therapeutic areas.[2][14]

  • Polymer Chemistry: Both isomers can be used as monomers in the synthesis of polyesters and polyamides. The stereochemistry of the diacid monomer influences the polymer's properties, such as its thermal stability and mechanical strength.[1] The trans isomer, for instance, can contribute to the creation of more ordered and potentially crystalline polymers.[1]

  • Coordination Chemistry: The dicarboxylate functionality allows these molecules to act as ligands for metal ions, forming metal-organic frameworks (MOFs). The different spatial arrangements of the carboxyl groups in the cis and trans isomers lead to the formation of MOFs with distinct topologies and properties.

Conclusion: A Matter of Strategic Selection

The choice between cis and trans-cyclobutane-1,2-dicarboxylic acid is a critical decision that should be guided by the specific requirements of the intended application. The achiral cis isomer may be suitable for applications where stereochemistry is not a primary concern, while the chiral trans isomer offers opportunities for stereospecific interactions, which is often a prerequisite in drug design. This guide has illuminated the key differences in their synthesis, structure, and properties, providing a solid foundation for researchers and drug development professionals to strategically select the appropriate isomer for their innovative endeavors.

References

  • Homework.Study.com. a. Draw all possible stereoisomers of 1,2-cyclobutanedicarboxylic acid, and indicate the... [Link]

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A Comparative Guide to Biodegradable Polymers for Advanced Drug Delivery: 1-Cyclobutene-1,2-dicarboxylic Acid-Based Polymers vs. Established Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the choice of a polymeric carrier is a critical decision that dictates the efficacy, safety, and clinical success of a drug delivery system. This guide provides an in-depth comparison of an emerging class of polymers derived from 1-Cyclobutene-1,2-dicarboxylic acid with two of the most well-established and clinically relevant classes of biodegradable polymers: polyesters (represented by PLGA) and polyanhydrides. While polyesters and polyanhydrides have a long history of use and a wealth of performance data, cyclobutene-based polymers represent a novel platform with unique structural features that may offer new opportunities in controlled therapeutics.

This guide will delve into the known performance characteristics of these polymer families, supported by available data, and provide a prospective analysis of how this compound-based polymers might perform in key drug delivery applications.

Introduction to the Polymer Platforms

Biodegradable polymers are the cornerstone of many advanced drug delivery systems, enabling controlled and sustained release of therapeutics.[1] Their ability to degrade into biocompatible byproducts eliminates the need for surgical removal of the delivery device.[2][3]

  • Polyesters (PLGA): Poly(lactic-co-glycolic acid) is a copolymer approved by the FDA and EMA for various biomedical applications.[4] Its tuneable degradation rate, excellent biocompatibility, and versatility in forming nanoparticles, microparticles, and implants make it a gold standard in drug delivery.[4][5] The degradation of PLGA occurs via hydrolysis of its ester linkages to produce lactic acid and glycolic acid, which are metabolized by the body.[6]

  • Polyanhydrides: Known for their surface-eroding properties, polyanhydrides offer a highly controlled, near zero-order drug release.[7][8] This is because the rate of water penetration into the polymer matrix is slower than the hydrolysis of the anhydride bonds, leading to a predictable erosion from the surface.[8][9] They are particularly advantageous for applications requiring localized and sustained drug delivery.[7]

  • This compound-Based Polymers: This emerging class of polymers is synthesized from monomers containing a strained four-membered ring.[10] While their application in drug delivery is not yet well-documented, their unique chemical structure, featuring a cyclobutene ring, suggests potential for novel degradation mechanisms and physical properties.[1][11] These polymers can be synthesized from biomass-derived starting materials, positioning them as potentially sustainable alternatives to petroleum-based polymers.[1]

Comparative Performance Analysis

A direct experimental comparison of these three polymer classes for drug delivery is not yet available in the literature. However, we can juxtapose the well-documented performance of PLGA and polyanhydrides with a prospective analysis of cyclobutene-based polymers based on their known chemical and physical properties.

Table 1: Performance Characteristics of Biodegradable Polymers in Drug Delivery
Performance MetricPoly(lactic-co-glycolic acid) (PLGA)PolyanhydridesThis compound-Based Polymers (Prospective Analysis)
Degradation Mechanism Bulk erosion via hydrolysis of ester bonds[6]Surface erosion via hydrolysis of anhydride bonds[8]Expected to be primarily bulk erosion via hydrolysis of ester or other linkages. The strained cyclobutene ring may influence degradation kinetics.
Drug Release Kinetics Biphasic: initial burst release followed by sustained release[6]Near zero-order, continuous release[12]Potentially tunable release profiles. The rigidity of the cyclobutane unit could influence matrix swelling and drug diffusion.
Biocompatibility Excellent; degradation products are natural metabolites[4]Good; degradation products are generally well-tolerated[7]Expected to be biocompatible, but this requires experimental validation. Degradation products would depend on the specific polymer structure.
Drug Loading Efficiency Variable, depends on drug and formulation method[13]Generally good, particularly for hydrophobic drugsUnknown, would require experimental determination.
Mechanical Properties Good mechanical strength, tunable by monomer ratio and molecular weight[5]Can be brittle, but can be improved by copolymerization[8]The rigid cyclobutane ring is expected to impart high thermal stability and unique mechanical properties.[11][14][15]
In Vivo Performance Well-established; numerous FDA-approved products[5]Clinically used, particularly for localized delivery (e.g., Gliadel® wafer)[16]Not yet evaluated in vivo for drug delivery applications.

In-Depth Look at Polymer Characteristics

Degradation and Drug Release Mechanisms

The fundamental difference in the degradation behavior of PLGA (bulk erosion) and polyanhydrides (surface erosion) leads to distinct drug release profiles.

G cluster_0 Bulk Erosion (PLGA) cluster_1 Surface Erosion (Polyanhydrides) a Water Penetration throughout the matrix b Hydrolysis of Ester Bonds (Uniform degradation) a->b c Polymer Matrix Swelling and Mass Loss b->c d Biphasic Drug Release (Initial burst followed by sustained release) c->d e Water Penetration limited to the surface f Hydrolysis of Anhydride Bonds (Surface layers degrade) e->f g Matrix gradually erodes from the surface inward f->g h Near Zero-Order Drug Release g->h

Caption: Contrasting degradation and release mechanisms of PLGA and polyanhydrides.

For This compound-based polymers , if they are formulated as polyesters, a bulk erosion mechanism would be expected. However, the presence of the strained cyclobutene ring could introduce unique degradation pathways, potentially through enzymatic or pH-mediated ring-opening, which could be exploited for stimuli-responsive drug delivery.[17]

Biocompatibility and In Vivo Fate

The biocompatibility of a polymer and its degradation products is paramount. PLGA's degradation into lactic and glycolic acids is a key reason for its widespread clinical use.[4] Polyanhydrides also degrade into diacids that are generally well-tolerated.[7] For This compound-based polymers , rigorous cytotoxicity and in vivo biocompatibility studies would be essential. The degradation products, including the cyclobutane-containing monomers, would need to be assessed for any potential toxicity.[12]

Experimental Methodologies

The following protocols provide a general framework for the synthesis and evaluation of these polymer-based drug delivery systems.

Polymer Synthesis

Protocol 1: Synthesis of PLGA by Ring-Opening Polymerization

  • Monomer Preparation: Lactide and glycolide are purified by recrystallization.

  • Polymerization: The desired molar ratio of lactide and glycolide are added to a flame-dried reactor with a catalyst (e.g., stannous octoate).

  • Reaction: The mixture is heated under vacuum at a specific temperature (e.g., 130-180°C) for a defined period to achieve the desired molecular weight.

  • Purification: The resulting polymer is dissolved in a suitable solvent (e.g., dichloromethane) and precipitated in a non-solvent (e.g., methanol) to remove unreacted monomers and catalyst.

  • Drying: The purified PLGA is dried under vacuum until a constant weight is achieved.

Protocol 2: Synthesis of a this compound-Based Polyester

This is a generalized protocol based on polyester synthesis principles, as specific drug delivery-focused synthesis methods are not yet established.

  • Monomer Synthesis: this compound is synthesized, for example, through a [2+2] cycloaddition reaction.[1]

  • Polycondensation: The diacid monomer is mixed with a suitable diol (e.g., 1,4-butanediol) and a catalyst in a reactor.

  • Reaction: The mixture is heated under vacuum with continuous stirring, and the water byproduct is removed to drive the reaction to completion.

  • Purification: The resulting polyester is dissolved in a suitable solvent and precipitated in a non-solvent.

  • Drying: The purified polymer is dried under vacuum.

G cluster_0 General Polymer Synthesis Workflow a Monomer Purification b Polymerization Reaction (e.g., Ring-Opening or Polycondensation) a->b c Polymer Purification (Solvent/Non-solvent precipitation) b->c d Drying and Characterization (GPC, NMR, etc.) c->d

Caption: A generalized workflow for the synthesis of biodegradable polymers.

Formulation of Nanoparticles for Drug Delivery

Protocol 3: Nanoparticle Formulation by Emulsion-Solvent Evaporation

  • Organic Phase Preparation: The polymer (e.g., PLGA) and the hydrophobic drug are dissolved in a water-immiscible organic solvent (e.g., dichloromethane).[18]

  • Aqueous Phase Preparation: A surfactant (e.g., polyvinyl alcohol) is dissolved in water.

  • Emulsification: The organic phase is added to the aqueous phase and emulsified using high-speed homogenization or sonication to form an oil-in-water emulsion.

  • Solvent Evaporation: The organic solvent is removed by evaporation under reduced pressure, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: The nanoparticles are collected by centrifugation, washed with deionized water to remove excess surfactant, and then lyophilized for storage.[18]

In Vitro Drug Release Study

Protocol 4: In Vitro Drug Release Assay

  • Sample Preparation: A known amount of drug-loaded nanoparticles is suspended in a release medium (e.g., phosphate-buffered saline, pH 7.4) in a dialysis bag or a centrifuge tube.

  • Incubation: The samples are incubated at 37°C with constant shaking.

  • Sampling: At predetermined time points, an aliquot of the release medium is withdrawn and replaced with fresh medium.

  • Drug Quantification: The concentration of the released drug in the collected samples is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: The cumulative percentage of drug release is plotted against time to obtain the drug release profile.

Future Perspectives and Conclusion

While PLGA and polyanhydrides are well-established and reliable choices for many drug delivery applications, the exploration of novel polymer platforms is crucial for advancing the field. This compound-based polymers present an intriguing, albeit underexplored, avenue of research.

Potential Advantages:

  • Unique Mechanical and Thermal Properties: The rigid cyclobutane backbone could lead to polymers with high glass transition temperatures and mechanical strength, which could be beneficial for load-bearing applications or for maintaining the structural integrity of implants.[14][15]

  • Stimuli-Responsiveness: The strained cyclobutene ring could be engineered to be responsive to specific triggers, such as pH or enzymes, enabling "on-demand" drug release.[17]

  • Sustainability: The potential for synthesis from biomass-derived precursors aligns with the growing demand for green chemistry in pharmaceuticals.[1]

Current Challenges and Future Work:

  • Lack of Performance Data: The foremost challenge is the absence of comprehensive studies on their drug delivery performance. Future research should focus on synthesizing these polymers and evaluating their degradation, drug release, and biocompatibility.

  • Biocompatibility and Safety: The in vivo fate and potential toxicity of the degradation products must be thoroughly investigated.

  • Scalability of Synthesis: Efficient and scalable synthetic routes are needed for their potential translation to clinical use.[19]

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A Comparative Spectroscopic Guide to 1-Cyclobutene-1,2-dicarboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and material scientists, a profound understanding of the molecular architecture and electronic landscape of a compound is paramount. 1-Cyclobutene-1,2-dicarboxylic acid and its derivatives represent a class of strained, unsaturated cyclic molecules with significant potential in organic synthesis and materials science. This guide provides an in-depth comparative analysis of these compounds through the lens of key spectroscopic techniques, offering both experimental data and the causal interpretations necessary for confident structural elucidation and characterization.

Introduction: The Structural Uniqueness of the Cyclobutene Core

The this compound framework is characterized by a four-membered ring containing a double bond, to which two carboxylic acid functionalities are attached. This arrangement results in considerable ring strain and unique electronic properties arising from the interplay between the strained ring and the conjugated dicarboxylic acid system. Derivatization of the carboxylic acid groups into esters or an anhydride significantly modulates these properties, leading to distinct spectroscopic signatures. This guide will explore these differences through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), and touch upon Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. The chemical shifts (δ) and coupling constants (J) of ¹H and ¹³C nuclei are exquisitely sensitive to the local electronic environment and through-bond connectivities.

¹H NMR Spectroscopy

The proton NMR spectrum provides a wealth of information about the hydrogen atoms within a molecule. For this compound, the key resonances are those of the allylic and vinylic protons, and the acidic protons of the carboxyl groups.

Key Comparative Observations:

  • Acidic Protons: In this compound, the carboxylic acid protons are typically observed as a broad singlet at a downfield chemical shift (δ > 10 ppm), the exact position of which is highly dependent on the solvent and concentration due to hydrogen bonding. These signals are absent in the spectra of its ester and anhydride derivatives.

  • Vinylic Protons: While the parent this compound has no vinylic protons directly on the double bond, precursors often show signals in the δ 6.0–7.0 ppm range.[1]

  • Allylic Protons: The allylic protons on the cyclobutene ring of the parent acid are expected to appear in the δ 2.5–3.0 ppm region.[1] In derivatives such as esters, the electronic environment is altered, leading to shifts in these proton resonances. For instance, in the saturated analog, diethyl cyclobutane-1,2-dicarboxylate, the ring protons are observed in a different region, reflecting the absence of the double bond.

  • Ester Alkyl Protons: In the ester derivatives, new signals corresponding to the alkyl groups of the ester functionality appear. For example, in diethyl 1,1-cyclobutanedicarboxylate, a quartet around δ 4.1 ppm (for the -OCH₂- group) and a triplet around δ 1.2 ppm (for the -CH₃ group) are characteristic.

CompoundFunctional Group Protons (δ, ppm)Ring Protons (δ, ppm)
This compound ~12.46 (s, 2H, -COOH)[2]2.5-3.0 (allylic)[1]
cis-Cyclobutane-1,2-dicarboxylic Acid Derivative (CBDA-4) 12.46 (s, 2H, -COOH)[2]4.22 (d, J=4.5 Hz, 2H), 3.81 (d, J=4.5 Hz, 2H)[2]
Diethyl Cyclobutane-1,1-dicarboxylate 4.12 (q, 4H, -OCH₂-), 1.21 (t, 6H, -CH₃)2.45 (t, 2H), 1.95 (quintet, 4H)

Note: Data for the saturated analog is provided for comparative purposes.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Key Comparative Observations:

  • Carbonyl Carbons: The chemical shift of the carbonyl carbon is highly indicative of the carboxylic acid derivative. In the parent acid, the carbonyl carbon resonates around δ 174.3 ppm.[2] In anhydrides, the carbonyl carbons are typically shifted further downfield, while in esters, they appear at slightly lower chemical shifts compared to the acid.

  • Olefinic Carbons: The sp² hybridized carbons of the double bond in this compound are expected to have distinct chemical shifts due to the attached carboxyl groups.

  • Allylic Carbons: The sp³ hybridized carbons of the cyclobutene ring will also have characteristic chemical shifts, which will differ significantly from the sp³ carbons in the saturated cyclobutane analogs. For the cis-cyclobutane-1,2-dicarboxylic acid derivative (CBDA-4), the ring carbons appear at δ 44.8 and 42.9 ppm.[2]

CompoundCarbonyl Carbon (δ, ppm)Olefinic Carbons (δ, ppm)Ring Carbons (δ, ppm)
cis-Cyclobutane-1,2-dicarboxylic Acid Derivative (CBDA-4) 174.3[2]139.6, 128.2, 128.0, 126.2 (phenyl-substituted)[2]44.8, 42.9[2]
Diethyl Cyclobutane-1,1-dicarboxylate 172.5N/A60.5 (-OCH₂-), 31.5 (ring CH₂), 16.9 (ring CH₂), 14.1 (-CH₃)

Note: Data for the saturated analog is provided for comparative purposes.

Infrared (IR) Spectroscopy: Identifying Functional Groups by their Vibrations

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups, as each group absorbs infrared radiation at a characteristic frequency.

Key Comparative Observations:

  • O-H Stretch: The most prominent feature in the IR spectrum of this compound is a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. This band is absent in the spectra of its ester and anhydride derivatives.

  • C=O Stretch: The carbonyl stretching frequency is highly diagnostic.

    • Acid: In the dimeric, hydrogen-bonded state, the C=O stretch of the carboxylic acid appears around 1700 cm⁻¹.[1]

    • Anhydride: Cyclic anhydrides exhibit two characteristic C=O stretching bands due to symmetric and asymmetric stretching. For a strained ring system like cyclobutane-1,2-dicarboxylic anhydride, these would be expected at higher frequencies compared to the acid.

    • Ester: The C=O stretch of an ester is typically found around 1735-1750 cm⁻¹.

  • C=C Stretch: A band corresponding to the C=C stretching vibration of the cyclobutene ring is expected around 1600 cm⁻¹.[1] This band would be absent in the saturated analogs.

  • C-O Stretch: Carboxylic acids and esters both show strong C-O stretching absorptions in the 1000-1300 cm⁻¹ region.

CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C=C Stretch (cm⁻¹)
This compound 2500-3300 (broad)~1700[1]~1600[1]
Cyclobutane-1,2-dicarboxylic Anhydride AbsentTwo bands expected at higher frequencyAbsent (for saturated analog)
Diethyl Cyclobutane-1,1-dicarboxylate Absent~1735Absent

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Key Comparative Observations:

  • Molecular Ion Peak (M⁺): The molecular ion peak corresponds to the molecular weight of the compound. For this compound, the molecular weight is 142.11 g/mol .

  • Fragmentation Patterns:

    • Acids: Carboxylic acids often undergo fragmentation through the loss of water (M-18) and the carboxyl group (M-45).

    • Esters: Esters frequently fragment via McLafferty rearrangement if a gamma-hydrogen is available. Alpha-cleavage next to the carbonyl group is also common.

    • Anhydrides: Anhydrides can undergo complex fragmentation, often involving the loss of CO and CO₂.

The interaction between the two carboxyl groups in the cis and trans isomers of cyclobutane-1,2-dicarboxylic acid can lead to different fragmentation patterns, aiding in their differentiation.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the presence of the α,β-unsaturated carbonyl system is expected to give rise to characteristic absorptions.

Key Comparative Observations:

  • π → π* Transitions: The conjugated system of the double bond and the two carbonyl groups will lead to a π → π* transition. For α,β-unsaturated carboxylic acids, this absorption typically occurs around 200-215 nm.[4]

  • n → π* Transitions: A weaker n → π* transition associated with the carbonyl groups is also expected at a longer wavelength.

  • Derivatives: Esterification is not expected to significantly shift the λmax compared to the parent acid. The anhydride may show a slight shift due to the electronic changes in the carbonyl groups. Saturated analogs will not exhibit these characteristic absorptions.

A UV-Vis spectrum of a cis-cyclobutane-1,2-dicarboxylic acid derivative (CBDA-4) has been reported, which can serve as a reference.[2]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, adherence to standardized experimental protocols is crucial.

NMR Sample Preparation and Acquisition

Protocol:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O).

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

    • Transfer the solution to a clean NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

    • For ¹³C NMR, a larger number of scans will be necessary to achieve a good signal-to-noise ratio.

Experimental Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock insert->lock shim Shim lock->shim acquire Acquire Spectrum shim->acquire

Sources

A Comparative Guide to the Biological Activity Screening of 1-Cyclobutene-1,2-dicarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of a Strained Ring System

The cyclobutane ring, a four-membered carbocycle, has emerged as a compelling structural motif in medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer a rigid scaffold that can orient functional groups in precise spatial arrangements, leading to enhanced binding affinity and selectivity for biological targets.[1][2] Derivatives of 1-cyclobutene-1,2-dicarboxylic acid, in particular, present a versatile platform for drug discovery, with their dicarboxylic acid moieties providing opportunities for diverse chemical modifications and interactions with biological macromolecules. This guide provides a comparative overview of the biological activities of these derivatives, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. We will delve into the experimental data supporting these activities and provide detailed protocols for their screening, offering a valuable resource for researchers in the field.

Anticancer Activity: Targeting Cell Proliferation and Angiogenesis

Derivatives of cyclobutane and cyclobutene dicarboxylic acids have shown significant promise as anticancer agents, primarily through two distinct mechanisms: DNA damage in the case of platinum-based drugs and disruption of microtubule dynamics for combretastatin analogues.

Comparative Analysis of Anticancer Activity

A notable example of a cyclobutane-containing anticancer drug is Carboplatin , a platinum(II) complex with a cyclobutane-1,1-dicarboxylate leaving group.[3] This design enhances the drug's stability and reduces the side effects associated with its predecessor, Cisplatin. More recent research has focused on functionalizing the cyclobutane ring of carboplatin analogues to further improve their therapeutic index.

Another exciting avenue is the development of Combretastatin A-4 (CA-4) analogues . CA-4 is a potent natural product that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. However, its clinical utility is limited by the isomerization of the active cis-stilbene to the inactive trans-form. Incorporating the key pharmacophore elements of CA-4 onto a rigid cyclobutane or cyclobutene scaffold can lock the molecule in its active conformation.

Below is a comparative summary of the cytotoxic activities of selected this compound derivatives and their analogues against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Carboplatin Analogue (DN604) A549 (Lung)1.8Cisplatin1.2[3]
HCT-116 (Colon)2.5Cisplatin1.5[3]
Combretastatin A-4 Analogue (Cyclobutane) HepG2 (Liver)>10Combretastatin A-40.013[4]
SK-N-DZ (Neuroblastoma)>10DoxorubicinNot specified[5]
Cyclobutene-hydrazone-benzothiazole CCRF-CEM (Leukemia)Potent activityNot specifiedNot specified[6]

Note: IC50 values are highly dependent on the specific experimental conditions, including cell line, incubation time, and assay method. Direct comparison between different studies should be made with caution.

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and cost-effective method for screening the cytotoxicity of chemical compounds.[7]

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound derivatives (and control compounds) dissolved in a suitable solvent (e.g., DMSO)

  • Trichloroacetic acid (TCA), 50% (w/v) in water

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

  • 1% (v/v) Acetic acid

  • 10 mM Tris base solution (pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the compounds) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Fixation: Gently add 25 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.[7]

  • Washing: Carefully wash the plates five times with slow-running tap water to remove TCA and excess medium. Allow the plates to air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[7]

  • Removal of Unbound Dye: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry.[7]

  • Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

SRB_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_staining Fixation & Staining cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Compounds A->C B Prepare Compound Dilutions B->C D Incubate for 48-72 hours C->D E Fix Cells with TCA D->E F Wash Plates E->F G Stain with SRB F->G H Wash to Remove Unbound Dye G->H I Solubilize Dye H->I J Read Absorbance (510 nm) I->J K Calculate IC50 J->K

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents. Amphiphilic cyclobutene and cyclobutane fatty acid derivatives have demonstrated encouraging activity, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.[8][9][10]

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of these compounds is attributed to their ability to disrupt the mycobacterial cell wall, a complex structure rich in mycolic acids. The lipophilic fatty acid chain facilitates insertion into the cell membrane, while the polar cyclobutene or cyclobutane dicarboxylic acid head group may interfere with essential cellular processes.

The following table summarizes the minimum inhibitory concentration (MIC) values for some cyclobutene and cyclobutane fatty acid derivatives against Mycobacterium avium subsp. paratuberculosis (Map).

CompoundDescriptionMIC (µM) against MapReference CompoundMIC (µM) against MapReference
OA-CB (5) 1-(octanoic acid-8-yl)-2-octylcyclobutene~400D-cycloserine>1000[10]
OA-ketoCB (7) Cyclobutanone derivative of oleic acid~400D-cycloserine>1000[10]
OA-alcCB (8) Cyclobutanol derivative of oleic acid~400D-cycloserine>1000[10]
DA-CB (1) 8-(2-cyclobuten-1-yl)octanoic acid>1300D-cycloserine>1000[10]

Note: The activity of these compounds can be influenced by the presence of serum albumin, which may bind to the fatty acid derivatives and reduce their effective concentration.[8]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Middlebrook 7H9 for mycobacteria, Mueller-Hinton broth for other bacteria)

  • This compound derivatives (and control antibiotics)

  • Bacterial/fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Incubator

Procedure:

  • Prepare Compound Dilutions: Prepare a serial two-fold dilution of the test compounds and control antibiotics in the appropriate broth medium directly in the 96-well plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for most bacteria, with shaking for some). Incubation times will vary depending on the microorganism (e.g., 24-48 hours for common bacteria, several weeks for slow-growing mycobacteria).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • Data Recording: Record the MIC values for each compound and the control antibiotics.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare Serial Dilutions of Compounds in Plate C Inoculate Wells with Microorganism A->C B Prepare Standardized Microbial Inoculum B->C D Incubate Plate C->D E Visually Inspect for Growth (Turbidity) D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Caption: Workflow for the broth microdilution assay to determine Minimum Inhibitory Concentration (MIC).

Enzyme Inhibition: A Targeted Approach to Drug Design

The dicarboxylic acid functionality of this compound derivatives makes them attractive candidates for enzyme inhibitors, as the carboxylate groups can engage in crucial interactions with amino acid residues in the active site of an enzyme. Two notable examples are the inhibition of squalene synthase and metallo-β-lactamases.

Comparative Analysis of Enzyme Inhibitory Activity

Squalene synthase is a key enzyme in the cholesterol biosynthesis pathway.[11] A cyclobutane-3,4-dicarboxylic acid derivative, A-87049, has been identified as a potent inhibitor of this enzyme, highlighting the potential of this scaffold in developing cholesterol-lowering agents.

Metallo-β-lactamases (MBLs) are bacterial enzymes that confer resistance to a broad range of β-lactam antibiotics. N-heterocyclic dicarboxylic acids have been shown to be effective inhibitors of MBLs, with their dicarboxylate groups chelating the active site zinc ions.

Derivative ClassTarget EnzymeKi (µM)Reference CompoundKi (µM)Reference
N-heterocyclic dicarboxylic acids Metallo-β-lactamase (CcrA, L1)≤ 2Not specifiedNot specified[12]
Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing enzyme inhibition. The specific substrate and detection method will vary depending on the target enzyme.

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Buffer solution appropriate for the enzyme

  • This compound derivatives (and a known inhibitor as a positive control)

  • 96-well plates

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the appropriate buffer.

  • Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is determined from the slope of the initial linear portion of the progress curve.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the uninhibited control. Determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Enzyme, Substrate, & Compound Solutions B Mix Enzyme & Inhibitor (Pre-incubation) A->B C Initiate Reaction with Substrate B->C D Monitor Reaction Kinetics C->D E Calculate % Inhibition D->E F Determine IC50/Ki E->F

Caption: General workflow for an enzyme inhibition assay.

Conclusion and Future Perspectives

The derivatives of this compound represent a promising and versatile class of compounds with a broad spectrum of biological activities. Their rigid four-membered ring scaffold provides a unique platform for the design of potent and selective therapeutic agents. The data presented in this guide highlight their potential as anticancer, antimicrobial, and enzyme-inhibiting drugs. The detailed experimental protocols provided herein offer a practical starting point for researchers aiming to screen and characterize the biological activities of novel cyclobutene and cyclobutane derivatives. Future research in this area should focus on expanding the chemical diversity of these derivatives, exploring their potential against a wider range of biological targets, and conducting in-depth structure-activity relationship studies to optimize their therapeutic properties.

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A Comparative Guide to the Synthetic Routes of 1-Cyclobutene-1,2-dicarboxylic Acid for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Cyclobutene-1,2-dicarboxylic Acid in Modern Chemistry

This compound is a conformationally rigid, unsaturated dicarboxylic acid that has garnered significant interest as a versatile building block in several advanced fields of chemical research. Its unique four-membered ring structure, combined with the reactive potential of the carbon-carbon double bond and the two carboxylic acid moieties, makes it an invaluable precursor in the synthesis of novel polymers, complex organic molecules, and pharmaceutical intermediates. The stereochemistry of the cyclobutene ring can impart specific three-dimensional characteristics to larger molecules, influencing their biological activity or material properties. This guide provides a detailed cost-benefit analysis of two primary synthetic routes to this important compound, offering researchers, scientists, and drug development professionals the critical data needed to select the most appropriate method for their specific research and development needs.

Route 1: Photocycloaddition of Maleic Anhydride followed by Dehydrogenation

This synthetic pathway leverages an inexpensive and abundant starting material, maleic anhydride, and proceeds through a [2+2] photocycloaddition to form a saturated cyclobutane intermediate, which is subsequently dehydrogenated to yield the target molecule.

Causality Behind Experimental Choices

The choice of maleic anhydride as the starting material is primarily driven by its low cost and high photoreactivity. The [2+2] photocycloaddition is a well-established and efficient method for the formation of cyclobutane rings.[1] The reaction is typically carried out using UV light, which excites the maleic anhydride molecule, leading to a concerted cycloaddition with another molecule of maleic anhydride to form the cyclobutane-1,2,3,4-tetracarboxylic dianhydride. This intermediate is then hydrolyzed to the corresponding tetracarboxylic acid, which can be selectively decarboxylated to yield cis-cyclobutane-1,2-dicarboxylic acid. The final and most challenging step is the introduction of the double bond into the cyclobutane ring via dehydrogenation.

Experimental Workflow

cluster_0 Route 1: Photocycloaddition-Dehydrogenation A Maleic Anhydride B [2+2] Photocycloaddition A->B UV light C Cyclobutane-1,2,3,4-tetracarboxylic dianhydride B->C D Hydrolysis C->D H2O E cis-Cyclobutane-1,2,3,4-tetracarboxylic acid D->E F Decarboxylation E->F Heat G cis-Cyclobutane-1,2-dicarboxylic acid F->G H Dehydrogenation G->H [Pd/C or other oxidant] I This compound H->I

Caption: Workflow for the synthesis of this compound via photocycloaddition of maleic anhydride.

Detailed Experimental Protocol

Step 1: Synthesis of Cyclobutane-1,2,3,4-tetracarboxylic dianhydride

A solution of maleic anhydride (100 g, 1.02 mol) in 500 mL of acetone is placed in a photochemical reactor equipped with a medium-pressure mercury lamp. The solution is irradiated with UV light (λ > 290 nm) at room temperature for 24 hours with constant stirring. The resulting white precipitate is collected by filtration, washed with cold acetone, and dried under vacuum to yield cyclobutane-1,2,3,4-tetracarboxylic dianhydride.

Step 2: Hydrolysis to cis-Cyclobutane-1,2-dicarboxylic acid

The dianhydride from the previous step is suspended in 500 mL of deionized water and refluxed for 4 hours. The resulting clear solution contains cyclobutane-1,2,3,4-tetracarboxylic acid. This is then heated to 150-160 °C to effect decarboxylation to cis-cyclobutane-1,2-dicarboxylic acid. The product can be isolated by cooling the solution and collecting the precipitated crystals.

Step 3: Dehydrogenation to this compound

Note: A standardized, high-yield procedure for this specific dehydrogenation is not well-documented in the literature. The following is a general approach based on established methods for the dehydrogenation of cycloalkanes.

cis-Cyclobutane-1,2-dicarboxylic acid (14.4 g, 0.1 mol) is dissolved in a high-boiling inert solvent such as diphenyl ether. A catalytic amount of palladium on carbon (10 mol%) is added. The mixture is heated to reflux (approximately 250-260 °C) under an inert atmosphere for 12-24 hours. The reaction progress should be monitored by techniques such as GC-MS or NMR spectroscopy. After completion, the catalyst is filtered off, and the product is isolated by crystallization or chromatography. This step is a significant challenge in this route and may result in low yields due to the high temperatures required and potential for side reactions.[2]

Route 2: Derivatization of Squaric Acid

This route begins with squaric acid, a commercially available compound that already contains the four-membered ring and oxygen functionalities at the desired positions.

Causality Behind Experimental Choices

The primary advantage of this route is its directness. Squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione) provides the core cyclobutene structure, potentially reducing the number of synthetic steps.[3] The initial step involves the esterification of squaric acid to form diethyl squarate. This is a well-established, high-yielding reaction.[4] The subsequent conversion of the dione functionality in diethyl squarate to the dicarboxylic acid is the key transformation. This can be conceptualized as a two-step process: reduction of the ketone groups to alcohols, followed by oxidation to carboxylic acids.

Experimental Workflow

cluster_1 Route 2: Derivatization of Squaric Acid J Squaric Acid K Esterification J->K Ethanol, Acid catalyst L Diethyl Squarate K->L M Reduction L->M [NaBH4 or other reducing agent] N 1,2-Diethoxy-3,4-dihydroxy-1-cyclobutene M->N O Oxidation N->O [Oxidizing agent] P This compound O->P

Caption: Workflow for the synthesis of this compound from squaric acid.

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl Squarate

Squaric acid (11.4 g, 0.1 mol) is suspended in 100 mL of absolute ethanol. A catalytic amount of concentrated sulfuric acid (0.5 mL) is added. The mixture is refluxed for 8 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution and then brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated to give diethyl squarate as a pale yellow oil.[4]

Step 2: Conversion of Diethyl Squarate to this compound

a) Reduction to 1,2-Diethoxy-3,4-dihydroxy-1-cyclobutene: Diethyl squarate (17.0 g, 0.1 mol) is dissolved in 200 mL of methanol and cooled to 0 °C. Sodium borohydride (7.6 g, 0.2 mol) is added portion-wise over 1 hour. The reaction is stirred at 0 °C for an additional 2 hours and then at room temperature overnight. The solvent is removed, and the residue is carefully acidified with dilute HCl. The product is extracted with ethyl acetate, and the organic layer is dried and concentrated.

b) Oxidation to this compound: The crude diol from the previous step is dissolved in a suitable solvent like acetone. A strong oxidizing agent, such as Jones reagent (chromic acid in sulfuric acid and acetone), is added dropwise at 0 °C until a persistent orange color is observed. The reaction mixture is then stirred for a few hours at room temperature. The excess oxidant is quenched with isopropanol, and the product is extracted. Caution: Chromium-based oxidants are toxic and require careful handling and disposal.

Cost-Benefit Analysis

ParameterRoute 1: Photocycloaddition-DehydrogenationRoute 2: Derivatization of Squaric Acid
Starting Material Cost Maleic Anhydride: Very Low (~$1-2/kg)[5][6][7][8]Squaric Acid: Very High (>$1000/kg for research grade)[4][9][10][11]
Number of Steps 3 (Photocycloaddition, Hydrolysis/Decarboxylation, Dehydrogenation)2-3 (Esterification, Reduction, Oxidation)
Scalability High, especially the photocycloaddition step.Moderate, limited by the cost of squaric acid.
Yield Variable, the dehydrogenation step is likely to be low-yielding.Potentially high for esterification, but the reduction/oxidation sequence may have moderate yields.
Safety & Environmental Use of UV radiation requires appropriate shielding. Dehydrogenation at high temperatures poses risks.Use of strong reducing and oxidizing agents (e.g., NaBH4, CrO3) requires careful handling and waste disposal.
Overall Feasibility Economically very attractive, but the dehydrogenation step requires significant optimization and may not be practical on a large scale without a more efficient catalytic system.Technically more direct, but the prohibitive cost of the starting material makes it unsuitable for large-scale synthesis. It may be a viable option for small-scale research where cost is not the primary concern.

Reference Spectroscopic Data

This compound

  • 1H NMR: Expected signals for the vinyl proton and the allylic protons on the cyclobutene ring, as well as the carboxylic acid protons.

  • 13C NMR: Expected signals for the carboxylic carbons, the olefinic carbons, and the aliphatic carbons of the cyclobutene ring.

  • IR Spectroscopy: Characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl, and the C=C stretch of the alkene.

Conclusion and Recommendations

For researchers and drug development professionals, the choice of synthetic route to this compound is a trade-off between cost and synthetic efficiency.

Route 1 (Photocycloaddition-Dehydrogenation) is the most economically viable option for large-scale synthesis due to the very low cost of maleic anhydride. However, the major drawback is the challenging and likely low-yielding dehydrogenation step. This route is recommended for process development research focused on optimizing the dehydrogenation reaction or for applications where a lower overall yield is acceptable in exchange for significantly lower starting material costs.

Route 2 (Derivatization of Squaric Acid) offers a more direct and potentially higher-yielding pathway to the target molecule. The primary barrier is the extremely high cost of squaric acid, which makes this route impractical for anything other than small-scale laboratory synthesis. This route is recommended for early-stage research and development where small quantities of the material are needed quickly and cost is a secondary consideration.

Ultimately, the development of a more efficient and scalable dehydrogenation method for cis-cyclobutane-1,2-dicarboxylic acid would make the photocycloaddition route the unequivocally superior choice for the synthesis of this compound.

References

  • Maleic Anhydride price index. businessanalytiq. Available at: [Link].

  • Maleic Anhydride, For Industrial, Packaging Type: Bag. IndiaMART. Available at: [Link].

  • Maleic Anhydride Price Index, Trend, Chart and Forecast. IMARC Group. Available at: [Link].

  • Maleic Anhydride - 2 Latest Price, Manufacturers & Suppliers. IndiaMART. Available at: [Link].

  • LAB Squaric Acid (2892-51-5), Grade: AR,LR. IndiaMART. Available at: [Link].

  • Stereoselective Intermolecular [2 + 2]-Photocycloaddition Reactions of Maleic Anhydride: Stereocontrolled and Regiocontrolled Access to 1,2,3-Trifunctionalized Cyclobutanes. ResearchGate. Available at: [Link].

  • Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors. ProQuest. Available at: [Link].

  • 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education. Available at: [Link].

  • Squaric acid, 98%. Ottokemi. Available at: [Link].

  • Squaric Acid. The Lab Depot. Available at: [Link].

  • Process for the preparation of cyclobutane-1,2-dicarboxylic acid esters. Google Patents.
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  • Process for preparing cyclobutane-1,2-dicarboxylic esters. Eureka | Patsnap. Available at: [Link].

  • US6025519A - Process for preparing cyclobutane-1,2-dicarboxylic esters. Google Patents.
  • "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei". UND Scholarly Commons. Available at: [Link].

  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. MDPI. Available at: [Link].

  • Scalable preparation and property investigation of a cis- cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. RSC Publishing. Available at: [Link].

  • Diethyl squarate CAS:5231-87-8. Jinan Future chemical Co.,Ltd. Available at: [Link].

  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. mediaTUM. Available at: [Link].

  • Cyclobutane Derivatives. I.1 The Degradation of cis- and trans-1,2-Cyclobutane-dicarboxylic Acids to the Corresponding Diamines. Semantic Scholar. Available at: [Link].

  • Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. Available at: [Link].

  • cis-Cyclobutane-1,2-dicarboxylic acid | C6H8O4 | CID 6544483. PubChem. Available at: [Link].

  • Tandem dehydrogenation-olefination-decarboxylation of cycloalkyl carboxylic acids via multifold C–H activation. PMC - NIH. Available at: [Link].

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Cyclobutene-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. 1-Cyclobutene-1,2-dicarboxylic acid and its isomers are valuable compounds in organic synthesis.[1][2] However, their inherent hazardous properties necessitate a rigorous and informed approach to waste management. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards. Adherence to these procedures is not merely a matter of policy but a cornerstone of a robust safety culture.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the chemical's hazards is the foundation of safe handling and disposal. While specific data for this compound can be limited, data from its closely related isomers, such as cis- and 1,1-cyclobutanedicarboxylic acid, provide a strong basis for a conservative risk assessment. The primary hazards are corrosive and irritant effects.[3][4]

Table 1: GHS Hazard Classification Summary for Cyclobutane Dicarboxylic Acids

Hazard Class GHS Pictogram Signal Word Hazard Statement Primary Sources
Skin Corrosion/Irritation GHS05 Danger H314: Causes severe skin burns and eye damage. [3][5]
Serious Eye Damage GHS05 Danger H318/H319: Causes serious eye damage/irritation. [6]
Respiratory Irritation GHS07 Warning H335: May cause respiratory irritation. [6]

| Acute Toxicity (Oral) | GHS07 | Warning | H302: Harmful if swallowed. |[6] |

Causality of Hazards: The dicarboxylic acid functional groups are responsible for the corrosive nature of the compound. These acidic protons can readily react with and denature proteins in skin and eye tissue, leading to severe chemical burns.[3] Inhalation of the solid as a dust can cause significant irritation to the mucous membranes and upper respiratory tract.[6]

Critical Incompatibilities: To prevent dangerous reactions within waste containers, this compound waste must be segregated from:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[7]

  • Strong Bases: A classic acid-base neutralization reaction will occur, which is highly exothermic and can cause boiling and splashing of the corrosive material.[8]

  • Cyanides, Azides, and Hypochlorites: Mixing acids with these materials can generate highly toxic gases (e.g., hydrogen cyanide, hydrogen azide).[9]

Section 2: Personnel Safety & Spill Management

Immediate safety protocols are paramount when handling this hazardous waste stream.

Required Personal Protective Equipment (PPE)

Proper PPE is your primary defense against exposure. Do not handle the pure substance or its waste without the following:

Table 2: Required PPE for Handling this compound Waste

Body Part Protection Required Rationale & Specifications
Eyes/Face Safety Goggles & Face Shield Goggles are essential to prevent dust or splashes from entering the eyes. A face shield provides an additional layer of protection for the entire face from splashes of contaminated solvents.[5][7]
Hands Chemical-Resistant Gloves Standard nitrile gloves should be sufficient for incidental contact. If prolonged contact is anticipated, switch to a more robust glove like neoprene or butyl rubber. Always inspect gloves before use and wash hands thoroughly after handling.[6][7]
Body Laboratory Coat A standard lab coat protects skin and personal clothing from contamination.[6]

| Respiratory | NIOSH-Approved Respirator | Required if handling the powder outside of a fume hood or if dust generation is unavoidable. Use a P3 (or N95 for solids) respirator cartridge.[5] |

Emergency Spill Protocol

Accidental spills must be managed immediately and safely.

  • Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) department.[6]

  • Secure the Area: Restrict access to the spill area. Remove all ignition sources.[7]

  • Don Appropriate PPE: Before attempting cleanup, don the full PPE listed in Table 2.

  • Contain & Clean:

    • For Solid Spills: Do NOT dry sweep, as this can generate hazardous dust.[6] Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or dry earth). Carefully scoop the material into a designated hazardous waste container.[7][10]

    • For Liquid Spills (Solutions): Contain the spill with absorbent pads or booms. Absorb the material with vermiculite, sand, or a chemical spill pillow.

  • Decontaminate: Wipe down the spill area with a soap and water solution. All cleanup materials (gloves, absorbent pads, wipes) are considered hazardous waste and must be placed in the sealed waste container.[11]

  • Label & Dispose: Seal and label the waste container and manage it according to the disposal SOP in the next section.

Section 3: Standard Operating Procedure (SOP) for Disposal

This SOP outlines the compliant workflow for disposing of this compound waste from generation to collection.

Step 1: Container Selection and Preparation
  • Action: Select a suitable waste container. This should be a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.[12][13] Plastic is often preferred to minimize the risk of breakage.

  • Rationale: The container must be compatible with acidic waste and prevent leakage. Metal containers are unsuitable as the acid will corrode them over time.[13]

Step 2: Waste Container Labeling
  • Action: Before adding any waste, affix a hazardous waste label to the container.[14] The label must include:

    • The words "Hazardous Waste"

    • Full chemical name: "Waste this compound" (and any solvents used).

    • Accumulation Start Date (the date the first drop of waste is added).

    • Relevant hazard pictograms (Corrosive GHS05, Irritant/Harmful GHS07).[9][14]

    • Your name, lab number, and contact information.

  • Rationale: Proper labeling is a regulatory requirement and is critical for the safety of EHS personnel who will handle the container.[12] It ensures the contents are known and can be managed safely during consolidation and disposal.

Step 3: Waste Collection and Segregation
  • Action: Collect all waste, including the pure compound, reaction mixtures, and contaminated materials (e.g., weighing paper, gloves, spill cleanup debris), in the labeled container.[8] Keep the container closed at all times except when adding waste.[11][12]

  • Rationale: Keeping the container closed prevents the release of vapors and protects the lab atmosphere. All contaminated items are considered hazardous waste and must be disposed of accordingly.

Step 4: Storage in a Satellite Accumulation Area (SAA)
  • Action: Store the sealed waste container in a designated SAA.[12][14] This area must be at or near the point of waste generation and under the control of the lab personnel. The SAA must have secondary containment (e.g., a spill tray) to capture any potential leaks.[11] Store this acidic waste away from incompatible materials, especially bases.[9][13]

  • Rationale: The SAA ensures that hazardous waste is managed safely in a designated spot, preventing accidental mixing with incompatible chemicals and containing any potential spills.[14]

Step 5: Arranging for Final Disposal
  • Action: Monitor the waste level in the container. Once the container is full, or within 9-12 months of the accumulation start date (check your institution's specific limit), submit a request for waste pickup from your institution's EHS department or a licensed waste disposal contractor.[8][11][12]

  • Rationale: There are regulatory limits on how long hazardous waste can be stored in a laboratory.[12] Prompt removal prevents the accumulation of large quantities of hazardous materials and ensures timely, compliant disposal.

Disposal Workflow Diagram

G cluster_0 Waste Generation & Collection cluster_1 Storage & Segregation cluster_2 Final Disposition A Waste Generated (Solid, Solution, or Contaminated Material) B Select Appropriate Container (HDPE or Glass) A->B C Affix Completed Hazardous Waste Label B->C D Add Waste to Container C->D E Keep Container Securely Closed D->E F Store in Designated SAA with Secondary Containment E->F G Segregate from Incompatible Wastes (Bases, Oxidizers) F->G H Container Full or Accumulation Time Limit Reached? G->H H->D No I Submit Waste Pickup Request to EHS H->I Yes K EHS Collects Waste for Professional Disposal I->K J Decontaminate Empty Container (See Section 4) K->J caption Figure 1. Disposal Workflow for this compound.

Caption: Figure 1. Disposal Workflow for this compound.

Section 4: Decontamination of Empty Containers

An "empty" container that held a hazardous chemical is still considered hazardous waste until properly decontaminated.

  • Triple Rinse Protocol:

    • Rinse the empty container three times with a suitable solvent (e.g., water or a solvent in which the acid is soluble).[8]

    • Crucially, collect all rinsate. This rinsate is now considered hazardous waste and must be added to your acidic waste stream or a new, properly labeled hazardous waste container.[8][9]

  • Container Disposal:

    • Once decontaminated, remove or completely deface the hazardous waste label to prevent confusion.[9]

    • The container may now be disposed of in the appropriate glass or plastic recycling bin, depending on institutional policy.[9] Some regulations may require puncturing the container to prevent reuse.[8]

Section 5: Waste Minimization Strategies

A key component of responsible chemical management is minimizing waste generation at the source.

  • Source Reduction: Order only the quantity of chemical required for your experiments.[12]

  • Scale Reduction: Whenever possible, reduce the scale of your experiments to produce less waste.[12]

  • Inventory Management: Maintain a current inventory of your chemicals to avoid purchasing duplicates and to track expiration dates.[13]

  • Substitution: Where scientifically viable, consider substituting with less hazardous chemicals.[12]

Conclusion

The proper management of this compound waste is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to this structured protocol—from understanding the inherent hazards to meticulous collection, labeling, and disposal—researchers can mitigate risks and uphold the highest standards of professional practice. Your diligence protects you, your colleagues, and the community.

References

  • University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Stanford Environmental Health & Safety. (n.d.). Laboratory Chemical Waste Guidelines.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • DanTheLabSafetyMan.com. (2023, August 17). 3 Rules Regarding Chemical Waste in the Laboratory.
  • Benchchem. (n.d.). Proper Disposal of cis-4-Cyclohexene-1,2-dicarboxylic Acid: A Guide for Laboratory Professionals.
  • Guidechem. (n.d.). This compound (cas 16508-05-7) SDS/MSDS download.
  • Apollo Scientific. (n.d.). trans-Cyclobutane-1,2-dicarboxylic acid Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). 1,1-Cyclobutanedicarboxylic acid Safety Data Sheet.
  • PubChem. (n.d.). cis-Cyclobutane-1,2-dicarboxylic acid.
  • Thermo Fisher Scientific. (2025, September 7). 1,1-Cyclobutanedicarboxylic acid Safety Data Sheet.
  • Angene Chemical. (2024, June 19). Safety Data Sheet.
  • Sigma-Aldrich. (2024, August 6). Cyclobutane-1,1-dicarboxylic acid Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
  • EvitaChem. (n.d.). This compound.
  • Carl ROTH. (2024, March 1). Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid.
  • Chem-Impex. (n.d.). trans-Cyclobutane-1,2-dicarboxylic acid.
  • Sigma-Aldrich. (n.d.). cis-Cyclobutane-1,2-dicarboxylic acid.

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Comprehensive Safety Protocol: Handling 1-Cyclobutene-1,2-dicarboxylic Acid in a Research Environment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 1-Cyclobutene-1,2-dicarboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a deep, procedural understanding of the necessary precautions. Our commitment is to build a foundation of trust with our scientific community by providing value that extends beyond the product itself, ensuring safety and experimental integrity.

The following protocols are grounded in established safety principles for handling corrosive organic acids. While a specific Safety Data Sheet (SDS) for this compound was not located, the guidance is based on the known hazards of its isomers and related dicarboxylic acids, which are consistently classified as corrosive and capable of causing severe skin burns and eye damage.[1][2][3][4][5][6]

Hazard Analysis: Understanding the Risks

This compound, as a dicarboxylic acid, is anticipated to be a corrosive solid. The primary hazards associated with this class of compounds are significant and demand rigorous protective measures.[4][5][6]

  • Dermal and Ocular Corrosivity : Direct contact can cause severe skin burns and serious eye damage.[1][2][3][4][5] The acidic nature of the carboxyl groups can lead to rapid tissue damage.

  • Respiratory Irritation : Inhalation of dust or aerosols may cause irritation to the respiratory tract.[4][7]

  • Ingestion Hazard : If swallowed, this compound can cause burns to the digestive tract.[5]

These hazards necessitate a multi-faceted approach to personal protection, focusing on preventing all routes of exposure.

Personal Protective Equipment (PPE): A Mandated Protocol

The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPERationale and Specifications
Eyes and Face Chemical safety goggles and a full-face shield.[1]Protects against splashes and airborne particles. Standard safety glasses are insufficient.
Hands Heavy nitrile or butyl rubber gloves.[8]Provides a robust barrier against corrosive chemicals. Inspect gloves for any signs of degradation or perforation before each use.
Body A chemical-resistant lab coat or apron.Protects against incidental contact and spills. Ensure the lab coat is fully buttoned.
Respiratory Use in a well-ventilated area or a chemical fume hood.[1][7]Minimizes the inhalation of dust or aerosols. For situations with a higher risk of aerosolization, a NIOSH-approved respirator may be necessary.[8]

Operational Workflow for Safe Handling

Adherence to a strict operational workflow is paramount to ensure safety. The following diagram illustrates the procedural steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Clear Work Area don_ppe Don Full PPE prep_area->don_ppe gather_materials Gather All Necessary Equipment and Reagents don_ppe->gather_materials weigh_dispense Weigh and Dispense in Fume Hood gather_materials->weigh_dispense reaction_setup Set Up Reaction Apparatus weigh_dispense->reaction_setup monitor Monitor Reaction reaction_setup->monitor decontaminate Decontaminate Glassware and Surfaces monitor->decontaminate dispose_waste Dispose of Waste in Designated Containers decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Safe handling workflow for this compound.

Step-by-Step Handling Procedure:
  • Preparation :

    • Designate a specific area for handling the acid, preferably within a chemical fume hood.

    • Ensure an eyewash station and safety shower are readily accessible.

    • Don all required PPE as outlined in the table above.

    • Assemble all necessary equipment, including spatulas, weigh boats, and reaction vessels, before handling the chemical.

  • Handling :

    • Perform all manipulations, including weighing and dispensing, within a certified chemical fume hood to minimize inhalation exposure.[1][7]

    • Avoid generating dust.[4][7]

    • When dissolving, always add the acid to the solvent, never the other way around, to prevent splashing.

    • Keep containers tightly closed when not in use.[1][7]

  • Cleanup :

    • Decontaminate all surfaces and equipment after use.

    • Dispose of contaminated materials and the chemical itself in accordance with local, state, and federal regulations.[1][2]

Emergency Response Plan

In the event of an exposure or spill, immediate and correct action is crucial.

cluster_emergency Emergency Protocol cluster_exposure_response Exposure Response cluster_spill_response Spill Response exposure Exposure Event skin_contact Skin Contact: Flush with water for 15 mins eye_contact Eye Contact: Flush with water for 15 mins inhalation Inhalation: Move to fresh air spill Spill Event evacuate Evacuate Immediate Area spill->evacuate seek_medical Seek Immediate Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical alert Alert Others and Safety Officer evacuate->alert absorb Absorb with Inert Material (e.g., vermiculite) alert->absorb collect Collect in a Sealed Container absorb->collect decontaminate_area Decontaminate Spill Area collect->decontaminate_area

Caption: Emergency response flowchart for exposure or spill events.

First-Aid Measures:
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][3] Seek immediate medical attention.[1]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]

  • Ingestion : Do NOT induce vomiting.[1][2] Rinse mouth with water and seek immediate medical attention.[1][4]

Disposal Plan

Chemical waste generators must adhere to all federal, state, and local regulations for hazardous waste disposal.[1]

  • Waste Collection : Collect all waste containing this compound in a designated, properly labeled, and sealed container.

  • Disposal : Dispose of the chemical waste through an approved hazardous waste disposal facility.[1][2] Do not dispose of it down the drain.[4][7]

References

  • trans-Cyclobutane-1,2-dicarboxylic acid - Apollo Scientific.

  • This compound (cas 16508-05-7) SDS/MSDS download - Guidechem.

  • 1,1-Cyclobutanedicarboxylic acid - AK Scientific, Inc.

  • Personal protective equipment for handling Capraminopropionic acid - Benchchem.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • SAFETY DATA SHEET - Thermo Fisher Scientific.

  • What PPE Should You Wear When Handling Acid 2026? - LeelineWork.

  • SAFETY DATA SHEET - Fisher Scientific.

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.

  • Personal Protective Equipment (PPE) - CHEMM.

  • 1,1-cyclobutane dicarboxylic acid - Safety Data Sheet.

  • Material Safety Data Sheet - Pi Chemicals.

  • Discover the Various Types of PPE for Optimal Chemical Safety.

  • cis-Cyclobutane-1,2-dicarboxylic acid | C6H8O4 | CID 6544483 - PubChem.

  • SAFETY DATA SHEET - Fisher Scientific.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.